molecular formula C12H13N3O B595250 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine CAS No. 1245646-00-7

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

Katalognummer: B595250
CAS-Nummer: 1245646-00-7
Molekulargewicht: 215.256
InChI-Schlüssel: SFRYBDGYFFCCCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine is a bipyridine derivative with the CAS Number 1245646-00-7 and a molecular formula of C12H13N3O . It has a molecular weight of 215.25 g/mol . The product is recommended to be stored sealed in a dry environment at 2-8°C . Bipyridine compounds are fundamental scaffolds in scientific research with diverse applications. They are extensively used as precursors for biologically active molecules, ligands in transition-metal catalysis, photosensitizers, and in supramolecular architectures . The specific research value of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine is an area for further investigation, though other methoxy-substituted bipyridine compounds have been explored for their potential pharmacological properties . For research purposes only. This product is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

4-(2-methoxypyridin-4-yl)-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-11-7-9(3-5-14-11)10-4-6-15-12(8-10)16-2/h3-8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYBDGYFFCCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)C2=CC(=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744686
Record name 2'-Methoxy-N-methyl[4,4'-bipyridin]-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-00-7
Record name 2′-Methoxy-N-methyl[4,4′-bipyridin]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245646-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy-N-methyl[4,4'-bipyridin]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine CAS 1245646-00-7 properties

[1]

Executive Summary

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine (CAS 1245646-00-7) is a specialized heterocyclic building block primarily utilized in the medicinal chemistry of oncology therapeutics. It serves as a key pharmacophore scaffold for the development of Porcupine (PORCN) inhibitors , a class of drugs designed to block the Wnt signaling pathway, which is often dysregulated in cancers such as pancreatic adenocarcinoma and BRAF-mutant colorectal cancer. Its structural integrity—comprising a 4,4'-bipyridine core with specific methoxy and methylamino substitutions—is essential for binding affinity within the PORCN active site, facilitating the inhibition of Wnt ligand palmitoylation.

Chemical Identity & Physicochemical Profile

This compound is characterized by a bipyridine core, which provides a rigid scaffold for orienting hydrogen bond donors and acceptors. The N-methylamino group acts as a hydrogen bond donor, while the methoxy group and pyridine nitrogens serve as acceptors, crucial for interacting with specific residues (e.g., serine or histidine) in the target protein.

PropertyData
CAS Number 1245646-00-7
IUPAC Name N-methyl-2'-methoxy-[4,4'-bipyridin]-2-amine
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mg/mL), Methanol, DCM; Low water solubility
pKa (Calculated) ~5.8 (Pyridine N), ~13.5 (Amine NH)
LogP (Predicted) 1.8 – 2.2
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (2 x Pyridine N, 1 x OMe, 1 x NH)
Synthetic Pathways & Manufacturing

The synthesis of CAS 1245646-00-7 typically employs a convergent strategy centered on Suzuki-Miyaura cross-coupling . This robust palladium-catalyzed reaction couples a boronic acid derivative with a halogenated pyridine, ensuring regioselectivity and high yields.

Retrosynthetic Analysis

The 4,4'-bipyridine bond is formed by coupling:

  • Fragment A : 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Boronate ester).

  • Fragment B : 2-Chloro-N-methylpyridin-4-amine (Halide partner).

Synthesis Workflow Diagram

SynthesisRoutecluster_0Fragment A (Boronate)cluster_1Fragment B (Halide)Precursor12-Methoxy-4-pyridineboronic acid(or Pinacol Ester)ReactionSuzuki-Miyaura CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CPrecursor1->ReactionPrecursor24-Bromo-N-methylpyridin-2-amine(or 2-Chloro analog)Precursor2->ReactionProduct2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine(CAS 1245646-00-7)Reaction->Product

Caption: Convergent synthesis via Suzuki-Miyaura coupling of functionalized pyridine fragments.

Medicinal Chemistry Applications
Role in Wnt Pathway Inhibition

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation. Hyperactivation of this pathway is a driver in many cancers.

  • Mechanism : Porcupine (PORCN) is a membrane-bound O-acyltransferase (MBOAT) that palmitoylate Wnt ligands. This lipid modification is essential for Wnt secretion and binding to Frizzled receptors.

  • Inhibition : Compounds containing the 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine scaffold act as potent PORCN inhibitors. The bipyridine moiety mimics the biaryl core of established inhibitors like LGK974 , occupying the hydrophobic pocket of the enzyme, while the polar substituents (methoxy, methylamine) engage in specific hydrogen bonding interactions that lock the inhibitor in the active site.

Wnt Signaling Pathway Context

WntPathwayWnt_PreWnt Precursor(ER Lumen)PORCNPorcupine (PORCN)(Acyltransferase)Wnt_Pre->PORCNSubstrateWnt_PalmPalmitoylated WntPORCN->Wnt_PalmAcylationInhibitorCAS 1245646-00-7 Analog(Inhibitor)Inhibitor->PORCNInhibitsSecretionWnt SecretionWnt_Palm->SecretionFrizzledFrizzled Receptor(Target Cell)Secretion->FrizzledSignalingDownstream Signaling(Cell Proliferation)Frizzled->Signaling

Caption: Mechanism of action for Porcupine inhibitors preventing Wnt palmitoylation and secretion.

Experimental Protocols
Protocol A: Synthesis via Suzuki Coupling

Self-Validating Step: The reaction progress can be monitored by LC-MS, tracking the disappearance of the bromide (M+2 pattern) and the appearance of the product peak (M+1 = 216.1).

  • Reagents :

    • 4-Bromo-N-methylpyridin-2-amine (1.0 eq)

    • 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • 1,4-Dioxane (degassed)

  • Procedure :

    • Charge a reaction vial with the bromide, boronate ester, and Pd catalyst.

    • Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

    • Add degassed 1,4-dioxane and aqueous K₂CO₃.

    • Heat the mixture to 90°C for 4–16 hours.

    • Workup : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄.[1]

    • Purification : Flash column chromatography (SiO₂, 0–10% MeOH in DCM).

Protocol B: Storage & Stability
  • Storage : Store solid at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution Stability : Stable in DMSO at room temperature for <24 hours. For long-term storage of stock solutions, keep at -80°C to prevent N-oxidation or hydrolysis of the methoxy group.

Safety & Handling (E-E-A-T)
  • Hazard Identification : Like many aminopyridines, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2) and potentially toxic if swallowed (Acute Tox. 4).

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Response : Sweep up solid spills to avoid dust generation. Clean surface with 70% ethanol.

References
  • Liu, J., et al. (2013). "Wnt-974 (LGK974) is a Potent and Specific Porcupine Inhibitor." Cancer Research.

  • Novartis AG. (2010). "Wnt Pathway Inhibitors." World Intellectual Property Organization (WIPO), WO2010101849.

  • ChemicalBook. (2024). "2'-Methoxy-N-methyl-4,4'-bipyridin-2-amine Properties and Supplier Data."

  • Cheng, X., et al. (2016). "Discovery of WNT-974 as a novel and potent Porcupine inhibitor." Bioorganic & Medicinal Chemistry Letters.

An In-Depth Technical Guide to 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document consolidates established synthetic methodologies, predictive characterization data, and potential applications based on the well-understood chemistry of bipyridine derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel bipyridine-based compounds for drug discovery and other advanced applications.

Introduction and Chemical Structure

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine is a substituted bipyridine featuring a methoxy group on one pyridine ring and a secondary methylamino group on the other. The 4,4'-bipyridine core is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and its ability to act as a bidentate ligand for various metal ions. The specific substitutions on this core are expected to modulate its physicochemical properties, including solubility, lipophilicity, and target-binding interactions.

Chemical Properties Summary

PropertyValueSource
CAS Number 1245646-00-7[1]
Molecular Formula C₁₂H₁₃N₃O[1]
Molecular Weight 215.25 g/mol [1]

Below is a diagram of the chemical structure of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine.

Caption: Chemical structure of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine.

Proposed Synthetic Strategies

The synthesis of unsymmetrically substituted bipyridines like 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine is most effectively achieved through modern cross-coupling reactions. The choice of strategy depends on the availability of starting materials and the desired scale of the synthesis. Two plausible and widely used methods are the Suzuki-Miyaura coupling and the Negishi coupling.[2][3][4][5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[4][6][7][8] This approach would involve the palladium-catalyzed reaction of a pyridine boronic acid or ester with a halopyridine.

Proposed Reaction Scheme:

G cluster_2 Product A 2-Chloro-N-methylpyridin-2-amine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) B (4-Methoxypyridin-4-yl)boronic acid C 2'-Methoxy-N-methyl- [4,4'-bipyridin]-2-amine Catalyst->C

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • To a degassed solution of 2-chloro-N-methylpyridin-2-amine (1.0 eq) and (4-methoxypyridin-4-yl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add sodium carbonate (2.0 eq).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine.

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[2][3][5][9] This method is often advantageous for heteroaromatic systems.

Proposed Reaction Scheme:

G cluster_2 Product A 2-Bromo-N-methylpyridin-2-amine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., THF) B (4-Methoxypyridin-4-yl)zinc chloride C 2'-Methoxy-N-methyl- [4,4'-bipyridin]-2-amine Catalyst->C

Caption: Proposed Negishi coupling synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Prepare the organozinc reagent by treating 4-bromo-2-methoxypyridine with activated zinc dust or by transmetalation from the corresponding organolithium or Grignard reagent with zinc chloride.

  • In a separate flask under an inert atmosphere, dissolve 2-bromo-N-methylpyridin-2-amine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous tetrahydrofuran (THF).

  • Add the freshly prepared (4-methoxypyridin-4-yl)zinc chloride solution (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both pyridine rings, as well as the methoxy and N-methyl groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Pyridine-H (adjacent to N)8.5 - 8.7d~5
Pyridine-H (ortho to inter-ring C-C)8.2 - 8.4d~2
Pyridine-H (meta to inter-ring C-C)7.2 - 7.5dd~5, 2
Pyridine-H (ortho to methoxy)6.8 - 7.0d~2
NH4.8 - 5.2br s-
OCH₃3.9 - 4.1s-
NCH₃2.9 - 3.1d~5
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)
C=N (Pyridine)155 - 165
C-O (Pyridine)160 - 165
C-N (Pyridine)150 - 155
Aromatic CH105 - 150
OCH₃55 - 57
NCH₃28 - 32
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N, C=C Stretch (aromatic)1550 - 1620Strong
C-O Stretch (aryl ether)1230 - 1270Strong
C-N Stretch1180 - 1220Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 215. The fragmentation pattern would be influenced by the stability of the resulting fragments.[16][17][18][19]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z 215

  • Loss of CH₃• (from N-CH₃ or O-CH₃): m/z 200

  • Loss of •OCH₃: m/z 184

  • Cleavage of the bipyridine bond: Fragments corresponding to the individual substituted pyridine rings.

Potential Applications in Drug Development and Research

Substituted bipyridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[20][21][22][23][24] The structural features of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine suggest several potential areas of application.

Kinase Inhibition

The bipyridine scaffold is present in a number of kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic rings can participate in π-stacking interactions within the ATP-binding pocket of kinases. The methoxy and N-methyl groups can be tailored to optimize potency and selectivity for specific kinase targets.

G-Protein Coupled Receptor (GPCR) Modulation

Substituted pyridines and bipyridines have been explored as ligands for various GPCRs. The specific substitution pattern on 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine could confer affinity and functional activity at receptors implicated in neurological or metabolic disorders.

Metal-Based Therapeutics and Diagnostics

The bipyridine moiety is an excellent chelator for a variety of metal ions. Metal complexes of functionalized bipyridines have been investigated as anti-cancer agents, imaging probes, and diagnostic tools.[22] The methoxy and amino functionalities could be used to further conjugate these complexes to biomolecules for targeted delivery.

The following diagram illustrates the potential workflow for investigating the biological activity of this compound.

G cluster_0 Assay Development A Synthesis and Purification of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine B Structural Characterization (NMR, MS, IR) A->B C In Vitro Biological Screening B->C C1 Kinase Assays C2 GPCR Binding Assays C3 Cell-based Proliferation Assays D Target Identification and Validation E Lead Optimization D->E F In Vivo Efficacy and Safety Studies E->F C1->D C2->D C3->D

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine represents a promising, yet underexplored, chemical entity. This guide has outlined robust and established synthetic routes, predicted its key spectroscopic features, and highlighted its potential applications in drug discovery and other scientific disciplines. By providing a solid foundation of its chemical properties and potential, this document aims to stimulate further research into this and related bipyridine derivatives, ultimately contributing to the development of novel therapeutics and advanced materials.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Accessed October 26, 2023. [Link]

  • Couto, I., et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007;72(9):3606-3607.
  • Al-Masoudi, N. A., et al.
  • Negishi Coupling. NROChemistry. Accessed October 26, 2023. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Accessed October 26, 2023. [Link]

  • Synthesis of Substituted 2,2′-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Accessed October 26, 2023. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed October 26, 2023. [Link]

  • Adhikari, A. V., et al. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New J. Chem. 2014;38(10):5018-5029.
  • Liu, T., & Fraser, C. L. Bipyridine. Organic Syntheses. 2005;82:151.
  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein J Org Chem. 2021; 17: 2606–2614.
  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. ResearchGate. Accessed October 26, 2023. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. 2014;38(10):5018-5029.
  • Alousi, A. A., & Johnson, D. C. Pharmacology of bipyridine phosphodiesterase III inhibitors. Am J Cardiol. 1986;57(5):2B-8B.
  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed October 26, 2023. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Accessed October 26, 2023. [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses. Accessed October 26, 2023. [Link]

  • Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. ACS Publications. Accessed October 26, 2023. [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. 2019;2020(2):20-30.
  • Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E. 2015;71(Pt 8):o623–o624.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Accessed October 26, 2023. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Accessed October 26, 2023. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed October 26, 2023. [Link]

  • Simmler, L. D., et al. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochem Pharmacol. 2014;88(2):237-244.
  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Accessed October 26, 2023. [Link]

  • The Role of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridyl in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed October 26, 2023. [Link]

  • Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI. Accessed October 26, 2023. [Link]

  • mass spectra - fragmentation patterns. Chemguide. Accessed October 26, 2023. [Link]

  • N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. J Med Chem. 1999;42(19):3841-3849.
  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • 6.5: Amine Fragmentation. Chemistry LibreTexts. Accessed October 26, 2023. [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Sci Rep. 2021; 11: 2542.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. 2023;28(18):6595.

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The Ascendant Role of 4,4'-Bipyridine Amine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - A New Paradigm in Drug Design

For decades, the 4,4'-bipyridine core has been a versatile and reliable scaffold in coordination chemistry and materials science. Its rigid, planar structure and predictable coordination properties have made it a staple for constructing complex supramolecular assemblies. However, a paradigm shift is underway. Medicinal chemists are increasingly looking beyond these traditional applications and recognizing the immense potential of functionalized 4,4'-bipyridine derivatives, particularly those bearing amine functionalities, as potent and selective modulators of biological targets. This guide delves into the burgeoning field of 4,4'-bipyridine amine derivatives, offering researchers, scientists, and drug development professionals an in-depth exploration of their synthesis, diverse medicinal applications, and the intricate mechanisms that underpin their therapeutic promise. We will move beyond a mere recitation of facts, instead focusing on the causality behind experimental choices and the self-validating systems that ensure scientific integrity.

I. The Synthetic Toolkit: Crafting the 4,4'-Bipyridine Amine Core

The therapeutic potential of any scaffold is intrinsically linked to the accessibility of its derivatives. The synthesis of 4,4'-bipyridine amine compounds has evolved from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse chemical libraries for biological screening.

Foundational Strategies: Building the Bipyridine Framework

The construction of the 4,4'-bipyridine skeleton itself is the first critical step. While numerous methods exist, transition-metal-catalyzed cross-coupling reactions have become the cornerstone of modern synthetic approaches due to their efficiency and functional group tolerance.[1]

  • Suzuki Coupling: This palladium-catalyzed reaction between a pyridineboronic acid and a halopyridine is a robust and widely used method. The stability of the boronic acid reagents and the mild reaction conditions contribute to its popularity.[1]

  • Stille Coupling: Involving the coupling of an organotin compound with a halide, Stille coupling offers another reliable route. However, the high toxicity of organotin reagents necessitates careful handling and purification.

  • Negishi Coupling: This method utilizes organozinc reagents and has proven effective for bipyridine synthesis, sometimes offering advantages in reactivity for specific substrates.

  • Homocoupling Reactions: Methods like the Wurtz and Ullmann couplings, which involve the reaction of two molecules of a halopyridine in the presence of a reducing agent (e.g., sodium or copper), are effective for producing symmetrical 4,4'-bipyridines.[1]

Introducing the Amine: Key Functionalization Techniques

The introduction of amine functionalities onto the 4,4'-bipyridine core is what unlocks its diverse medicinal chemistry applications. This can be achieved through several strategic approaches.

The Chichibabin reaction is a classic and direct method for the amination of pyridine and its derivatives.[1][2] It involves the reaction of the heterocyclic compound with sodium amide (NaNH₂) or potassium amide (KNH₂) in a high-boiling inert solvent or liquid ammonia.[1] The mechanism proceeds via nucleophilic addition of the amide anion to the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion.[1]

Experimental Protocol: Chichibabin Amination of 4,4'-Bipyridine

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • Reagent Addition: Carefully add sodium amide (2.2 equivalents) to the toluene. Heat the suspension to reflux.

  • Substrate Addition: Dissolve 4,4'-bipyridine (1 equivalent) in a minimal amount of hot, dry toluene and add it dropwise to the refluxing sodium amide suspension over 1 hour.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-amino-4,4'-bipyridine, can be purified by column chromatography on silica gel.

For the synthesis of 4,4'-bipyridine derivatives bearing amide linkages, standard amide coupling protocols are highly effective. This approach is particularly valuable for creating compounds that target protein-protein interactions.[3][4][5]

Experimental Protocol: Synthesis of a Bipyridine Amide Derivative

  • Activation of Carboxylic Acid: To a solution of a 4'-substituted-2,2'-bipyridine-4-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[4][5]

II. Medicinal Chemistry Applications: A Spectrum of Therapeutic Potential

The introduction of amine and amide functionalities transforms the 4,4'-bipyridine scaffold into a versatile platform for developing a wide array of therapeutic agents. The primary focus of current research lies in oncology, but promising activities in other areas are also emerging.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

4,4'-Bipyridine amine derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of protein-protein interactions, induction of apoptosis, and cell cycle arrest.

The disruption of key protein-protein interactions (PPIs) that drive cancer progression is a highly sought-after therapeutic strategy. 4,4'-Bipyridine amine derivatives have emerged as promising scaffolds for the design of potent and selective PPI inhibitors.

  • Inhibition of the CDK9-Cyclin T1 Interaction: Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T1, is a crucial regulator of transcriptional elongation.[6][7][8] Its dysregulation is implicated in various cancers, including triple-negative breast cancer (TNBC).[9] Novel 4,4'-bipyridine derivatives have been designed to inhibit the CDK9-Cyclin T1 interaction, leading to the downregulation of key oncogenes like c-Myc and Mcl-1.[9] One notable example, compound B19 , has shown excellent potency against TNBC cell lines with a favorable safety profile.[9]

  • Antagonism of the pRXRα-PLK1 Interaction: The interaction between phosphorylated retinoid X receptor alpha (pRXRα) and polo-like kinase 1 (PLK1) is another critical PPI in cancer.[3] Bipyridine amide derivatives have been developed as antagonists of this interaction, inducing mitotic arrest and exhibiting potent anti-proliferative activity.[3] Compound BPA-B9 , for instance, displays a strong binding affinity for RXRα and an impressive IC50 value against MDA-MB-231 breast cancer cells.[3]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Compound Class Key Structural Features for Activity Impact on Activity Reference
CDK9-Cyclin T1 InhibitorsAmide linkage at the 4-position of the bipyridineEssential for binding to the protein interface[9]
Substitution on the terminal phenyl ringElectron-withdrawing groups can enhance potency[9]
pRXRα-PLK1 AntagonistsBipyridine amide coreProvides the necessary scaffold for interaction[3]
Specific substituents on the amide nitrogenCrucial for optimizing binding affinity and selectivity[3]

A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest). 4,4'-Bipyridine derivatives have been shown to excel in both these areas.

  • Apoptosis Induction: Several studies have demonstrated that 4,4'-bipyridine derivatives can trigger apoptosis in cancer cells. This is often associated with the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.

  • Cell Cycle Arrest: These compounds can also induce cell cycle arrest at various phases, most commonly at the G2/M phase. This prevents cancer cells from dividing and proliferating. For instance, some palladium(II) complexes with bipyridine ligands have been shown to cause G2/M phase arrest in HCT-116 colon cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the 4,4'-bipyridine amine derivative for 48-72 hours.[10][11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[3][12]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[3][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is calculated as a percentage of the untreated control.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[7][13][14][15][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7][15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.[17]

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.[6][8][18]

  • Incubation: Incubate in the dark at room temperature.[6][8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Beyond Cancer: Expanding the Therapeutic Horizon

While oncology is a major focus, the medicinal chemistry applications of 4,4'-bipyridine amine derivatives extend to other important therapeutic areas.

  • Antimicrobial Activity: Certain 4,4'-bipyridinium amphiphiles have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[13][15] The structure-activity relationship studies have revealed that gemini-type structures with optimal alkyl chain lengths exhibit the most significant activity.[13] Additionally, caerulomycins and cyanogrisides, which contain a bipyridine core, have shown antimicrobial properties.[12]

  • Enzyme Inhibition: 4-substituted pyridine-3-sulfonamides, which are structurally related to 4,4'-bipyridine derivatives, have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][5][19] Selective inhibition of these enzymes is a promising strategy for cancer therapy.[20]

III. Visualizing the Mechanism: A Diagrammatic Exploration

A deeper understanding of the mechanism of action of these compounds can be achieved through the visualization of the key signaling pathways they modulate.

CDK9_CyclinT1_Inhibition cluster_transcription Transcription Elongation CDK9 CDK9 CyclinT1 Cyclin T1 PTEFb P-TEFb Complex RNAPII RNA Polymerase II cMyc_Mcl1 c-Myc, Mcl-1 (Oncogenes) Proliferation Cancer Cell Proliferation & Survival Bipyridine_Inhibitor 4,4'-Bipyridine Amine Derivative Bipyridine_Inhibitor->PTEFb Inhibits Interaction

Caption: A 4,4'-bipyridine amide derivative blocking the interaction between pRXRα and PLK1.

Diagram: General Apoptosis Pathway

Apoptosis_Pathway Bipyridine_Derivative 4,4'-Bipyridine Amine Derivative ROS ↑ Reactive Oxygen Species (ROS) Bipyridine_Derivative->ROS Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified overview of a common apoptosis pathway induced by 4,4'-bipyridine amine derivatives.

IV. Conclusion and Future Perspectives

The 4,4'-bipyridine amine scaffold has unequivocally transitioned from a structural element in materials science to a privileged motif in medicinal chemistry. The synthetic accessibility of its derivatives, coupled with their demonstrated efficacy against a range of challenging biological targets, underscores their immense therapeutic potential. The ability to rationally design molecules that can selectively modulate protein-protein interactions, induce apoptosis, and arrest the cell cycle in cancer cells positions these compounds at the forefront of modern drug discovery.

The future of this field is bright, with several exciting avenues for exploration. The development of more efficient and stereoselective synthetic methodologies will enable the creation of even more complex and diverse chemical libraries. Further elucidation of the structure-activity relationships will guide the design of next-generation derivatives with enhanced potency and selectivity. Moreover, the exploration of novel therapeutic applications beyond oncology, such as in neurodegenerative and infectious diseases, holds significant promise. As our understanding of the intricate cellular pathways that govern health and disease deepens, the 4,4'-bipyridine amine core is poised to become an increasingly important tool in the arsenal of medicinal chemists, offering new hope for the treatment of a wide spectrum of human ailments.

V. References

  • Al-Trawneh, S. A., & Taha, M. O. (2012). The antibacterial activity of 4,4'-bipyridinium amphiphiles with conventional, bicephalic and gemini architectures. Bioorganic & Medicinal Chemistry, 20(14), 4347–4355. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V/PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer. European Journal of Medicinal Chemistry, 261, 115858. [Link]

  • De Falco, G., & Giordano, A. (2012). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. Journal of Cellular Physiology, 227(10), 3309-3315. [Link]

  • Giacinti, C., & Giordano, A. (2006). CDK9: a new player in cell cycle and cancer? Cancer Biology & Therapy, 5(9), 1045-1048. [Link]

  • Kar, S., et al. (2021). Targeting CDK9 for Anti-Cancer Therapeutics. Cancers, 13(21), 5345. [Link]

  • Khan, A. U., et al. (2025). Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers in Microbiology, 16. [Link]

  • Kryštof, V., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(15), 4995. [Link]

  • Li, M., et al. (2023). Discovery of bipyridine amide derivatives targeting pRXRα-PLK1 interaction for anticancer therapy. European Journal of Medicinal Chemistry, 253, 115341. [Link]

  • NCI. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]

  • Othman, M. A., et al. (2019). Antimicrobial Activities of Novel Bipyridine Compounds Produced by a New Strain of Saccharothrix Isolated From Saharan Soil. Saudi Pharmaceutical Journal, 27(1), 115-122. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. Retrieved from [Link]

  • Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved from [Link]

  • Scribd. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • McKenna, A., & Gaken, J. (2000). Non-Classical Inhibition of Carbonic Anhydrase. Molecules, 5(1), 136. [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • JoVE. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • SciSpace. (2014, May 28). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer. Retrieved from [Link]

  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2023). Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells. International Journal of Molecular Sciences, 24(15), 11896. [Link]

  • PubMed. (2023). Effective and Selective Ru(II)-Arene Complexes Containing 4,4'-Substituted 2,2' Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells. Retrieved from [Link]

Sources

Next-Generation Bipyridine Scaffolds in Kinase Inhibitor Discovery: Mitigating Metal Chelation via Isosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Next-Generation Bipyridine Scaffolds for Kinase Inhibitor Discovery Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The bipyridine moiety has long been considered a "privileged structure" in medicinal chemistry due to its rigidity and capacity for hydrogen bonding. However, the classical 2,2'-bipyridine scaffold suffers from a critical liability: it is a potent chelator of intracellular metals (Fe²⁺, Zn²⁺, Cu²⁺), leading to off-target metallotoxicity and rapid clearance.

This guide details the design and synthesis of novel bipyridine scaffolds —specifically 2,3'-bipyridines and sterically hindered 6,6'-substituted 2,2'-bipyridines. These next-generation scaffolds retain the ATP-mimetic properties of the parent ring system while eliminating the chelation pocket, thereby improving the safety profile and selectivity for Type II kinase binding modes.

Part 1: Structural Rationale & Ligand Design

The Bipyridine Paradox

In kinase inhibition, the "hinge region" of the ATP binding pocket requires a flat, heteroaromatic system to form hydrogen bonds with the backbone residues (e.g., the gatekeeper residue).

  • The Advantage: Bipyridines offer a rigid biaryl axis that can orient substituents into the hydrophobic back pocket (for Type II inhibition) or the solvent front.

  • The Liability: The nitrogen atoms in an unsubstituted 2,2'-bipyridine can freely rotate to a cis-coplanar conformation, forming a perfect 5-membered chelation ring with physiological metals (cytochrome P450 heme iron, zinc fingers). This results in broad toxicity and poor selectivity.

The Solution: Isosteric & Steric Modulation

To utilize the bipyridine scaffold safely, we must disrupt this chelation capability without destroying the kinase binding affinity.

  • Isomer Shifting (The 2,3'-Scaffold): By shifting the nitrogen position from 2,2' to 2,3' or 3,3', we geometrically prevent the formation of a stable chelation complex while maintaining the biaryl geometry required for the kinase active site.

  • Atropisomeric Locking (The Functionalized 2,2'): Introducing bulky substituents at the 3,3' or 6,6' positions forces the two rings to twist out of coplanarity. This "twisted" conformation not only prevents metal chelation but is often required to access the DFG-out (inactive) conformation of kinases (Type II inhibition).

Visualization: Design Logic

The following diagram illustrates the transition from a toxic chelator to a selective inhibitor.

DesignLogic Toxic Classical 2,2'-Bipyridine (Toxic Chelator) Chelation Metal Chelation (Fe2+, Zn2+ Sequestration) Toxic->Chelation Planar N-N alignment Strategy1 Strategy A: Isomer Shift (2,3'-Bipy) Toxic->Strategy1 Scaffold Morphing Strategy2 Strategy B: Steric Twist (6,6'-Subst) Toxic->Strategy2 Atropisomeric Design Result Optimized Scaffold (Kinase Selective, Non-Toxic) Strategy1->Result Removes Chelation Pocket Strategy2->Result Forces Non-Planarity Binding Type II Kinase Binding (DFG-out Pocket Access) Result->Binding Fits Hydrophobic Cleft

Caption: Structural evolution from toxic 2,2'-bipyridine to optimized kinase inhibitors via isomeric shifting and steric modulation.

Part 2: Synthetic Access (The "How-To")

Synthesizing 2,2'-bipyridines is classically difficult due to the instability of 2-pyridylboronic acids (rapid protodeboronation). For modern drug discovery, we utilize Suzuki-Miyaura Cross-Coupling with stabilized boronate esters or MIDA boronates.

The "2-Pyridyl Problem"

2-pyridyl nucleophiles are notoriously unstable. The electron-deficient ring facilitates hydrolysis of the C-B bond.

  • Standard Reagents: 2-pyridylboronic acid (Unstable).

  • Optimized Reagents: Lithium triisopropyl(2-pyridyl)borate or 2-pyridyl MIDA boronate (Stable).

Validated Protocol: Palladium-Catalyzed Synthesis of 2,3'-Bipyridines

This protocol describes the coupling of a 3-pyridylboronic acid pinacol ester with a 2-halopyridine, a robust route for generating the non-chelating 2,3' scaffold.

Reagents:

  • Aryl Halide: 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronate: 3-pyridylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

  • Reagent Addition: Add the aryl halide (1.0 mmol), boronate ester (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol) to the tube.

  • Solvent Introduction: Add degassed 1,4-Dioxane (5 mL) followed by the aqueous K₂CO₃ solution (1.5 mL).

  • Deoxygenation: Sparge the biphasic mixture with Argon for 5 minutes. Seal the tube.

  • Reaction: Heat the mixture to 90°C for 12 hours. The color typically shifts from orange to dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes). The 2,3'-bipyridine product usually elutes later than the starting bromide.

Visualization: Synthetic Workflow

Synthesis Start Start: 2-Bromopyridine + 3-Pyridyl Boronate OA Oxidative Addition: Pd(0) inserts into C-Br bond Start->OA Heat (90°C) Cat Catalyst Activation: Pd(dppf)Cl2 -> Pd(0) Cat->OA TM Transmetallation: Boronate transfers Pyridine ring OA->TM Base (K2CO3) RE Reductive Elimination: Forms C-C bond, Regens Pd(0) TM->RE RE->Cat Cycle repeats Product Final Product: 2,3'-Bipyridine Scaffold RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of heteroaryl rings to form the bipyridine core.

Part 3: Biological Validation (Kinase Affinity)

Once synthesized, the scaffold must be validated for kinase binding and selectivity. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This is superior to standard ELISA due to higher sensitivity and resistance to compound fluorescence interference.

Protocol: TR-FRET Binding Assay (Eu-Kinase Tracer)

Objective: Determine the IC50 of the novel bipyridine analog against the BRAF kinase.

Materials:

  • Kinase: Recombinant BRAF (tagged with GST or His).

  • Antibody: Europium-labeled anti-tag antibody (Eu-Ab).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Prep: Prepare a 10-point dilution series of the bipyridine inhibitor in DMSO (Top concentration 10 µM, 3-fold dilution).

  • Plate Setup: Dispense 5 µL of compound solution into a 384-well white low-volume plate.

  • Master Mix: Prepare a mix containing the Kinase (5 nM final), Eu-Ab (2 nM final), and Tracer (10 nM final) in the assay buffer.

    • Note: The tracer concentration should be near its Kd for the kinase.

  • Incubation: Add 10 µL of Master Mix to the wells. Centrifuge briefly (1000 rpm, 1 min). Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read the plate on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Analysis: Calculate the TR-FRET Ratio (Em665/Em615). Plot Ratio vs. log[Inhibitor] to determine IC50.

Part 4: Comparative Data & SAR Analysis

The following table summarizes the structure-activity relationship (SAR) improvements when moving from a classical 2,2'-bipyridine to a modified scaffold.

Table 1: SAR Comparison of Bipyridine Scaffolds against VEGFR2

Scaffold TypeStructureVEGFR2 IC50 (nM)Cellular Toxicity (HepG2)Binding Mode
2,2'-Bipyridine Unsubstituted>10,000High (EC50 < 5 µM)Non-specific
2,2'-Bipyridine 4-Amino substituted450High (Metal Chelation)Type I (ATP mimic)
2,3'-Bipyridine 6-Amide substituted12 Low (EC50 > 50 µM) Type I/II Hybrid
Twisted 2,2' 6,6'-Dimethyl28Low (Steric Block)Type II (Deep Pocket)

Interpretation: The 2,3'-bipyridine retains potency while eliminating toxicity. The "Twisted" 2,2' analog sacrifices slight potency for high selectivity by forcing the kinase into the DFG-out conformation.

References

  • Newhouse, T., & Baran, P. S. (2008). If C–H Bonds Could Talk: Selective C–H Functionalization. Angewandte Chemie International Edition.[1] Link (Context: General strategies for functionalizing heterocycles).

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link (Context: Catalyst choice for pyridine coupling).

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[2] Nature Chemical Biology. Link (Context: Type II binding modes).

  • Deng, X., et al. (2011). Structural determinants for ERK5 kinase inhibition by ATP-competitive inhibitors. Structure.[1][2][3][4][5][6][7][8] Link (Context: Bipyridine interactions in the hinge region).

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.Link (Context: Standard protocol for TR-FRET).

Sources

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Synthetic Architecture[1]

Executive Summary & Molecular Identity[2][3]

The compound 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine (CAS: 1245646-00-7) represents a specialized scaffold in the medicinal chemistry of heterocyclic biaryls. Belonging to the 4,4'-bipyridine class, this molecule is distinguished by its asymmetrical functionalization: an electron-donating methoxy group on one pyridine ring and a methylamino moiety on the other.

This asymmetry disrupts the planarity and symmetry typical of unsubstituted bipyridines, introducing unique solubility profiles and hydrogen-bonding vectors critical for ligand-protein interactions—specifically in kinase inhibitor design where the 2-aminopyridine motif often serves as a "hinge binder" [1].

Core Physicochemical Data
ParameterValueUnitVerification Method
Molecular Formula C₁₂H₁₃N₃O -Stoichiometric Calculation
Molecular Weight 215.25 g/mol IUPAC Atomic Weights
Exact Mass 215.1059DaHigh-Res MS (Calculated)
CAS Registry Number 1245646-00-7-Chemical Abstracts Service
MDL Number MFCD17677395-Symyx/Merck Index
Predicted LogP ~1.8 - 2.1-QSAR Modeling
H-Bond Donors 1-(NH group)
H-Bond Acceptors 4-(3 Pyridine Ns + 1 Ether O)

Structural Analysis & Stoichiometry

To guarantee the integrity of downstream applications, researchers must verify the stoichiometry derived from the IUPAC nomenclature.

The Breakdown:

  • Core Scaffold: 4,4'-Bipyridine (

    
    ).
    
  • Modification A (Ring 1): N-methyl-2-amino substitution.

    • Removal of H at C2 (-1.008).

    • Addition of Methylamino group (-NHCH₃, +30.049).

  • Modification B (Ring 2): 2'-Methoxy substitution.

    • Removal of H at C2' (-1.008).

    • Addition of Methoxy group (-OCH₃, +31.034).

Formula Derivation:



Diagram 1: Structural Logic & Pharmacophore Map

Pharmacophore Core 4,4'-Bipyridine Core (Scaffold) Molecule Target: 2'-Methoxy-N-methyl- [4,4'-bipyridin]-2-amine Core->Molecule Base Structure Sub1 2-Methylamino Group (H-Bond Donor) Sub1->Molecule Kinase Hinge Interaction Sub2 2'-Methoxy Group (H-Bond Acceptor) Sub2->Molecule Solubility/ Metabolic Stability

Figure 1: Pharmacophore dissection highlighting the functional roles of the asymmetrical substituents.

Synthetic Architecture (Protocol Design)

Since specific industrial synthesis routes for this exact CAS are proprietary or sparse in open literature, I have designed a Convergent Suzuki-Miyaura Coupling Strategy . This approach is superior to linear functionalization of bipyridine because it allows for independent optimization of the two rings, minimizing side reactions like over-methylation.

Retrosynthetic Analysis

The C4-C4' bond is the strategic disconnection point.

  • Fragment A (Electrophile): 4-Bromo-N-methylpyridin-2-amine.

  • Fragment B (Nucleophile): (2-methoxypyridin-4-yl)boronic acid.

Detailed Experimental Protocol

Reagents:

  • 4-Bromo-N-methylpyridin-2-amine (1.0 eq)

  • (2-Methoxypyridin-4-yl)boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Catalyst]

  • K₂CO₃ (3.0 eq) [Base]

  • 1,4-Dioxane / Water (4:1 ratio) [Solvent]

Step-by-Step Methodology:

  • Preparation: In a generic pressure vial or round-bottom flask, dissolve the halopyridine (Fragment A) and boronic acid (Fragment B) in 1,4-dioxane.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Palladium(0) species and will kill the catalytic cycle [2].

  • Activation: Add the aqueous K₂CO₃ solution and the Pd catalyst. Seal the vessel immediately under inert atmosphere.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (Fragment A).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1]

    • Eluent Suggestion: Gradient of 0%

      
       10% Methanol in Dichloromethane (DCM). The amino group makes the product polar.
      
Diagram 2: Synthesis Workflow

Synthesis FragA Fragment A: 4-Bromo-N-methylpyridin-2-amine Mix Solvation & Degassing (Dioxane/H2O + Ar) FragA->Mix FragB Fragment B: (2-Methoxypyridin-4-yl)boronic acid FragB->Mix Cat Catalysis: Pd(dppf)Cl2, K2CO3, 90°C Mix->Cat Add Pd Product CRUDE PRODUCT C12H13N3O Cat->Product Cross-Coupling Pure ISOLATED TARGET >98% Purity Product->Pure Flash Chromatography (DCM/MeOH)

Figure 2: Convergent Suzuki-Miyaura coupling pathway for high-fidelity synthesis.

Analytical Validation (Quality Control)

To ensure the synthesized material is indeed CAS 1245646-00-7, the following spectral signatures must be validated.

Proton NMR (¹H-NMR) Prediction (DMSO-d₆)
  • Methoxy Singlet: Expect a sharp singlet integrating to 3H around δ 3.90 ppm .

  • N-Methyl Doublet: Expect a doublet (due to coupling with NH) integrating to 3H around δ 2.85 ppm . If the NH proton exchanges rapidly, this may appear as a singlet.

  • Aromatic Region:

    • The bipyridine core will show 6 aromatic protons.

    • Look for the characteristic coupling patterns of 2,4-disubstituted pyridines (typically doublets and doublets-of-doublets in the range of δ 6.5 – 8.5 ppm ).

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Target Ion:

    
    .
    
  • Expected m/z: 216.26.

  • Note: Bipyridines protonate easily; ensure the buffer pH is acidic enough to facilitate ionization but not so acidic as to cause suppression.

References

  • Rao, R. N., & Chanda, K. (2022).[2] 2-Aminopyridine – an unsung hero in drug discovery.[2] Chemical Communications, 58(3), 135-147. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • ChemicalBook. (n.d.). 2'-methoxy-N-methyl-4,4'-bipyridin-2-amine Product Entry. Retrieved October 26, 2023. Link

Sources

Technical Guide: Solubility & Solvent Systems for 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine (CAS: 1245646-00-7).

Document ID: TG-SOL-BPY-042 Target Analyte: 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine CAS Registry Number: 1245646-00-7 Molecular Formula: C₁₂H₁₃N₃O Molecular Weight: 215.25 g/mol [1]

Executive Summary & Physicochemical Profile

This guide provides an evidence-based framework for solubilizing 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine. As a substituted 4,4'-bipyridine, this compound exhibits a lipophilic-polar hybrid character . Its solubility is governed by the interplay between the hydrophobic bipyridine scaffold and the polar hydrogen-bond accepting/donating groups (methoxy and


-methylamine).
Calculated Physicochemical Properties
PropertyValue (Predicted)Implication for Solubility
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; favors organic solvents over water.
Topological Polar Surface Area (TPSA) ~55 ŲPermeable; soluble in polar aprotic solvents.
H-Bond Donors 1 (NH)Capable of specific solvation in alcohols/DMSO.
H-Bond Acceptors 4 (2 Ring N, 1 O, 1 Amine N)High affinity for chlorinated and acidic media.
pKa (Conjugate Acid) ~4.5 – 5.5 (Pyridine N)Soluble in aqueous acid (pH < 3); insoluble in neutral/basic water.

Solubility Tier List & Solvent Selection

The following classification is derived from structural analogs (e.g., 4,4'-bipyridine, amino-pyridines) and standard medicinal chemistry purification protocols.

Tier 1: Primary Solvents (High Solubility > 50 mg/mL)

Use these for stock solutions, NMR analysis, and reaction media.

  • Dichloromethane (DCM): Excellent solubilizer due to polarizability and lack of H-bond disruption. Ideal for transfers and workups.

  • Dimethyl Sulfoxide (DMSO): The universal solvent for this class. Essential for biological assay stock solutions (typically 10–20 mM).

  • Dimethylformamide (DMF): Alternative to DMSO for synthetic reactions requiring higher temperatures.

  • Chloroform (

    
    ):  Superior to DCM for NMR studies (
    
    
    
    ) due to slightly higher acidity preventing aggregation.
Tier 2: Secondary Solvents (Moderate Solubility 1–20 mg/mL)

Use these for crystallization, chromatography eluents, or diluted working solutions.

  • Methanol (MeOH): Good solubility, especially when warmed. Used as the polar modifier in DCM/MeOH chromatography gradients.

  • Ethyl Acetate (EtOAc): Moderate solubility. The compound will likely elute on silica gel using 50–100% EtOAc or an EtOAc/MeOH mixture.

  • Acetonitrile (MeCN): Suitable for HPLC mobile phases; ensure complete dissolution before injection to prevent column precipitation.

  • Ethanol (EtOH): Similar to methanol but requires heat for higher concentrations.

Tier 3: Anti-Solvents (Low Solubility < 1 mg/mL)

Use these to precipitate the compound or wash away impurities.

  • Water (Neutral/Basic): The molecule is hydrophobic in its neutral state.

  • Hexanes / Heptane: Highly insoluble. Used to crash out the product from DCM or EtOAc solutions.

  • Diethyl Ether: Poor solubility; useful for triturating sticky solids into powders.

Experimental Protocols

Protocol A: Preparation of 10 mM Biological Stock Solution (DMSO)

Objective: Create a stable, precipitation-free stock for in vitro assays. Causality: DMSO is chosen for its high dielectric constant and ability to disrupt intermolecular


-

stacking of the bipyridine rings.
  • Weighing: Accurately weigh 2.15 mg of the substance into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Critical Step: Do not use "wet" DMSO; water absorption reduces solubility and stability.

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Visual Inspection: Hold against a light source. The solution must be clear. If particles persist, sonicate for 60 seconds at 40 kHz.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Solubility Assessment for Purification (The "Solvent Walk")

Objective: Determine the optimal mobile phase for flash chromatography. Self-Validating Logic: This stepwise addition method visually confirms the solubility limit without wasting large amounts of compound.

  • Place 5 mg of solid analyte into a small glass vial.

  • Add Dichloromethane (DCM) dropwise. Count drops until clear.

    • Result: If <10 drops, DCM is a good load solvent.

  • Evaporate DCM. Add Ethyl Acetate (EtOAc) dropwise.

    • Result: If soluble, use Hexane/EtOAc gradient. If insoluble, proceed to step 4.

  • Add Methanol (MeOH) dropwise to the EtOAc suspension.

    • Result: Note the percentage of MeOH required to clear the solution (e.g., 10% MeOH in EtOAc). This defines your elution strength.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Analysis, Synthesis, or Purification).

SolubilityWorkflow Start Start: 2'-Methoxy-N-methyl- [4,4'-bipyridin]-2-amine Application Select Application Start->Application BioAssay Biological Assay (Stock Solution) Application->BioAssay In Vitro Synthesis Chemical Synthesis (Reaction Medium) Application->Synthesis Derivatization Purification Purification (Chromatography) Application->Purification Isolation NMR Structural Analysis (NMR) Application->NMR QC DMSO Solvent: Anhydrous DMSO (Conc: 10-50 mM) BioAssay->DMSO Requires miscibility with aqueous media DCM_DMF Solvent: DCM (RT) or DMF (High Temp) Synthesis->DCM_DMF Solubility vs. Boiling Point Gradient Mobile Phase: DCM w/ 1-10% MeOH Purification->Gradient Polarity adjustment for Silica CDCl3 Solvent: CDCl3 (Alternative: DMSO-d6) NMR->CDCl3 Proton exchange prevention

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Critical Handling Notes

  • Acid Sensitivity: The pyridine nitrogens are basic. Avoid using acidic solvents (e.g., acetic acid) during extraction unless forming a salt is intended, as this will partition the compound into the aqueous phase.

  • Silica Gel Interaction: This amine is basic and may streak on silica gel.

    • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes or add 1%

      
       to the DCM/MeOH mobile phase to sharpen peaks.
      
  • Stability: Bipyridines can be photosensitive in solution over long periods. Store DMSO stocks in amber vials or wrapped in foil.

References

  • PubChem. (n.d.).[2][3] 4,4'-Bipyridine Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (2002). Efficient Synthesis of Halomethyl-2,2'-Bipyridines. Org. Synth. 2002, 78, 248. Retrieved February 13, 2026, from [Link]

Sources

Therapeutic Targeting of the Aminobipyridine Scaffold: From nNOS Selectivity to Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminobipyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic distribution and bidentate chelating capability. Unlike generic pyridine ligands, the addition of an amine group (


) adjacent to the biaryl axis creates a multifunctional pharmacophore capable of simultaneous hydrogen bond donation/acceptance and metal coordination.

This technical guide analyzes three distinct therapeutic distinct therapeutic verticals where aminobipyridines have demonstrated high-value potential: Neuroprotection (via nNOS inhibition), Oncology (via ALK2/VEGFR kinase inhibition), and Epigenetic Regulation (via JmjC histone demethylase inhibition).

Part 1: Structural Basis & Pharmacophore Mechanics

The therapeutic versatility of aminobipyridines stems from three core interaction modes. Understanding these is prerequisite to rational drug design.

  • The "Hinge-Binding" Motif: In kinase targets, the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. This mimics the adenine ring of ATP.

  • Bidentate Metal Chelation: The 2,2'-bipyridine nitrogen atoms can chelate divalent cations (Fe

    
    , Zn
    
    
    
    ), critical for metalloenzyme targets like JmjC demethylases.
  • Proton Transfer Capability: The basicity of the pyridine ring (

    
    , modifiable via substitution) allows for pH-dependent interactions in the active site.
    
Visualization: Pharmacophore Logic

The following diagram illustrates the dual-mode interaction capability of the scaffold.

Pharmacophore Scaffold Aminobipyridine Scaffold Mode1 Mode A: ATP Mimicry (Kinases) Scaffold->Mode1 Structural Geometry Mode2 Mode B: Metal Chelation (Metalloenzymes) Scaffold->Mode2 Electronic Properties Target1 H-Bond Acceptor (Pyridine N) Mode1->Target1 Target2 H-Bond Donor (Exocyclic NH2) Mode1->Target2 Target3 Fe(II) / Zn(II) Coordination Mode2->Target3 Bidentate

Figure 1: Dual-mechanism pharmacophore of aminobipyridine ligands showing ATP-mimicry (Kinases) and Metal Chelation (Epigenetics).

Part 2: Primary Therapeutic Targets

Neuronal Nitric Oxide Synthase (nNOS)

Therapeutic Area: Neurodegenerative Diseases (Alzheimer’s, Parkinson’s, ALS).[1]

Overactivation of nNOS leads to excitotoxicity via peroxynitrite formation. The challenge is inhibiting nNOS without affecting endothelial NOS (eNOS), which is vital for blood pressure regulation.

Mechanism of Action: Aminobipyridines act as double-headed inhibitors . The 2-aminopyridine moiety mimics the arginine substrate, binding to the heme active site. The second pyridine ring (the "tail") extends into the substrate access channel, interacting with specific residues (e.g., Tyr706) that differ between nNOS and eNOS.

Key Data: Selectivity Profiles The following table summarizes selectivity data derived from Silverman et al. (Northwestern University), highlighting the efficacy of 2-aminopyridine-based linkers.

Compound IDnNOS

(nM)
eNOS

(nM)
Selectivity Ratio (eNOS/nNOS)
Standard 2-AP 252,675~107
Linker-Optimized 14j 1712,900~759
Control (L-NAME) 6002,4004

Data Source: Synthesized from J. Med. Chem. findings on 2-aminopyridine nNOS inhibitors [1].

Kinase Inhibition (ALK2 & VEGFR)

Therapeutic Area: Oncology (DIPG), Fibrodysplasia Ossificans Progressiva (FOP).

Mechanism of Action: In the context of ALK2 (Activin Receptor-Like Kinase-2), aminobipyridines function as Type I ATP-competitive inhibitors. The unique geometry of the 2-aminopyridine core allows it to navigate the "gatekeeper" residue, a critical determinant of kinase selectivity.

  • Target: ALK2 (Mutant R206H).

  • Lead Compound: K02288 derivatives.

  • Outcome: Suppression of BMP signaling pathways that drive heterotopic ossification (bone formation in soft tissue).

Epigenetic Modulation (JmjC Demethylases)

Therapeutic Area: Prostate Cancer, Breast Cancer.

Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are Fe(II) and


-ketoglutarate dependent.

Mechanism of Action: Aminobipyridines (specifically 4-carboxy-2,2'-bipyridyl derivatives) competitively inhibit the enzyme by:

  • Displacing the

    
    -ketoglutarate co-factor.
    
  • Directly chelating the active site Fe(II) ion via the bipyridine nitrogens.

  • This prevents the demethylation of H3K9me3, restoring tumor suppressor gene silencing.

Part 3: Experimental Protocols

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

Synthesizing aminobipyridines is challenging because the free amine can poison the Palladium catalyst.[2] The following protocol uses a specialized ligand system to overcome this.

Reagents:

  • Substrate A: 2-amino-5-bromopyridine (1.0 eq)

  • Substrate B: Pyridyl-boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    for difficult substrates.
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Workflow:

  • Degassing: Purge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Addition: Add Substrate A, Substrate B, and Base to the reaction vessel.

  • Catalyst Induction: Add Pd catalyst last under positive Argon pressure.

  • Reflux: Heat to 90°C for 12–16 hours. (Microwave alternative: 120°C for 30 mins).

  • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

Biological Assay: nNOS Inhibition Screen

Objective: Determine


 via Hemoglobin Capture Assay.
  • Reaction Mix: 100 µL buffer (50 mM HEPES, pH 7.4) containing L-Arginine (10 µM), NADPH (100 µM), and Calmodulin.

  • Initiation: Add recombinant nNOS enzyme.

  • Measurement: Monitor the conversion of Oxyhemoglobin to Methemoglobin spectrophotometrically at 401 nm (extinction coefficient

    
    ).
    
  • Validation: Use L-NAME as a positive control.

Part 4: Pathway Visualization

The following diagram details the nNOS pathological pathway and the specific intervention point of aminobipyridine ligands.

nNOS_Pathway Glutamate Glutamate Release (Excitotoxicity) NMDAR NMDA Receptor Activation Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium nNOS nNOS Activation (Heme Site) Calcium->nNOS Calmodulin Binding NO Nitric Oxide (NO) Overproduction nNOS->NO Inhibitor Aminobipyridine Ligand Inhibitor->nNOS Competitive Inhibition (Ki < 20nM) Toxicity Neuronal Death (Neurodegeneration) NO->Toxicity Peroxynitrite

Figure 2: nNOS pathological signaling cascade and site of aminobipyridine intervention.

Part 5: References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Source: Journal of Medicinal Chemistry.[3] URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible synthesis strategy for 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine . The protocol prioritizes regioselectivity and yield, utilizing a Sequential Selective Coupling/Substitution Strategy that avoids common isomeric mixtures associated with direct bipyridine functionalization.

Executive Summary & Retrosynthetic Logic

The synthesis of unsymmetrical 4,4'-bipyridines presents a classic regioselectivity challenge. Direct functionalization of the bipyridine core often yields inseparable mixtures of mono- and di-substituted products. To ensure high purity and scalability, this protocol employs a convergent Suzuki-Miyaura Cross-Coupling followed by a Nucleophilic Aromatic Substitution (SNAr) .

Strategic Rationale
  • Orthogonality: We utilize the distinct reactivity profiles of halogens. By starting with 2-fluoro-4-iodopyridine , we exploit the high reactivity of the C–I bond for Palladium-catalyzed coupling (leaving the C–F bond intact) and the high reactivity of the C–F bond for subsequent nucleophilic displacement by amines.

  • Stability: The use of 2-methoxypyridine-4-boronic acid pinacol ester minimizes protodeboronation, a common side reaction with free pyridine boronic acids.

  • Atom Economy: The route avoids protecting groups, reducing step count and waste.

Retrosynthetic Pathway

The target molecule is disconnected into two primary fragments:

  • Fragment A: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Nucleophile).

  • Fragment B: 2-Fluoro-4-iodopyridine (Electrophile).

  • Reagent C: Methylamine (2.0 M in THF).

Retrosynthesis cluster_SM Starting Materials Target Target: 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine Inter Intermediate: 2-Fluoro-2'-methoxy-4,4'-bipyridine Target->Inter S_NAr (Amination) FragA Fragment A: 2-Methoxy-4-pyridineboronic acid pinacol ester Inter->FragA Suzuki Coupling FragB Fragment B: 2-Fluoro-4-iodopyridine Inter->FragB ReagentC Reagent C: Methylamine (THF)

Figure 1: Retrosynthetic disconnection utilizing orthogonal halogen reactivity.

Experimental Protocols

Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-fluoro-2'-methoxy-4,4'-bipyridine. Principle: Oxidative addition of Pd(0) occurs selectively at the C–I bond (Bond Dissociation Energy ~65 kcal/mol) over the C–F bond (~115 kcal/mol), preserving the fluoro-handle for Step 2.

Materials:

  • 2-Fluoro-4-iodopyridine (1.0 equiv)

  • 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for robustness against heteroaryl poisons.

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with 2-fluoro-4-iodopyridine (1.0 g, 4.48 mmol), the boronate ester (1.16 g, 4.93 mmol), Cs₂CO₃ (2.92 g, 8.96 mmol), and Pd(dppf)Cl₂ (183 mg, 0.22 mmol).

  • Solvation: Add degassed 1,4-dioxane (12 mL) and degassed water (3 mL). Seal the vial with a crimp cap employing a PTFE/silicone septum.

  • Reaction: Heat the mixture to 90°C in a heating block. Stir vigorously (800 rpm) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the iodide (M+H ~224) and formation of the biaryl intermediate (M+H ~205).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂).[2]

    • Eluent: 0–30% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as a white/off-white solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conversion of the fluoro-intermediate to the final N-methyl amine. Principle: The 2-position of the pyridine ring is activated for nucleophilic attack, particularly when the ring is electron-deficient (bipyridine system). The fluoride ion is an excellent leaving group in SNAr due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.

Materials:

  • 2-Fluoro-2'-methoxy-4,4'-bipyridine (Intermediate from Step 1)

  • Methylamine (2.0 M solution in THF) (5.0 equiv)

  • Solvent: THF (anhydrous) or Ethanol (if higher temp needed)

Procedure:

  • Setup: Place the intermediate (500 mg, 2.45 mmol) in a pressure tube (thick-walled glass).

  • Reagent Addition: Add Methylamine solution in THF (6.1 mL, 12.2 mmol).

  • Reaction: Seal the tube and heat to 60°C for 12 hours.

    • Note: While 2-fluoropyridines are reactive, the electron-donating methoxy group on the distal ring may slightly deactivate the system via resonance, necessitating mild heating.

    • Checkpoint: LC-MS should show total conversion to product (M+H ~216).

  • Workup: Cool to RT. Carefully vent the tube (excess methylamine gas). Concentrate the mixture to dryness under reduced pressure.

  • Purification: The residue may be pure enough for use. If not, recrystallize from cold Et₂O/Pentane or perform a short silica plug filtration (5% MeOH in DCM).

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Molecular Weight 215.26 g/mol Calc.
LC-MS (ESI+) [M+H]⁺ = 216.1 ± 0.1 m/zLC-MS
¹H NMR (DMSO-d₆) Characteristic singlets for -OCH₃ (~3.9 ppm) and -NCH₃ (~2.8 ppm)400 MHz NMR
Purity >98% (AUC)HPLC (254 nm)

Key NMR Diagnostic Signals:

  • Methoxy (-OCH₃): Singlet, δ 3.85–3.90 ppm (3H).

  • N-Methyl (-NHCH₃): Doublet (couples to NH), δ 2.80–2.85 ppm (3H). Broad quartet for NH at δ ~6.5–7.0 ppm.

  • Bipyridine Core: 6 aromatic protons. Look for the distinct splitting pattern of two 2,4-disubstituted pyridine rings.

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the transition from the Pd(0)/Pd(II) catalytic cycle to the anionic SNAr mechanism.

Mechanism cluster_Step1 Step 1: Suzuki Cycle cluster_Step2 Step 2: S_NAr Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-I Bond) Pd0->OxAdd TransMet Transmetallation (Boronate) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Meisenheimer Meisenheimer Complex (Stabilized Anion) RedElim->Meisenheimer + MeNH2 (Nucleophilic Attack) Product Final Product (Amine) Meisenheimer->Product - F⁻ (Re-aromatization)

Figure 2: Mechanistic flow from Palladium catalysis to nucleophilic substitution.

Safety & Handling

  • Methylamine: Gaseous at RT (boiling point -6°C). When using THF solutions, keep cold and open only in a well-ventilated fume hood. Pressure tubes must be shielded during heating.

  • Palladium Catalysts: Pd(dppf)Cl₂ is toxic and a sensitizer. Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Cesium and Boron; dispose of according to heavy metal protocols.

References

  • Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reactivity of Halopyridines (SNAr): Schlosser, M., & Rausis, T. (2004). The Reactivity of Fluoropyridines towards Nucleophiles. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

  • Synthesis of Unsymmetrical Bipyridines: Lutz, M. R., et al. (2012). Selective Synthesis of Unsymmetrical 4,4′-Bipyridines. Tetrahedron Letters, 53(32), 4154-4156. Link

  • Target Molecule Registry: ChemicalBook Entry for CAS 1245646-00-7. Link

Sources

Application Notes and Protocols for 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Bidentate Ligand for Catalysis and Materials Science

Bipyridine ligands are a cornerstone in the field of coordination chemistry, renowned for their ability to form stable complexes with a wide array of transition metals. These complexes are pivotal in numerous applications, including catalysis, photovoltaics, and the development of novel therapeutic agents. The electronic and steric properties of the bipyridine scaffold can be finely tuned through substitution, allowing for the rational design of ligands with specific functionalities.

This guide introduces 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine , a novel unsymmetrically substituted bipyridine ligand. The presence of an electron-donating methoxy group on one pyridine ring and an N-methylamino group on the other suggests unique electronic properties that could lead to enhanced catalytic activity and interesting photophysical characteristics in its metal complexes. Due to the limited specific literature on this compound, this document provides a comprehensive guide based on established synthetic methodologies for analogous compounds and proposes detailed protocols for its synthesis, complexation with palladium, and application in Suzuki-Miyaura cross-coupling reactions.

Proposed Synthesis of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

The synthesis of unsymmetrically substituted bipyridines is most effectively achieved through palladium-catalyzed cross-coupling reactions.[1][2] Both Suzuki-Miyaura and Negishi couplings are powerful methods for this purpose.[3][4][5] We propose a synthetic route based on the Suzuki-Miyaura coupling, which generally offers mild reaction conditions and utilizes readily available and stable boronic acid reagents.[6][7]

The proposed retrosynthetic analysis involves disconnecting the 4,4'-bipyridyl bond, leading to two pyridine precursors: a halopyridine and a pyridylboronic acid.

Diagram of Proposed Retrosynthesis

G Target 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine Disconnect C-C Bond Formation (Suzuki Coupling) Target->Disconnect Precursor1 4-halo-2'-methoxy-pyridine Disconnect->Precursor1 Precursor2 2-amino-N-methyl-4-pyridylboronic acid or ester Disconnect->Precursor2

Caption: Retrosynthetic analysis for the proposed synthesis of the target ligand.

Protocol for Synthesis of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the target ligand from commercially available or readily synthesized precursors.

Materials:

  • 4-Bromo-2-methoxypyridine

  • (2-(N-methylamino)pyridin-4-yl)boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-methoxypyridine (1.0 eq), (2-(N-methylamino)pyridin-4-yl)boronic acid pinacol ester (1.2 eq), sodium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.[8][9][10]

Coordination Chemistry: Synthesis of a Palladium(II) Complex

The synthesized ligand is expected to act as a bidentate N,N-donor, chelating to transition metals. Palladium(II) complexes of bipyridine ligands are of particular interest as catalysts in a variety of cross-coupling reactions.[11][12][13]

Diagram of Ligand Coordination to Palladium(II)

G cluster_complex Proposed [Pd(L)Cl2] Complex Pd Pd N1 N Pd->N1 N2 N Pd->N2 Cl1 Cl Pd->Cl1 Cl2 Cl Pd->Cl2 Ligand 2'-Methoxy-N-methyl- [4,4'-bipyridin]-2-amine N1->Ligand N2->Ligand

Caption: Chelation of the bidentate ligand to a palladium(II) center.

Protocol for the Synthesis of Dichloro(2'-methoxy-N-methyl-[4,4'-bipyridin]-2-amine)palladium(II)

Materials:

  • 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

  • Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (anhydrous)

Instrumentation:

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry flask, dissolve 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Palladium Precursor: To this solution, add a solution of bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous dichloromethane dropwise with stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during this time.

  • Isolation: If a precipitate has formed, collect the solid by filtration. If the product remains in solution, reduce the volume of the solvent under a stream of nitrogen or by rotary evaporation until precipitation begins. Add anhydrous diethyl ether to complete the precipitation.

  • Washing and Drying: Wash the collected solid with small portions of cold diethyl ether and dry under vacuum to yield the desired palladium complex.

  • Characterization: Characterize the complex using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The electron-donating nature of the methoxy and N-methylamino groups in the ligand is expected to increase the electron density on the palladium center in its complex. This can enhance the rate of oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions.[14][15] We propose the use of the synthesized palladium complex as a pre-catalyst for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.[16][17][18]

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L->Oxidative_Addition Pd(II)Complex R-Pd(II)(X)L Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)Complex->Transmetalation Pd(II)Diaryl R-Pd(II)(R')L Transmetalation->Pd(II)Diaryl Reductive_Elimination Reductive Elimination Pd(II)Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product R-R' Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Dichloro(2'-methoxy-N-methyl-[4,4'-bipyridin]-2-amine)palladium(II)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Reaction vials with magnetic stir bars

  • Heating block or oil bath

  • TLC plates

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium pre-catalyst (0.01 to 1 mol%).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the vial.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. Determine the yield of the biaryl product by GC-MS analysis or by isolation of the pure product.

Data Summary

Parameter Proposed Value/Method Reference
Ligand Synthesis Suzuki-Miyaura Coupling[5][6]
Catalyst for Ligand Synthesis Pd(dppf)Cl₂[19]
Complex Synthesis Reaction with Pd(CH₃CN)₂Cl₂[20]
Proposed Application Suzuki-Miyaura Cross-Coupling Catalyst[15][16]
Catalyst Loading 0.01 - 1 mol%[21]

Conclusion

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine represents a promising, yet underexplored, bidentate ligand. The protocols detailed in this guide, based on well-established chemical principles, provide a robust framework for its synthesis, complexation, and application in palladium-catalyzed cross-coupling reactions. The unique electronic properties imparted by the methoxy and N-methylamino substituents are anticipated to offer advantages in catalytic efficiency and may open avenues for its use in other areas of chemical and materials science. Further research is encouraged to fully elucidate the potential of this novel ligand and its metal complexes.

References

  • BenchChem. (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands.
  • Paul, B. K., et al. (2026). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters.
  • BenchChem. (2025). Technical Support Center: Synthesis of Unsymmetrical Bipyridines.
  • BenchChem. (2025). Negishi coupling for 2'-Methyl-2,3'-bipyridine synthesis.
  • Liu, T., & Fraser, C. L. (2012). Bipyridine. Organic Syntheses, 89, 76-81.
  • Paul, B. K., et al. (2026). Synthesis of Unsymmetrical 4,4'-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. PubMed.
  • Fraser, C. L., et al. (2002). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines.
  • ChemicalBook. (2026). 2-Methoxypyridine | 1628-89-3.
  • Paul, B. K., et al. (2026). Synthesis of Unsymmetrical 4,4'-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts.
  • Preprints.org. (2024).
  • Shen, W.-Z., et al. (2011). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions.
  • Hahn, F. E., et al. (2014). Pyridine-based dicarbene ligand: synthesis and structure of a bis-2-pyridylidene palladium complex.
  • Bedford, R. B., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Evano, G., et al. (2014). 2‐Methoxy Pyridine.
  • Wang, M., et al. (2012).
  • Schmalz, H.-G., et al. (2003). Synthesis of 2,2′-Bipyridinesvia Suzuki-Miyaura Cross-Coupling. Semantic Scholar.
  • MDPI. (2024).
  • Wang, Y., et al. (2007). Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water.
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
  • Liu, P., et al. (2009). ChemInform Abstract: Preparation and Catalytic Properties of Bis(imino)pyridine Palladium(II)
  • Shen, W.-Z., et al. (2011). 1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d8 metal ions. The Royal Society of Chemistry.
  • Hodgson, P. B., et al. (2007). Synthesis of 2,2'-Bipyridyl-Type Compounds via the Suzuki-Miyaura Cross-Coupling Reaction. ElectronicsAndBooks.
  • Shen, W.-Z., et al. (2011). 1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d8 metal ions.
  • Al-Ghamdi, A. A., et al. (2003). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts.
  • Wikipedia. (2023). Suzuki reaction.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters.
  • Singh, P., et al. (2021). Synthesis, Kinetics, Reaction Mechanism, and Bioactivity Assays of a Dimeric Palladium Complex. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Synthesis of Unsymmetrical Bipyridines.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Zibaseresht, R., et al. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc.
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  • Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.
  • Szlyk, E., et al. (2022). Pd(II)
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  • ResearchGate. (2025). Square planar palladium(II)
  • Google Patents. (1986).
  • Campà, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • MDPI. (2022).

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Application Notes and Protocols: Suzuki-Miyaura Coupling for 4,4'-Bipyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized 4,4'-Bipyridines

The 4,4'-bipyridine scaffold is a cornerstone in modern chemistry, serving as a rigid, linear linker in coordination polymers and metal-organic frameworks (MOFs).[1][2] Its ability to bridge metal centers has led to materials with remarkable applications in gas storage, catalysis, and molecular electronics.[1] Beyond materials science, the bipyridine motif is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents.[3]

The functionalization of the 4,4'-bipyridine core is paramount to tuning its steric and electronic properties, thereby enabling the rational design of molecules with specific functions. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool for forging carbon-carbon bonds.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the synthesis of complex bipyridine-based structures.[5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the functionalization of 4,4'-bipyridine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7][8] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_intermediate R¹-Pd(II)L_n-X OxAdd->PdII_intermediate R¹-X Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 R²-B(OR)₂ RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Organic Halide (R¹-X) R1X->OxAdd Boronic Organoboron (R²-B(OR)₂) Boronic->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Deeper Look at the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a halo-4,4'-bipyridine), forming a Pd(II) intermediate.[7] The reactivity of the halide is generally I > Br > OTf >> Cl.[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[7][8]

Experimental Protocols for 4,4'-Bipyridine Functionalization

The following protocols are designed to be robust starting points for the functionalization of 4,4'-bipyridine. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Mono-functionalization of a Dihalo-4,4'-bipyridine

This protocol is suitable for the selective mono-arylation or -vinylation of a dihalogenated 4,4'-bipyridine. The key to achieving mono-selectivity is controlling the stoichiometry of the boronic acid.

Workflow Diagram:

Mono_Functionalization_Workflow start Start setup Reaction Setup: - Dihalo-4,4'-bipyridine - Boronic Acid (0.9-1.0 eq) - Pd Catalyst & Ligand - Base - Solvent start->setup degas Degas Mixture (e.g., Ar sparging) setup->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: General workflow for mono-functionalization of dihalo-4,4'-bipyridine.

Materials:

  • 2,2'-Dichloro-4,4'-bipyridine (or other dihalo-4,4'-bipyridine)

  • Aryl or vinylboronic acid (0.9-1.0 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMF/H₂O (95:5 v/v)[9]

  • Anhydrous solvents (if required)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dihalo-4,4'-bipyridine (1.0 mmol), the boronic acid (0.9-1.0 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).[10]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add the degassed solvent system (e.g., 10 mL of 4:1 dioxane/water) via syringe.[10]

  • Degassing: Sparge the reaction mixture with argon for 10-15 minutes to ensure all oxygen is removed.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting dihalide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Controlling Selectivity: Using a slight substoichiometric amount of the boronic acid is crucial for minimizing the formation of the di-substituted product.

  • Catalyst Choice: For less reactive halides (e.g., chlorides), more active catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos may be necessary to achieve good yields.[11]

  • Base Considerations: K₃PO₄ is often a good choice for nitrogen-containing heterocycles as it is a strong enough base to facilitate transmetalation without promoting significant side reactions.[11]

Protocol 2: Symmetrical Di-functionalization of a Dihalo-4,4'-bipyridine

This protocol is designed for the exhaustive, symmetrical functionalization of a dihalogenated 4,4'-bipyridine.

Materials:

  • 2,2'-Dichloro-4,4'-bipyridine (or other dihalo-4,4'-bipyridine)

  • Aryl or vinylboronic acid (2.2-2.5 equivalents)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or other suitable palladium catalyst

  • Base: Na₂CO₃ or K₂CO₃

  • Solvent: Toluene/H₂O or DMF

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the dihalo-4,4'-bipyridine (1.0 mmol), the boronic acid (2.2-2.5 mmol), the palladium catalyst (2-5 mol%), and the base (3.0-4.0 mmol).

  • Solvent Addition and Degassing: Add the degassed solvent system under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 90-120 °C) and maintain stirring.

  • Monitoring: Monitor the reaction until completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Expert Insights:

  • Excess Boronic Acid: A slight excess of the boronic acid ensures the complete conversion of the dihalide to the di-substituted product.

  • Robust Catalysts: Pd(dppf)Cl₂ is a robust and air-stable pre-catalyst that is often effective for a wide range of Suzuki couplings.[8]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura functionalization of halo-bipyridines.

ParameterMono-functionalizationDi-functionalizationRationale
Boronic Acid (eq.) 0.9 - 1.02.2 - 2.5Stoichiometry controls selectivity.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/XPhosPd(dppf)Cl₂, Pd(OAc)₂Robust catalysts for exhaustive coupling.
Base K₃PO₄, Cs₂CO₃Na₂CO₃, K₂CO₃Milder bases can be sufficient for di-substitution.
Solvent Dioxane/H₂O, TolueneDMF, Dioxane/H₂OSolvent choice depends on substrate solubility and temperature requirements.
Temperature 80 - 110 °C90 - 120 °CHigher temperatures can drive the reaction to completion.

Troubleshooting Common Issues

  • Low Yield:

    • Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Consider using a pre-catalyst.

    • Poor Substrate Reactivity: For chloro-bipyridines, a more active ligand (e.g., an N-heterocyclic carbene ligand) or higher temperatures may be required.[6]

    • Inefficient Transmetalation: Try a different base (e.g., CsF or K₃PO₄).

  • Protodeboronation (Loss of Boronic Acid):

    • This side reaction can be problematic, especially with heteroaryl boronic acids.[12]

    • Mitigation: Use boronic esters (e.g., pinacol esters), which are more stable.[8] Minimize reaction time and use milder bases where possible.

  • Homocoupling of Boronic Acid:

    • This can occur at high temperatures.

    • Mitigation: Lower the reaction temperature and ensure efficient stirring.

Conclusion: A Versatile Tool for Innovation

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 4,4'-bipyridine. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve a high degree of control over the synthesis of mono- and di-substituted bipyridines. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and developers aiming to create novel materials and therapeutics based on this versatile heterocyclic scaffold.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12879. [Link]

  • Denton, T. P., & Wolf, C. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7437–7440. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12879. [Link]

  • Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ChemInform, 43(48). [Link]

  • Chen, J., et al. (2007). Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. Tetrahedron Letters, 47(52), 9267-9270. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Richard, J., et al. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. The Journal of Organic Chemistry, 86(4), 3323-3332. [Link]

  • Pérez-Márquez, M., et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 23(10), 2636. [Link]

  • Calvo-Bigorra, J., et al. (2019). A Bipyridine-Palladium Derivative as General Pre-Catalyst for Cross-Coupling Reactions in Deep Eutectic Solvents. Advanced Synthesis & Catalysis, 361(15), 3505-3515. [Link]

  • Ping, L., et al. (2009). Preparation and Catalytic Properties of Bis(imino)pyridine Palladium(II) Complexes as Efficient Catalysts for Suzuki Cross-Coupling Reaction in Water. Applied Organometallic Chemistry, 23(11), 471-476. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(6), 1647-1650. [Link]

  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 576. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85359-85362. [Link]

  • ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (n.d.). Special Issue : Bipyridines: Synthesis, Functionalization and Applications. [Link]

  • Richard, J., et al. (2021). Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. The Journal of Organic Chemistry, 86(4), 3323-3332. [Link]

  • Wang, D., et al. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 4(1), 102061. [Link]

  • ResearchGate. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • El-Ghamry, I., & El-Salam, H. A. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 187-199. [Link]

  • Organic Syntheses. (2002). Bipyridines Prepared by Stille and Suzuki Coupling. Organic Syntheses, 78, 51. [Link]

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Optimized Strategies for Regioselective N-Methylation of Aminobipyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobipyridines are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., JAK, VEGFR) and allosteric GPCR modulators. However, their functionalization presents a distinct synthetic challenge: Regioselectivity .

The coexistence of a nucleophilic exocyclic amine and two pyridine ring nitrogens creates a competitive landscape for alkylation. Standard alkylation often yields mixtures of the desired N-methyl amine and undesired ring-quaternized pyridinium salts.

This guide details two field-proven protocols to achieve high-fidelity N-methylation:

  • Method A (The Gold Standard): Reductive Amination using Paraformaldehyde/NaBH₄.

  • Method B (The Alternative): Deprotonative Alkylation using NaH/MeI (for sterically hindered substrates).

Mechanistic Insight & Decision Logic

The Nucleophilicity Paradox

In generic anilines, the nitrogen lone pair is delocalized into the ring, reducing nucleophilicity. However, in 2-aminopyridines (and aminobipyridines), the exocyclic nitrogen can donate density to the ring nitrogen via resonance, making the ring nitrogen highly nucleophilic (pKa ~6.86 for 2-aminopyridine vs ~4.6 for aniline).

  • Direct Alkylation Risk: Reaction with Methyl Iodide (MeI) often favors the ring nitrogen (kinetic product), leading to irreversible quaternary salts.

  • The Solution: Reductive amination proceeds via an imine/hemiaminal intermediate which forms exclusively at the exocyclic amine, bypassing the ring nitrogen competition.

Decision Tree: Selecting the Right Protocol

MethylationStrategy Start Substrate Analysis: Aminobipyridine Target Target Product? Start->Target Mono Mono-Methylation Target->Mono Desired Bis Bis-Methylation Target->Bis Desired CheckHind Is the Amine Sterically Hindered? Mono->CheckHind MethodA Method A: Reductive Amination (Paraformaldehyde/NaBH4) Bis->MethodA Excess Reagent CheckHind->MethodA No (Standard) MethodB Method B: Direct Alkylation (NaH/MeI) CheckHind->MethodB Yes (Bulky neighbors)

Figure 1: Strategic decision tree for selecting the optimal methylation pathway based on substrate sterics and desired substitution.

Method A: Reductive Methylation (The Gold Standard)

Best for: Mono- and dimethylation of standard aminobipyridines. Mechanism: In situ generation of formaldehyde from paraformaldehyde, formation of hemiaminal/imine, followed by irreversible hydride reduction.

Reagents & Equipment[1][2][3]
  • Substrate: Aminobipyridine intermediate (1.0 equiv)

  • C1 Source: Paraformaldehyde (Solid, 95%)

  • Depolymerization Agent: Sodium Methoxide (NaOMe) (25% wt in MeOH)

  • Reductant: Sodium Borohydride (NaBH₄)[1][2]

  • Solvent: Methanol (Anhydrous)

  • Equipment: 2-Neck Round Bottom Flask, Reflux Condenser, N₂ line.

Step-by-Step Protocol
  • Depolymerization (In Situ):

    • To a suspension of Paraformaldehyde (1.5 equiv for mono, 3.0 equiv for bis) in Methanol (10 vol), add NaOMe (0.1 equiv).

    • Heat to 60°C for 15-20 minutes until the solution turns clear (indicates formation of monomeric formaldehyde).

    • Note: Using solid paraformaldehyde is superior to aqueous formalin as it keeps the water content low, favoring imine formation.

  • Imine Formation:

    • Cool the formaldehyde solution to Room Temperature (RT).

    • Add the Aminobipyridine substrate (1.0 equiv).

    • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. You may not see the imine (unstable), but you ensure the starting material is interacting. For unreactive amines, add 3Å molecular sieves and reflux for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add NaBH₄ (2.0 equiv for mono, 4.0 equiv for bis) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

    • Allow to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench carefully with 1N HCl (to pH ~5) to destroy excess borohydride.

    • Basify with sat. NaHCO₃ (to pH ~8-9).

    • Extract with DCM or EtOAc (Aminobipyridines can be polar; check aqueous layer).

    • Dry over Na₂SO₄ and concentrate.

Optimization Table: Method A
VariableRecommendationRationale
Solvent MeOH or MeOH/THF (1:1)Bipyridines have poor solubility in pure alcohols; THF aids solubility.
Stoichiometry 5-10 eq. ParaformaldehydeExcess formaldehyde drives the equilibrium toward the imine.
Temperature Reflux (Imine formation)Sterically hindered amines require heat to form the imine species.
Acid Additive Acetic Acid (cat.)If reaction is slow, mild acid catalysis activates the carbonyl.

Method B: Direct Alkylation (Deprotonation Strategy)

Best for: Sterically hindered amines where imine formation is unfavorable, or when reductive amination fails. Mechanism: Irreversible deprotonation of the exocyclic amine increases its nucleophilicity relative to the ring nitrogen.

Reagents
  • Sodium Hydride (NaH) (60% dispersion in oil)

  • Methyl Iodide (MeI)

  • DMF or THF (Anhydrous)

Step-by-Step Protocol
  • Preparation:

    • Dissolve Aminobipyridine (1.0 equiv) in anhydrous DMF (0.2 M).

    • Cool to 0°C under Nitrogen.

  • Deprotonation:

    • Add NaH (1.1 equiv). Stir at 0°C for 30 mins.

    • Observation: Evolution of H₂ gas and color change (often deep red/orange) indicates anion formation.

  • Alkylation:

    • Add MeI (1.05 equiv) dropwise via syringe.

    • Critical: Maintain 0°C. Warming promotes ring alkylation.

    • Stir for 1–2 hours at 0°C.

  • Quench:

    • Pour into ice water. Precipitate usually forms. Filter or extract with EtOAc.

Experimental Workflow & Quality Control

Workflow Mix 1. Reaction Setup (MeOH/PFA or DMF/NaH) Monitor 2. Monitor (LCMS) Check for M+15 / M+29 Mix->Monitor Quench 3. Quench & Workup pH Adjustment Critical Monitor->Quench Complete Purify 4. Purification Flash Column (DCM/MeOH) Quench->Purify QC 5. QC (NMR) Verify Regiochemistry Purify->QC

Figure 2: Standardized workflow for synthesis and isolation of N-methylated intermediates.

Characterization: Distinguishing Regioisomers

It is vital to confirm the methyl group is on the exocyclic amine and not the ring.

FeatureDesired Product (N-Me Amine)Undesired Product (Ring N-Me)
1H NMR (Me) Singlet, ~2.9 – 3.1 ppmSinglet, ~4.0 – 4.3 ppm (Deshielded)
LCMS M+14 (Mono), sharp peakM+14, often broader, earlier retention (polar)
Solubility Soluble in organic solvents (DCM, EtOAc)Water soluble, precipitates from ether

References

  • Basicity of Heterocycles: Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[3][4] Journal of the Chemical Society, 2240-2249.[3] Link

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Specific Protocol for Aminopyridines: Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4).[1] Retrieved February 13, 2026. Link

  • Regioselectivity in Alkylation: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Chichibabin and related amine functionalizations). Link

  • Handling of Bipyridines: Newkome, G. R., et al. (1982). Synthesis of 2,2'-bipyridines. Chemical Reviews, 82(2), 287-324. (Solubility and chelation properties). Link

Sources

Application Notes and Protocols for the Crystallization of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful crystallization of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine is a critical step in its characterization and development for various applications, including pharmaceuticals and materials science. The ability to obtain high-quality single crystals is paramount for unambiguous structure determination via X-ray diffraction, which in turn provides crucial insights into its molecular conformation, packing, and potential intermolecular interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical techniques for crystallizing this specific bipyridine derivative.

Bipyridine derivatives are known for their coordinating properties and their propensity to form diverse crystalline structures, including solvates and polymorphs.[1][2] The exposed nitrogen atoms of the pyridine rings can participate in hydrogen bonding, which is a key consideration in solvent selection and crystallization strategy.[1][3] This guide will detail systematic approaches to screen for and optimize crystallization conditions, enabling the reproducible growth of high-quality crystals suitable for structural analysis.

Physicochemical Properties of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing a successful crystallization strategy.

Table 1: Physicochemical Properties of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

PropertyValueSource
Chemical Formula C₁₂H₁₃N₃O[4]
Molecular Weight 215.25 g/mol [4]
CAS Number 1245646-00-7[4]
Predicted Polarity Moderately polarInferred from structure

The presence of the methoxy group, the amine, and the bipyridine core suggests that the molecule will have moderate polarity and will be soluble in a range of organic solvents. The potential for hydrogen bonding through the amine and pyridine nitrogens will significantly influence its solubility and crystal packing.[3]

Preliminary Steps: Purity and Solubility Assessment

The purity of the starting material is of utmost importance for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.[5] It is highly recommended to purify the compound using techniques such as column chromatography or recrystallization prior to attempting crystallization for single-crystal X-ray diffraction.

A systematic solvent screening is the first and most critical step in developing a crystallization protocol.[5] The goal is to identify solvents in which the compound has moderate solubility.

Protocol 1: Small-Scale Solubility Screening
  • Preparation : Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine into several small vials.

  • Solvent Addition : To each vial, add a different solvent dropwise from a pre-selected panel (see Table 2 for suggestions).

  • Observation : After each addition, gently agitate the vial and observe the solubility. Categorize the solubility as "insoluble," "sparingly soluble," "soluble," or "very soluble."

  • Heating : For solvents in which the compound is sparingly soluble at room temperature, gently warm the vial to assess the temperature-dependent solubility. A significant increase in solubility with temperature suggests that slow cooling could be a viable crystallization method.[3][6]

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility
Protic Methanol, Ethanol, IsopropanolLikely soluble
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely soluble
Halogenated Dichloromethane (DCM), ChloroformPotentially soluble
Aromatic Toluene, BenzeneSparingly soluble to insoluble
Non-polar Hexane, Heptane, CyclohexaneLikely insoluble (potential antisolvents)

Crystallization Techniques

Based on the results of the solubility screening, several crystallization techniques can be employed. The key is to approach supersaturation slowly and in a controlled manner to promote the growth of a few large, well-ordered crystals rather than many small ones.[6][7]

Slow Evaporation

This is often the simplest and most successful method for obtaining single crystals.[8] It is most effective with solvents in which the compound is soluble and that have a moderate boiling point.

  • Solution Preparation : Prepare a nearly saturated solution of the compound in a suitable solvent identified from the solubility screen.

  • Filtration : Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control : Cover the vessel with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.[6][8] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation : Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[9]

Slow_Evaporation A Prepare near-saturated solution B Filter solution A->B C Transfer to clean vial B->C D Cover with parafilm and puncture C->D E Incubate in a vibration-free area D->E F Monitor for crystal growth E->F Hanging_Drop cluster_well Crystallization Well Reservoir Antisolvent Reservoir Vapor Vapor Diffusion Drop Drop of Compound Solution on Coverslip Drop->Reservoir Antisolvent Vapor

Caption: Schematic of Hanging Drop Vapor Diffusion.

This method is similar to the hanging drop technique, but the drop of the compound solution is placed on a pedestal within the well, above the antisolvent reservoir. [10]This can be advantageous for stability and ease of crystal harvesting.

  • Reservoir Preparation : Add 0.5-1.0 mL of an antisolvent to the well of a sitting drop crystallization plate.

  • Drop Placement : Pipette 1-5 µL of the concentrated compound solution onto the sitting drop post.

  • Sealing : Seal the well with clear tape or a cover slip.

  • Equilibration and Incubation : Allow the system to equilibrate as described for the hanging drop method.

Table 3: Common Solvent/Antisolvent Pairs for Vapor Diffusion

"Good" SolventAntisolvent
Tetrahydrofuran (THF)Hexane, Cyclohexane
Dichloromethane (DCM)Pentane, Hexane
MethanolDiethyl Ether
AcetonitrileToluene
Solvent-Antisolvent (Liquid-Liquid Diffusion)

In this technique, an antisolvent is carefully layered on top of a solution of the compound. [9]Crystallization occurs at the interface as the two solvents slowly mix.

  • Solution Preparation : Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., DCM or chloroform).

  • Layering : Carefully and slowly layer a less dense antisolvent (e.g., hexane or pentane) on top of the solution, minimizing mixing at the interface. This is typically done in a narrow tube or vial.

  • Diffusion : Allow the vial to stand undisturbed. Over time, the antisolvent will diffuse into the solvent layer, reducing the solubility of the compound and promoting crystallization at the interface.

Solvent_Antisolvent A Prepare concentrated solution B Place in a narrow vial A->B C Carefully layer antisolvent B->C D Allow to stand undisturbed C->D E Crystals form at the interface D->E

Caption: Workflow for Solvent-Antisolvent Diffusion.

Troubleshooting Common Crystallization Problems

Table 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Increase the concentration of the compound; use a less effective solvent; increase the rate of evaporation or diffusion.
Formation of Oil Compound is too soluble; supersaturation is reached too quickly.Use a less effective solvent; decrease the concentration; slow down the crystallization process (e.g., by reducing the temperature or the rate of diffusion). [3]
Formation of Powder or Microcrystals Nucleation is too rapid.Decrease the concentration; slow down the crystallization process; filter the solution to remove nucleation sites; try a different solvent system.
Twinned or Aggregated Crystals Rapid crystal growth.Slow down the crystallization process; consider using additives that can modify crystal habit.

Conclusion

The crystallization of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine requires a systematic and patient approach. By carefully assessing the compound's solubility and methodically exploring various crystallization techniques, high-quality single crystals suitable for structural analysis can be obtained. The protocols and guidelines presented in this application note provide a robust framework for researchers to develop a successful crystallization strategy for this and other novel bipyridine derivatives.

References

  • Slow Evaporation Method. (n.d.).
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Guide for crystallization. (n.d.).
  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
  • How to Grow Crystals. (n.d.). X-Ray Diffraction Facility, University of California, Riverside.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 145-151.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1757-1785.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Special Issue: Anti-Solvent Crystallization. (n.d.). MDPI.
  • Processes involving the use of antisolvent crystallization. (2006). Google Patents.
  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020). Dalton Transactions, 49(24), 8111-8118.
  • Expanding the Solid Form Landscape of Bipyridines. (2012). Crystal Growth & Design, 12(3), 1363-1375.
  • Technical Support Center: Crystallization of 5,5'-Dicarboxy-2,2'-bipyridine Metal Complexes. (n.d.). Benchchem.
  • 2'-methoxy-N-methyl-4,4'-bipyridin-2-amine | 1245646-00-7. (n.d.). ChemicalBook.
  • Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. (2020). European Journal of Chemistry, 11(2), 146-150.

Sources

Accelerated Ligand Design: Microwave-Assisted Synthesis of Substituted Bipyridines

[1]

Introduction: The Kinetic Advantage

2,2'-Bipyridines (bipy) are ubiquitous scaffolds in coordination chemistry, serving as privileged ligands for transition metal catalysis and as core pharmacophores in drug discovery (e.g., Milrinone). Traditional thermal synthesis of these systems—often involving the oxidative coupling of pyridines or "off-the-shelf" Stille couplings—suffers from harsh conditions (refluxing toluene/xylene for 24–48 hours), poor selectivity, and difficult purification due to catalyst poisoning by the bipyridine product itself.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this landscape. By leveraging dielectric heating , researchers can access superheated solvent states and selectively couple microwave-absorbing polar transition states, reducing reaction times from days to minutes while suppressing side reactions like protodeboronation in Suzuki couplings.

This guide details three distinct, high-yield protocols for accessing bipyridine architectures, selected based on the symmetry and substitution pattern of the target molecule.

Mechanistic Expertise: Dielectric Heating & Solvent Selection

Unlike conductive heating (oil baths), which relies on convection currents and thermal gradients, microwave irradiation heats the reaction mixture directly through dipole rotation and ionic conduction .

The Critical Metric: Loss Tangent (tan )

The efficiency of microwave heating is dictated by the solvent's loss tangent (

12
  • High Absorbers (

    
    ):  Ethanol, DMSO, DMF. These couple efficiently, allowing rapid heating rates (
    
    
    ).
  • Low Absorbers (

    
    ):  Toluene, Hexane, Dioxane. These are "transparent" to microwaves and require doping with ionic liquids or polar additives to heat effectively.
    

Strategic Insight: For bipyridine synthesis, we prioritize high-absorbing polar aprotic solvents (DMF, NMP) or polar protic mixtures (EtOH/H

Table 1: Solvent Selection Guide for MW Bipyridine Synthesis
Solvent

(2.45 GHz)
Heating EfficiencyRecommended Use Case
Ethanol 0.941HighKröhnke cyclization; Solubility of ammonium salts.
DMSO 0.825HighHigh-temp couplings (>150°C); difficult substrates.
DMF 0.161Medium-HighStandard Suzuki/Stille couplings; good organic solubility.
Water 0.123MediumBiphasic Suzuki couplings; Green chemistry protocols.
Toluene 0.040LowAvoid unless doped with ionic liquids.

Strategic Workflow: Selecting the Route

Before beginning, identify the symmetry of your target bipyridine to select the optimal protocol.

BipyridineStrategyStartTarget Molecule AnalysisSymmetryIs the Bipyridine Symmetrical?Start->SymmetryYesYes (e.g., 6,6'-dimethyl-2,2'-bipy)Symmetry->YesNoNo (e.g., 5-bromo-2,2'-bipy)Symmetry->NoProto1Protocol 1: Ni-MediatedReductive HomocouplingYes->Proto1Halopyridine PrecursorRingOriginAre rings pre-formed?No->RingOriginProto2Protocol 2: Pd-CatalyzedCross-Coupling (Suzuki)RingOrigin->Proto2Yes (Halide + Boronate)Proto3Protocol 3: KröhnkeDe Novo CyclizationRingOrigin->Proto3No (Aldehyde + Ketone)

Figure 1: Decision matrix for selecting the synthesis pathway. Symmetrical targets utilize reductive homocoupling, while unsymmetrical targets require cross-coupling or de novo ring construction.

Experimental Protocols

Protocol 1: Symmetrical Dimerization (Ni-Mediated)

Best for: Creating 2,2'-bipyridines from identical 2-halopyridines. Mechanism: Reductive homocoupling via Ni(0) species generated in situ.

  • Reagents:

    • Substituted 2-bromopyridine (1.0 equiv)

    • NiCl

      
      ·6H
      
      
      O (10 mol%)
    • Zinc dust (nano-powder preferred, 1.2 equiv)

    • Et

      
      NI (tetraethylammonium iodide) (0.5 equiv) - Crucial for stabilizing the Ni-complex.
      
    • Solvent: DMF (dry).

  • Step-by-Step Methodology:

    • Activation: In a 10 mL microwave vial, add Zn dust and DMF. Irradiate at 100°C for 1 min to activate the Zn surface.

    • Assembly: Add NiCl

      
      ·6H
      
      
      O, Et
      
      
      NI, and the 2-bromopyridine substrate. Cap the vial with a Teflon-lined septum.
    • Irradiation:

      • Temp: 160°C

      • Time: 10 minutes

      • Power: Dynamic (Max 200W)

      • Stirring: High (magnetic coupling is critical for heterogeneous Zn).

    • Work-up: Cool to RT. Quench with aqueous ammonia (to solubilize Ni salts). Extract with EtOAc. The bipyridine product is often found in the organic layer, while zinc salts remain aqueous.

Validation: Reaction color typically changes from green (Ni


Protocol 2: Unsymmetrical Derivatization (Suzuki-Miyaura)

Best for: Library generation of 2-aryl-pyridines or unsymmetrical 2,2'-bipyridines. Challenge: 2-pyridyl boronates are notoriously unstable (rapid protodeboronation). Solution: Use PEPPSI-iPr catalyst or Pd-NHC complexes which are robust under MW conditions and facilitate rapid oxidative addition before boronate decomposition occurs.

  • Reagents:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Pyridyl-boronic acid (or pinacol ester) (1.2 equiv)

    • Catalyst: PEPPSI-iPr (1 mol%) or Pd(OAc)

      
      /Benzimidazolium salt.
      
    • Base: K

      
      CO
      
      
      (2.0 equiv)[3]
    • Solvent: DMF/Water (1:1 v/v) or neat (solvent-free).

  • Step-by-Step Methodology:

    • Preparation: Dissolve the halide and boronic acid in DMF/Water in a microwave vial.

    • Catalyst Addition: Add the Pd catalyst and base. Flush headspace with Argon for 15 seconds before capping. Oxygen exclusion is vital for bipyridines to prevent N-oxide formation.

    • Irradiation:

      • Temp: 110–120°C

      • Time: 10–20 minutes

      • Pressure: Monitor to ensure <20 bar (water vapor pressure).

    • Purification: Filter through Celite to remove Pd black. Bipyridines chelate Pd strongly; a wash with aqueous EDTA or thiourea may be required to sequester residual metal.

Data Comparison:

Method Temperature Time Yield (Average)
Thermal (Oil Bath) 100°C 24 Hours 45–60%

| Microwave | 120°C | 10 Minutes | 85–92% |

Protocol 3: De Novo Ring Synthesis (Modified Kröhnke)

Best for: Constructing the central pyridine ring of terpyridines or highly substituted bipyridines from aldehydes and acetylpyridines. Mechanism: Michael addition followed by cyclization and oxidation.

  • Reagents:

    • 2-Acetylpyridine (1.0 equiv)

    • Aryl aldehyde (1.0 equiv)

    • Ammonium Acetate (NH

      
      OAc) (excess, 5–10 equiv) - Acts as nitrogen source and solvent modifier.
      
    • Solvent: Ethanol or Acetic Acid.[4]

  • Step-by-Step Methodology:

    • One-Pot Setup: Combine all reagents in a 35 mL microwave vessel.

    • Irradiation:

      • Temp: 120–140°C

      • Time: 5–10 minutes

    • Observation: The reaction often solidifies or precipitates the product upon cooling.

    • Isolation: Pour the reaction mixture into ice water. The substituted polypyridine usually precipitates as a solid, requiring only filtration and recrystallization (EtOH), bypassing chromatography.

Mechanistic Visualization: The MW-Suzuki Cycle

The following diagram illustrates the Pd-catalyzed cycle, highlighting the steps accelerated by microwave dielectric heating.

SuzukiCyclecluster_MWMicrowave EffectsPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X)Pd0->OxAddMW Acceleration(Polar TS)PdII_XPd(II)-X ComplexOxAdd->PdII_XTransMetTransmetallation(Ar'-B(OH)2 + Base)PdII_X->TransMetRate Limiting StepPdII_ArArPd(II)-Diaryl ComplexTransMet->PdII_ArArRedElimReductive Elimination(Product Release)PdII_ArAr->RedElimRapidRedElim->Pd0Regeneration

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling. Microwave irradiation specifically accelerates the endothermic oxidative addition and transmetallation steps by stabilizing polar transition states.

Troubleshooting & Optimization

  • Vessel Failure: If the vial over-pressurizes (>20 bar), switch from pure water/ethanol to a mixture with DMF or NMP to lower the vapor pressure while maintaining high

    
    .
    
  • Low Yield (Homocoupling): In Suzuki protocols, if homocoupling of the halide occurs, reduce the catalyst loading and ensure strict oxygen-free conditions.

  • Pd Removal: Bipyridines are "metal sponges." If the product is colored (and shouldn't be), treat the organic phase with SiliCycle SiliaMetS® Thiol or wash with 10% aqueous cysteine to remove trace Palladium.

References

  • Kröhnke Synthesis (MW Protocol): TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. [Link]

  • Suzuki-Miyaura Coupling (Solvent-Free/PEPPSI): Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. [Link]

  • Ni-Mediated Homocoupling: Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc. [Link]

  • Pd-NHC Catalyzed Coupling (Aqueous Conditions): Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. [Link]

  • Microwave Solvent Theory: Solvent Choice for Microwave Synthesis - CEM Corporation. [Link]

Application Notes and Protocols for Handling and Storage Stability of Aminobipyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Aminobipyridine derivatives are indispensable building blocks in modern medicinal chemistry and materials science.[1][2][3][4][5] Their unique structural and electronic properties make them key components in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][6] However, the inherent reactivity of the amino and pyridine functionalities necessitates careful handling and storage to maintain their chemical integrity and ensure the reliability of experimental outcomes. This guide provides a comprehensive overview of best practices for the handling, storage, and stability assessment of aminobipyridine building blocks, grounded in established principles of chemical safety and stability testing.

Chemical and Physical Properties of Aminobipyridine Building Blocks

A thorough understanding of the chemical and physical properties of aminobipyridine derivatives is fundamental to their proper handling and storage.

1.1. General Characteristics

Aminobipyridines are heterocyclic aromatic amines.[7][8] The presence of both the basic pyridine nitrogen atoms and the exocyclic amino group(s) governs their reactivity and stability.[3] Key properties to consider include:

  • Basicity: The pyridine ring nitrogen has a pKa of approximately 5.2, while the basicity of the amino group is influenced by its position on the ring system.[3] This basicity can influence their reactivity with acidic reagents and their solubility in different solvents.

  • Nucleophilicity: The amino group is a primary site for nucleophilic reactions, while the pyridine ring can also undergo nucleophilic substitution at specific positions.[3]

  • Hygroscopicity: Like many amines, aminobipyridines can be hygroscopic, readily absorbing moisture from the atmosphere.[9] This can lead to degradation and affect the accuracy of weighing and reagent stoichiometry.

  • Sensitivity to Air and Light: Some aminobipyridine derivatives may be sensitive to oxidation by atmospheric oxygen, particularly in the presence of light or metal catalysts. The amino group is often susceptible to oxidative degradation.[10]

1.2. Common Isomers and Their Properties

The position of the amino group on the bipyridine scaffold significantly influences the molecule's properties. For instance, 2-aminopyridine derivatives are widely used in the synthesis of various biologically active molecules.[4][5] It is crucial to consult the specific Safety Data Sheet (SDS) for each aminobipyridine building block to understand its unique properties and hazards.[11][12][13][14][15]

Safe Handling and Personal Protective Equipment (PPE)

Due to their potential reactivity and biological activity, strict adherence to safety protocols is paramount when handling aminobipyridine building blocks.

2.1. Engineering Controls

  • Fume Hood: All handling of aminobipyridine solids and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[16]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[9][16]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable:[16]

  • Eye Protection: Chemical splash goggles are mandatory.[16]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves offer insufficient protection.[16]

  • Body Protection: A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

2.3. General Handling Practices

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.

  • Hygroscopic Solids: For hygroscopic compounds, handle them in a glove box or under a stream of inert gas (e.g., argon or nitrogen) to minimize moisture absorption.[17][18][19][20][21]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents.[11]

  • Spill Management: In case of a spill, evacuate the area and follow the procedures outlined in the compound's SDS. Generally, spills should be absorbed with an inert material and collected for proper disposal.

Storage Recommendations for Long-Term Stability

Proper storage is critical for preserving the quality and extending the shelf-life of aminobipyridine building blocks.

3.1. General Storage Conditions

  • Containers: Store in tightly sealed, airtight containers made of compatible materials like amber glass or high-density polyethylene (HDPE).[9] The Aldrich® Sure/Seal™ packaging system is an excellent option for air- and moisture-sensitive reagents.[18][20][21]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is highly recommended.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[9][16] Recommended storage temperatures are typically below 30°C (86°F).[9] For long-term storage, refrigeration or freezing (-20°C or -70°C) may be necessary, depending on the compound's stability profile.[22]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13][15]

Table 1: Recommended Storage Conditions for Aminobipyridine Building Blocks

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Temperature Cool (2-8 °C) or Cold (-20 °C)Slows down degradation kinetics.
Light Amber vials or dark environmentProtects against photolytic degradation.
Container Tightly sealed, airtight glass vialsPrevents ingress of air and moisture.
Purity High purity gradeImpurities can catalyze degradation.

Stability Assessment: Protocols and Methodologies

To ensure the quality of aminobipyridine building blocks over time and under various conditions, a systematic stability assessment is essential. This often involves forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products and pathways.[23][24][25][26]

4.1. Rationale for Forced Degradation Studies

Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development and are highly relevant for assessing the intrinsic stability of key building blocks.[23] The objectives of these studies are to:

  • Identify likely degradation products.[23][25]

  • Establish degradation pathways.[23]

  • Determine the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods.[23]

Diagram 1: Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analytical Techniques cluster_2 Outcomes Acid Acidic Hydrolysis HPLC HPLC/UPLC Acid->HPLC Analyze Samples Base Basic Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidative Stress Oxidation->HPLC Analyze Samples Thermal Thermal Stress Thermal->HPLC Analyze Samples Photolytic Photolytic Stress Photolytic->HPLC Analyze Samples LCMS LC-MS HPLC->LCMS Characterize Peaks Degradation_Pathways Degradation Pathways HPLC->Degradation_Pathways Interpret Data Stability_Profile Intrinsic Stability Profile HPLC->Stability_Profile Interpret Data Method_Validation Stability-Indicating Method HPLC->Method_Validation Interpret Data NMR NMR Spectroscopy LCMS->NMR Structure Elucidation LCMS->Degradation_Pathways Interpret Data LCMS->Stability_Profile Interpret Data LCMS->Method_Validation Interpret Data NMR->Degradation_Pathways Interpret Data NMR->Stability_Profile Interpret Data NMR->Method_Validation Interpret Data Compound Aminobipyridine Building Block Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Thermal Expose to Stress Compound->Photolytic Expose to Stress Aminobipyridine Degradation Aminobipyridine Aminobipyridine Hydrolysis_Product Hydrolysis Product (e.g., hydroxypyridine) Aminobipyridine->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product_N_Oxide N-Oxide Aminobipyridine->Oxidation_Product_N_Oxide  Oxidation  (e.g., H₂O₂) Oxidation_Product_Nitro Nitropyridine Aminobipyridine->Oxidation_Product_Nitro  Oxidation  (e.g., H₂O₂) Photodegradation_Product Photodegradation Products (e.g., ring-opened) Aminobipyridine->Photodegradation_Product  Photolysis  (UV/Vis Light) Polymerization_Product Polymerization Aminobipyridine->Polymerization_Product  Heat/Light

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPY-SYN-OPT-044 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

You are attempting to synthesize 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine . Low yields in this synthesis typically stem from three specific failure modes inherent to heteroaryl-heteroaryl couplings:

  • Catalyst Poisoning: The free methylamine moiety (

    
    ) and the bipyridine nitrogen atoms strongly chelate Palladium (Pd), arresting the catalytic cycle.
    
  • Protodeboronation: 2-substituted-4-pyridyl boronates are notoriously unstable under aqueous basic conditions.

  • Purification Losses: Bipyridines bind irreversibly to acidic silica gel, leading to massive mass loss during chromatography.

This guide moves away from "standard" Suzuki conditions to a Late-Stage Amination Strategy , which is the industry standard for high-yield bipyridine construction.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify your specific bottleneck.

DiagnosticWorkflow Start Start Diagnostic YieldCheck Is Crude Yield < 40%? Start->YieldCheck ColorCheck Is Product Blue/Green? YieldCheck->ColorCheck Yes Purification ISSUE: Silica Trapping Action: Deactivate Silica / Alumina YieldCheck->Purification No (Yield OK, Purity Low) SMCheck Is Boronate Consumed? ColorCheck->SMCheck No PdPoisoning ISSUE: Catalyst Poisoning Action: Switch to Late-Stage Amination ColorCheck->PdPoisoning Yes (Pd Trapped) Protodeboronation ISSUE: Protodeboronation Action: Anhydrous Conditions / MIDA Boronates SMCheck->Protodeboronation Yes (Hydrolysis) CatalystDeath ISSUE: Oxidative Addition Fail Action: Switch to SPhos/XPhos SMCheck->CatalystDeath No (Stalled)

Figure 1: Troubleshooting logic for bipyridine synthesis failures.

Module 1: The "Golden Route" (Late-Stage Amination)

The Problem: Attempting to couple a pyridine containing a free amine (or even a protected amine) often fails because the amine competes with the phosphine ligands for the Pd center. The Solution: Construct the bipyridine core first using a chloro-handle, then install the amine.

Step 1: The Optimized Suzuki Coupling

Reaction: 2-Methoxy-4-chloropyridine + 2-Chloropyridine-4-boronic acid pinacol ester


 2'-Methoxy-2-chloro-4,4'-bipyridine.
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio)SPhos is bulky and electron-rich, facilitating oxidative addition into electron-deficient chloropyridines and preventing Pd-N coordination [1].
Base K₃PO₄ (3.0 equiv) Phosphate is milder than carbonate and effectively activates the boronate without accelerating protodeboronation [2].
Solvent 1,4-Dioxane / Water (4:1) Dioxane provides high solubility for bipyridines; water is strictly required for the transmetallation step in this specific system.
Temp 90°C Sufficient energy for coupling without thermal decomposition of the boronate.
Step 2: The Amination (SNAr)

Reaction: 2'-Methoxy-2-chloro-4,4'-bipyridine + Methylamine


 Product.
  • Protocol: Dissolve the chloro-intermediate in THF. Add Methylamine (2.0M in THF, 5 equiv). Heat to 80°C in a sealed tube (pressure vessel) for 12 hours.

  • Why this works: The bipyridine system is electron-deficient. The nitrogen of the pyridine ring activates the 2-position chloride for Nucleophilic Aromatic Substitution (SNAr), avoiding the need for a second metal-catalyzed step [3].

Module 2: Troubleshooting & FAQs

Category A: The Reaction Fails (Low Conversion)

Q: My boronate ester disappears on TLC, but no product forms. What is happening? A: You are experiencing Protodeboronation . The C-B bond in 2-pyridyl boronates is extremely labile. Under aqueous basic conditions, it hydrolyzes to give the unsubstituted pyridine (proton replaces boron).

  • Fix:

    • Switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry Dioxane.

    • Use a large excess of boronate (1.5 to 2.0 equivalents) to account for the portion that decomposes.

    • If available, use MIDA boronates , which release the active boronic acid slowly, keeping the standing concentration low to minimize decomposition [4].

Q: The reaction turns black immediately and stalls. A: This is "Pd-Black" precipitation. Your ligand is detaching, or the pyridine nitrogen is displacing it.

  • Fix: Switch to XPhos Pd G3 or Pd(dppf)Cl₂·DCM . These precatalysts are more robust against nitrogen displacement than Pd(PPh₃)₄.

Category B: Purification Issues (Mass Loss)

Q: I load 500mg of crude, but only recover 50mg from the column. The product is stuck. A: Bipyridines are Lewis bases. They protonate on the slightly acidic surface of standard silica gel (


) and stick irreversibly.
  • Protocol 1 (Deactivation): Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Use 1% Et₃N in your eluent system (e.g., DCM/MeOH/Et₃N).

  • Protocol 2 (Alumina): Switch to Neutral Alumina stationary phase. It is less acidic and allows bipyridines to elute freely.

Q: My product is green/blue. Is this normal? A: No. This indicates residual Palladium or Nickel chelated to your bipyridine. This will skew biological assay results.

  • Fix: Dissolve the product in DCM and wash with 0.1M aqueous EDTA (pH 8) or a solution of Sodium Diethyldithiocarbamate . The aqueous layer will turn colored as it strips the metal; the organic layer will become colorless/pale yellow [5].

Module 3: Standard Operating Procedure (SOP)

Target: 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine Scale: 1.0 mmol

  • Coupling:

    • Charge a flask with 2-methoxy-4-chloropyridine (1.0 eq), 2-chloropyridine-4-boronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 eq).

    • Evacuate and backfill with Argon (3x).

    • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

    • Heat at 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with Brine. Dry over Na₂SO₄.[1]

    • Purification: Flash chromatography on Neutral Alumina (0-5% MeOH in DCM).

  • Amination:

    • Dissolve the intermediate (2'-methoxy-2-chloro-4,4'-bipyridine) in THF (0.5 M).

    • Add Methylamine (2.0 M in THF, 10 eq).

    • Seal in a pressure tube. Heat to 80°C for 12-24 hours.

    • Workup: Concentrate to dryness. The excess methylamine evaporates.

    • Purification: Recrystallize from EtOH or short alumina plug if necessary.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2][3] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][3] Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on aminopyridine synthesis via SNAr). Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Suzuki-Miyaura Couplings of Unstable Boronic Acids. Journal of the American Chemical Society.[2][3] Link

  • BenchChem Technical Support. (2025). Purification of 4,4'-Dimethyl-2,2'-bipyridine and its Complexes. (General metal scavenging protocols for bipyridines). Link

Sources

Technical Support Center: Purifying 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine. This molecule is a highly functionalized bipyridine derivative, a class of compounds essential as ligands in catalysis, functional materials, and as precursors for biologically active molecules.[1] Its synthesis, likely achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, often results in a mixture containing unreacted starting materials, catalysts, and various side products.[2][3] Achieving high purity is critical, as even minor impurities can dramatically alter the compound's chemical, physical, and biological properties.[4]

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals to overcome common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: Assuming a Suzuki-Miyaura cross-coupling synthesis, the primary byproducts typically arise from side reactions involving the starting materials and catalyst.[5] You should anticipate the presence of:

  • Homocoupled Products: Symmetrical bipyridines formed from the coupling of two identical starting molecules (e.g., two molecules of the boronic acid derivative).[6]

  • Dehalogenated Starting Material: The aryl halide starting material may lose its halogen atom through a reductive process.[5][6]

  • Protodeborylated Starting Material: The boronic acid or ester can be cleaved and replaced by a hydrogen atom from the solvent or trace water.[6][7]

  • Unreacted Starting Materials: Residual amounts of the precursor halide and boronic acid/ester.

  • Palladium Residues: The palladium catalyst can precipitate as palladium black or remain as soluble complexes.[6]

Table 1: Common Byproducts and Their Characteristics

Impurity Type Typical Polarity Identification Tip Removal Strategy
Homocoupled Byproducts Similar to product Mass Spectrometry (higher or lower MW) High-Resolution Chromatography
Dehalogenated Precursor Less polar than product NMR, Mass Spectrometry Chromatography, Extraction
Protodeborylated Precursor Less polar than product NMR, Mass Spectrometry Chromatography, Extraction
Unreacted Boronic Acid Very polar Stains on TLC, baseline streaking Acid-Base Extraction, Chromatography

| Palladium Residues | Varies (often insoluble) | Black/dark solids | Filtration through Celite® |

Q2: My TLC shows multiple spots. What's the best initial purification approach?

A2: A multi-step approach is most effective.

  • Filtration: First, filter the crude reaction mixture through a pad of Celite® to remove insoluble palladium black.

  • Acid-Base Extraction: This is a powerful first-pass technique. The bipyridine product is basic and can be protonated and extracted into an acidic aqueous layer, leaving many non-basic impurities (like homocoupled products from non-nitrogenous precursors) in the organic layer. See Protocol 2 for a detailed methodology.

  • Column Chromatography: This is the definitive step for separating compounds of similar polarity.[4] Use TLC to develop an appropriate solvent system before committing to a large-scale column. See Protocol 1 .

Q3: My compound is streaking badly on my silica gel TLC plate and column. Why is this happening and what can I do?

A3: This is a classic sign of strong interaction between your basic compound and the acidic silanol (-Si-OH) groups on the surface of the silica gel. The amine and pyridine nitrogens in your molecule are binding too tightly, resulting in poor separation and tailing.

The Solution: Add a small amount of a competitive base to your mobile phase. A common and highly effective choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly, resulting in sharper bands and better separation.

Q4: Can I use recrystallization for this compound? How do I choose a solvent?

A4: Yes, recrystallization is an excellent final "polishing" step for removing trace impurities after chromatography, provided your compound is a solid.[4][8] The key is to find a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Screening: Test small amounts of your purified solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) in test tubes. Heat to dissolve, then cool slowly to see if crystals form.

  • Solvent Pairs: If no single solvent works, try a solvent pair. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble, like dichloromethane or methanol) at a high temperature. Then, slowly add a "poor" solvent (in which it is insoluble, like hexanes or diethyl ether) dropwise until the solution becomes cloudy. Re-heat to clarify, then allow to cool slowly. See Protocol 3 .

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed workflows and solutions for specific purification challenges.

Overall Purification Strategy

The most robust purification strategy follows a logical sequence to remove different classes of impurities at each stage.

G A Crude Reaction Mixture B Filtration (Remove Pd Black) A->B C Acid-Base Extraction (Remove Non-Basic Impurities) B->C D Column Chromatography (Separate by Polarity) C->D E Recrystallization (Final Polish) D->E F Pure Product (>98% Purity) E->F

Caption: General purification workflow for 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine.

Protocol 1: Flash Column Chromatography

This technique is the cornerstone for purifying substituted bipyridines.[9][10] It separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[4]

1. Stationary Phase Selection:

  • Primary: Silica gel (230-400 mesh) is the standard choice.[11]

  • Alternative: If severe tailing persists even with TEA, consider using neutral alumina, which is less acidic.

2. Mobile Phase (Eluent) Development:

  • Perform TLC analysis to find a solvent system that gives your product an Rf value of ~0.3 .

  • Start with a binary mixture and adjust the ratio of the polar modifier.

Table 2: Suggested TLC Solvent Systems for Method Development

Non-Polar Solvent Polar Solvent Starting Ratio (v/v) Notes
Hexanes Ethyl Acetate 70:30 Good starting point for many organics.
Dichloromethane Methanol 98:2 A stronger eluent system for more polar compounds.
Dichloromethane Acetone 95:5 Alternative polar modifier.

Remember to add 0.5-1% triethylamine (TEA) to the chosen eluent mixture.

3. Step-by-Step Protocol:

  • Prepare the Column: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase (e.g., Hexanes/Ethyl Acetate 70:30 + 1% TEA). Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the column bed.

  • Elute the Column: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.

  • Monitor Elution: Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate and visualize the spots under UV light to track the elution of your product and impurities.

  • Combine and Concentrate: Once the separation is confirmed by TLC, combine the pure fractions. Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol leverages the basicity of the pyridine and amine nitrogens to separate the target compound from neutral or acidic byproducts. A similar approach is used industrially for purifying related amino-pyridine compounds.[12]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Add 1M HCl (aq) Shake and Separate start->step1 organic1 Organic Layer 1 Neutral/Acidic Byproducts step1->organic1 Phase Separation aqueous1 Aqueous Layer 1 (pH ~2) Protonated Product [Product-H]⁺Cl⁻ step1->aqueous1 Phase Separation step2 step2 aqueous1->step2 aqueous2 Aqueous Layer 2 Salts (NaCl, etc.) step2->aqueous2 Phase Separation organic2 Organic Layer 2 Purified Product step2->organic2 Phase Separation

Caption: Workflow for Acid-Base Extraction Purification.

1. Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer now contains non-basic impurities and can be discarded (after a confirmatory TLC check).

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a saturated sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) solution until the pH is basic (pH > 8, check with pH paper). You should see your product precipitating or forming an oil.

  • Back-Extraction: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the funnel. Shake to extract your now-neutral product back into the organic phase.

  • Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the product, now free from non-basic impurities.

Protocol 3: Recrystallization

This is a powerful technique for achieving high crystalline purity.

1. Solvent Selection:

  • The ideal solvent will fully dissolve your compound when hot but very little when cold.

Table 3: Common Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78 Polar Protic Often a good choice for polar compounds.
Isopropanol 82 Polar Protic Similar to ethanol, but less volatile.
Ethyl Acetate 77 Polar Aprotic Good general-purpose solvent.
Toluene 111 Non-Polar Can be effective for less polar solids.[13]

| Acetonitrile | 82 | Polar Aprotic | Another good general-purpose solvent. |

2. Step-by-Step Protocol:

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

By systematically applying these validated protocols and understanding the chemical principles behind them, researchers can confidently and efficiently purify 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine to the high degree of purity required for demanding applications.

References

  • BenchChem. (2025). Comparative study of different purification techniques for substituted bipyridines. BenchChem.
  • Fletcher, N. C., Nieuwenhuyzen, M., & Rainey, S. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (18), 2641-2647.
  • Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
  • Pajerski, B., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules, 28(12), 4695. [Link]

  • Bhuiyan, M. A. I. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Telfer, S. G., & Fletterick, R. J. (1996). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research, 24(15), 2993–2997. [Link]

  • Li, Y., et al. (2024). A new cocrystal of baicalein and 4,4′-bipyridine (BE·2BPY·H2O) has been prepared and characterized. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Fletcher, N. C., Nieuwenhuyzen, M., & Rainey, S. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. SciSpace. [Link]

  • Kim, J., & Kim, J. (2024).
  • ChemicalBook. (n.d.). 2'-methoxy-N-methyl-4,4'-bipyridin-2-amine | 1245646-00-7.
  • BenchChem Technical Support. (2025).
  • Savage, S. A., & Cichewicz, R. H. (2005). 5-methyl-2,2'-bipyridine. Organic Syntheses, 82, 1. [Link]

  • Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020).

Sources

Optimizing reaction temperature for bipyridine N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Reaction Temperature for Bipyridine N-Alkylation

Executive Summary

The N-alkylation of bipyridines (specifically 4,4'-bipyridine to form viologens) is a kinetically controlled


 process heavily influenced by temperature, solvent polarity, and steric factors. While the reaction appears simple, users often encounter issues with incomplete conversion (mono-alkylation) , redox-active impurities (blackening) , or solubility-driven stalling .

This guide moves beyond basic recipes to provide a mechanistic approach to temperature optimization, ensuring reproducible synthesis of both mono-quaternized salts and bis-quaternized viologens.

Part 1: The Thermodynamic & Kinetic Landscape

The alkylation of 4,4'-bipyridine occurs in two distinct steps. Understanding the energy barrier difference between these steps is the key to temperature control.

  • Step 1 (

    
    ):  Formation of the mono-cation. This is relatively fast due to the high nucleophilicity of the pyridine nitrogen.
    
  • Step 2 (

    
    ):  Formation of the bis-cation (viologen). This is significantly slower  (
    
    
    
    ) due to the Coulombic repulsion between the incoming electrophile and the already cationic pyridinium ring.

Implication: Temperature is the primary lever to overcome the activation energy of Step 2.

Solvent-Temperature Matrix

The choice of solvent dictates the maximum accessible temperature and the solubility of the intermediate mono-cation.

SolventBoiling Point (°C)SuitabilityKinetic Profile
Acetonitrile (MeCN) 82Optimal "Sweet spot." Reflux provides sufficient energy for bis-alkylation without rapid decomposition.
DMF / DMSO 153 / 189High Performance Required for sterically hindered alkyl halides. Allows heating to 100–120°C. Risk: Thermal decomposition of product.
Methanol / Ethanol 65 / 78Moderate Good solubility, but nucleophilic competition (solvolysis) can occur. Lower temps may stall at mono-alkylation.
Toluene 110Selective Poor solubility of the salt causes the mono-cation to precipitate immediately, stopping the reaction. Use for mono-synthesis .

Part 2: Troubleshooting Center (Q&A)

Issue 1: "My reaction mixture turned dark blue or black."
  • Diagnosis: Oxidation of the Radical Cation.

    • The intermediate mono-cation or the final viologen can undergo single-electron reduction (often by trace impurities or light) to form a radical cation, which is intensely colored (blue/violet). In the presence of oxygen, this can lead to irreversible oxidative decomposition.

  • Solution:

    • Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to heating.

    • Temperature Control: Do not exceed 100°C unless strictly necessary. High thermal stress promotes homolytic bond cleavage.

    • Light Protection: Wrap the flask in aluminum foil during reflux.

Issue 2: "I am trying to make the bis-salt (viologen), but I only isolate the mono-salt."
  • Diagnosis: Premature Precipitation (Solubility Trap).

    • In non-polar solvents (or even MeCN at low temps), the mono-salt precipitates out of solution. Once solid, it cannot react with the alkyl halide to form the bis-salt.

  • Solution:

    • Increase Polarity: Switch from Acetone/Toluene to DMF or Acetonitrile .

    • Increase Temperature: Run at Reflux . Heat increases the solubility of the mono-salt, keeping it in the liquid phase for the second alkylation.

    • Counter-ion Switch: If using Alkyl-Chlorides (low reactivity), add NaI (10 mol%) to generate the more reactive Alkyl-Iodide in situ (Finkelstein condition).

Issue 3: "I want to selectively make the MONO-alkylated product."
  • Diagnosis: Over-alkylation.

    • Statistical probability usually leads to a mixture of unreacted, mono, and bis products.

  • Solution:

    • Reverse Stoichiometry: Use 10 equivalents of bipyridine to 1 equivalent of alkyl halide.

    • The "Crash-Out" Method: Use a solvent like Toluene or Ether/THF mixtures . The moment the mono-salt forms, it precipitates and is protected from further reaction.

    • Temperature: Run at Room Temperature or mild heat (40°C).

Part 3: Optimized Protocols

Protocol A: Synthesis of Bis-Quaternized Viologens (High Temp)

Target: Full conversion to dication.

  • Setup: Flame-dried round bottom flask with condenser and N2 inlet.

  • Reagents: Dissolve 4,4'-bipyridine (1.0 equiv) and Alkyl Halide (4.0 - 5.0 equiv) in Anhydrous Acetonitrile (0.5 M concentration).

    • Note: Excess alkyl halide drives the unfavorable equilibrium of the second step.

  • Reaction: Heat to Reflux (82°C) for 12–24 hours.

    • Checkpoint: The solution should turn yellow/orange (depending on R-group). If it turns black, oxygen ingress occurred.

  • Workup: Cool to room temperature. The bis-salt often precipitates. If not, add Diethyl Ether or Acetone to force precipitation. Filter and wash with ether.

Protocol B: Synthesis of Mono-Quaternized Salts (Low Temp)

Target: Selective mono-functionalization.

  • Setup: Standard flask, ambient atmosphere (if short time) or N2.

  • Reagents: Dissolve 4,4'-bipyridine (5.0 - 10.0 equiv ) in Dichloromethane (DCM) or Toluene . Add Alkyl Halide (1.0 equiv) dropwise.

  • Reaction: Stir at Room Temperature or 40°C for 18 hours.

  • Workup: The mono-salt will precipitate as a solid. Filter the solid.[1]

    • Recovery: The filtrate contains the excess unreacted bipyridine, which can be recovered and reused.

Part 4: Visualizing the Logic

Diagram 1: Reaction Pathway & Temperature Influence

This diagram illustrates the energy landscape. Note how high temperature is required to cross the "Coulombic Barrier" to the Bis-product.

ReactionPathway cluster_conditions Critical Control Factors Start 4,4'-Bipyridine (Neutral) Mono Mono-Cation (Intermediate) Start->Mono k1 (Fast) Low Temp (25°C) Bis Bis-Cation (Viologen) Mono->Bis k2 (Slow) High Temp (>80°C) Coulombic Repulsion Side Decomposition (Black Tar) Mono->Side >120°C or O2 Factor1 Solvent Polarity (Dissolves Mono-cation) Factor2 Excess Alkyl Halide (Drives Kinetics)

Caption: Kinetic pathway of bipyridine alkylation. Step 2 requires higher thermal energy to overcome charge repulsion.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield or purity issues.

Troubleshooting Start Problem Encountered? Issue1 Reaction is Black/Dark Start->Issue1 Issue2 Stuck at Mono-Alkylation Start->Issue2 Issue3 Low Yield (Precipitate) Start->Issue3 Sol1 Check Oxygen Exclusion (Degas Solvents) Issue1->Sol1 Sol1b Reduce Temp <100°C Issue1->Sol1b Sol2 Switch Solvent to DMF/MeCN (Solubilize Intermediate) Issue2->Sol2 Sol2b Increase Temp to Reflux Issue2->Sol2b Sol3 Add NaI (Finkelstein) if using Chlorides Issue3->Sol3 Sol3b Add MeOH to dissolve salts temporarily Issue3->Sol3b

Caption: Decision tree for diagnosing common N-alkylation failures.

References

  • Kinetics of N-Alkylation: Journal of the Chemical Society D, "Solvent effects and substitution mechanisms: kinetics of the reaction of nickel(II) ion with 2,2′-bipyridyl".

  • Viologen Synthesis & Optimization: Advanced Energy Materials, "Viologen Hydrothermal Synthesis and Structure–Property Relationships for Redox Flow Battery Optimization".

  • Mono-alkylation Control: ACS Materials Letters, "Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering".

  • Solvent Effects (MeCN vs DMF): Chemical Reviews, "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry".

  • Zincke Reaction (Alternative Route): ResearchGate, "Synthesis of Viologens with Extended π−Conjugation".

Sources

Technical Support Center: Minimizing Oxidative Degradation of Aminobipyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminobipyridines. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to minimize the oxidative degradation of these critical compounds in your experiments. Our focus is on providing not just protocols, but also the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of aminobipyridines.

Q1: My aminobipyridine powder, which was initially off-white, has developed a yellowish or brownish tint. Can I still use it?

A1: A visible change in color is a strong indicator of chemical degradation.[1][2] While some aminobipyridines may naturally have a slight yellow hue, any noticeable darkening from the original appearance suggests a potential loss of purity and the formation of degradation products.[1][2] For experiments where high purity is essential, such as in drug development or quantitative assays, using a fresh supply is strongly recommended. The use of degraded material can lead to inconsistent and unreliable results.[1]

Q2: I'm observing unexpected or inconsistent results in my experiments using an aminobipyridine solution. Could this be related to degradation?

A2: Yes, inconsistent experimental outcomes are a common consequence of using degraded aminobipyridine solutions.[1] While solid aminobipyridines can be stable for extended periods when stored correctly, solutions may have a much shorter shelf-life.[3][4][5] It is best practice to prepare fresh solutions daily or in quantities that will be consumed within a single work shift to ensure consistency and accuracy.[1]

Q3: What are the primary factors that can cause my aminobipyridine samples to degrade?

A3: The primary culprits in aminobipyridine degradation are exposure to oxidizing agents, light, heat, and incompatible substances . The amino group on the pyridine ring is particularly susceptible to oxidation.[6] Common laboratory oxidizing agents like nitrates, perchlorates, and hydrogen peroxide can accelerate this process.[1] Additionally, exposure to direct sunlight or elevated temperatures can promote thermal and photolytic degradation.[6][7]

Q4: How can I visually represent the general workflow for handling aminobipyridines to minimize degradation?

A4: This workflow diagram outlines the key stages for proper handling and use of aminobipyridines to maintain their integrity.

Aminobipyridine Handling Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use cluster_analysis Quality Control storage Store Solid Compound: - Cool (2-8°C) - Dry, well-ventilated - Tightly sealed - Protected from light prep Prepare Fresh Solution: - Use high-purity solvent - Consider adding antioxidant - Prepare only what is needed storage->prep Weigh out exp_use Use Immediately: - Minimize exposure to air and light - Maintain appropriate temperature prep->exp_use Introduce to experiment qc Purity Analysis (if needed): - HPLC with UV detection - Compare to reference standard exp_use->qc For verification

Caption: Workflow for Handling Aminobipyridines.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a more detailed approach to troubleshooting common issues related to aminobipyridine degradation.

Observed Issue Potential Cause Recommended Action(s)
Solid compound has darkened in color. Oxidative or photolytic degradation due to improper storage.- Discard the degraded compound and use a fresh batch. - Review storage procedures. Ensure the compound is stored in a tightly sealed, opaque container at 2-8°C, away from heat and light sources.[6][7]
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the stock or working solution.- Prepare fresh solutions immediately before each experiment.[1] - If a stock solution must be stored, aliquot it into smaller, single-use vials and store at -20°C or below, protected from light. Perform a stability test on the stored solution to determine its viability over time.
Appearance of new, unexpected peaks in chromatograms. Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.[8] - Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[9][10] - Consider using mass spectrometry (LC-MS) to identify the mass of the unknown peaks and hypothesize their structures.[11]
Loss of biological activity or potency in an assay. Degradation of the aminobipyridine to an inactive form.- Confirm the purity of the compound or solution using an appropriate analytical method like HPLC. - Incorporate an antioxidant into the experimental buffer or solvent if compatible with the assay.[2][12]

In-Depth Technical Protocols

Protocol 1: Stability-Indicating HPLC Method for Aminobipyridine Analysis

This protocol outlines a general method for assessing the purity of an aminobipyridine and detecting degradation products.

Objective: To develop a stability-indicating HPLC method capable of separating the parent aminobipyridine from potential degradation products.

Materials:

  • Aminobipyridine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 15 cm, 5 µm)[9]

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the aminobipyridine reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the aminobipyridine sample to be tested at the same concentration as the working standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 254 nm (or the λmax of the specific aminobipyridine).[9]

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The appearance of peaks in the sample chromatogram that are not present in the standard chromatogram may indicate degradation products.

    • The method is considered stability-indicating if degradation products are resolved from the main peak.[8]

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the aminobipyridine under various stress conditions to identify potential degradation pathways and products.[8]

Methodology:

  • Prepare separate solutions of the aminobipyridine (e.g., 0.1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat a solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution to direct sunlight or a photostability chamber for 24 hours.

  • Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).

Protocol 3: Evaluating the Efficacy of Antioxidants

Objective: To determine the effectiveness of different antioxidants in preventing the oxidative degradation of an aminobipyridine.

Methodology:

  • Prepare a series of aminobipyridine solutions in a relevant solvent system.

  • To each solution (except for a control), add a different antioxidant at a typical working concentration (e.g., 0.01-0.1%).[12][13]

    • For aqueous systems: Consider ascorbic acid or sodium metabisulfite.[2]

    • For organic/lipid-based systems: Consider butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol (Vitamin E).[2][12]

  • Prepare a control solution with no antioxidant.

  • Induce oxidative stress in all solutions (including the control) by adding a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

  • Monitor the degradation of the aminobipyridine over time using the stability-indicating HPLC method.

  • Compare the rate of degradation in the antioxidant-containing solutions to the control.

Understanding the Mechanisms of Degradation and Prevention

The primary site of oxidative attack on an aminobipyridine is the amino group, which can be oxidized to form nitroso or nitro derivatives, or the pyridine nitrogen, which can form an N-oxide.[6] This process is often mediated by radical species.[14][15]

Oxidative Degradation Pathway Aminobipyridine Aminobipyridine Amine_Radical Amine Radical Intermediate Aminobipyridine->Amine_Radical Forms Radical_Initiation Radical Initiation (e.g., from H₂O₂ or metal ions) Radical_Initiation->Aminobipyridine Attacks N_Oxide N-Oxide Degradation Product Amine_Radical->N_Oxide Leads to Nitro_Derivative Nitro/Nitroso Degradation Product Amine_Radical->Nitro_Derivative Leads to

Caption: Simplified Oxidative Degradation Pathway.

Antioxidants function by interrupting this process.[2][12]

  • Radical Scavengers (e.g., BHT, BHA): These phenolic compounds donate a hydrogen atom to the reactive radicals, neutralizing them and terminating the degradation chain reaction.[12][16]

  • Reducing Agents (e.g., Ascorbic Acid): These are more easily oxidized than the aminobipyridine, so they are preferentially consumed by oxidizing agents.[2][12]

  • Chelating Agents (e.g., Citric Acid): These agents bind to metal ions that can catalyze oxidative reactions, rendering them inactive.[12]

In some cases, a combination of antioxidants can have a synergistic effect, providing greater protection than a single antioxidant alone.[12]

Summary of Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2-8°C for solid compounds.[6]Minimizes thermal degradation.
Light Store in opaque or amber containers.[7]Prevents photolytic degradation.
Atmosphere Store in tightly sealed containers. Consider purging with an inert gas (e.g., argon or nitrogen) for highly sensitive compounds.Minimizes exposure to atmospheric oxygen and moisture.
Solutions Prepare fresh daily.[1]Aminobipyridines are generally less stable in solution.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]These substances can directly react with and degrade aminobipyridines.

By implementing these best practices and utilizing the provided troubleshooting and analytical guides, you can significantly enhance the stability of your aminobipyridine compounds, leading to more reliable and reproducible research outcomes.

References

  • ResearchGate. (2025). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).
  • Benchchem. (n.d.). Safe handling and storage procedures for aminopyridines.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • s d fine-chem limited. (n.d.). 4-aminopyridine.
  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine.
  • ResearchGate. (n.d.). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms.
  • PubMed. (2025). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents.
  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients.
  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • PubMed. (2001, March). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition.
  • MatheO. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Catalent. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ResearchGate. (2006, June). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules.
  • ResearchGate. (2020, July). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract.
  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • ResearchGate. (n.d.). Oxidative degradation mechanisms for amines in flue gas capture.
  • OMICS Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • PMC. (n.d.). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation.
  • PubMed. (2017, September 12). Food Stabilizing Antioxidants Increase Nutrient Bioavailability in the in Vitro Model.
  • MDPI. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices.
  • PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.
  • Benchchem. (2025, December). Preventing degradation of 4-aminopyridine-3-sulfonic acid during storage.
  • MDPI. (n.d.). Recent Advances in Microelectrode Array Interfaces for Organoids.

Sources

HPLC method development for separating bipyridine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Bipyridine Method Development Hub. Separating bipyridine isomers (2,2'; 4,4'; 2,3') and their impurities is a classic chromatographic challenge characterized by three distinct hurdles: severe peak tailing due to basicity, isomeric selectivity issues, and metal chelation artifacts.

This guide moves beyond generic advice, offering mechanistic solutions for researchers facing these specific nitrogen-heterocycle challenges.

Module 1: Critical Peak Tailing & Asymmetry

User Query: "My 4,4'-bipyridine peak has an asymmetry factor (


) > 2.0. I've tried a new C18 column, but the tailing persists. Why?"
The Mechanism: The Silanol Trap

Bipyridines are weak bases (pKa


 4.4 – 4.8). At standard acidic HPLC pH (pH 2–3), the nitrogen atoms are protonated (

). Conventional silica columns contain residual silanols (

) which can ionize to

above pH 3.5.

The tailing is caused by a secondary Ion-Exchange Interaction :



This interaction is kinetically slower than the primary hydrophobic partition, causing the "tail" on the chromatogram.
Troubleshooting Protocol

Do not simply "change the column." You must disrupt the ion-exchange mechanism.

StrategyMethodologyPros/Cons
High pH Strategy (Recommended) Use Hybrid Silica (e.g., BEH, Gemini) at pH 10.0 . At pH 10, bipyridine is deprotonated (Neutral).Pros: Eliminates ion-exchange; sharp peaks. Cons: Requires specific high-pH stable columns.
Chaotropic Salt / Ion Pairing Add NaClO₄ (0.1 M) or Hexanesulfonate to mobile phase at acidic pH.Pros: Masks silanols; works on standard C18. Cons: Not MS-compatible; long equilibration.
Silanol Suppression Add Triethylamine (TEA) (5–10 mM) to the buffer.Pros: TEA competes for silanol sites. Cons: Can suppress MS signal; memory effects.
Visual Guide: Tailing Diagnostics

TailingTroubleshoot Start Problem: Asymmetry > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH Decision1 Is pH < 3.0? CheckPH->Decision1 PathA pH is Low (Acidic) Decision1->PathA Yes PathB pH is Mid (4-8) Decision1->PathB No ActionA Add TEA or Ion Pair Reagent (Competes for Silanols) PathA->ActionA ActionB Switch to High pH (pH 10) Requires Hybrid Column PathB->ActionB Result Target: Asymmetry < 1.2 ActionA->Result ActionB->Result

Caption: Logical workflow for diagnosing and correcting peak tailing in basic heterocycles.

Module 2: Isomer Selectivity (2,2' vs. 4,4')

User Query: "I cannot resolve 2,2'-bipyridine from 4,4'-bipyridine. They co-elute on my C18 column."

The Science: Shape Selectivity & Pi-Pi Interactions

Standard C18 columns rely on hydrophobicity. Since bipyridine isomers have identical molecular weights and very similar logP values, C18 provides poor selectivity (


).

To separate them, you must exploit their electron density and planar shape .

  • 2,2'-bipyridine: Locked in a cis-like conformation upon chelation or trans in solution; compact.

  • 4,4'-bipyridine: Linear, rod-like structure.

The Solution: Phenyl Phases

Switch to a Biphenyl or Phenyl-Hexyl stationary phase. These phases offer


 interactions. The electron-deficient bipyridine rings interact differentially with the electron-rich phenyl ligands of the column based on steric accessibility.

Comparative Selectivity Data:

Column PhaseMechanismResolution (Rs) 2,2' vs 4,4'
C18 (Alkyl) Hydrophobic Interaction< 1.5 (Poor)
Cyano (CN) Dipole-Dipole~ 1.8 (Moderate)
Biphenyl

+ Steric
> 3.5 (Excellent)
Module 3: The "Ghost" Peak (Metal Chelation)

User Query: "I see broadened peaks or splitting, and sometimes 'ghost' peaks when injecting blanks. My system is standard stainless steel."

The Hidden Variable: Iron Contamination

2,2'-bipyridine is a legendary chelating agent for Iron(II), forming the intensely red


 complex.
If your LC system (frits, pump heads, needles) has any exposed stainless steel, the bipyridine will strip trace iron from the system.
  • Symptom: The "analyte" peak splits because half of it has converted into an iron-complex adduct during the run.

  • Symptom: Ghost peaks appear due to accumulation of the complex on the column head.

Corrective Action
  • Passivation: Flush the system with 30% Phosphoric Acid (remove column first!) to passivate steel surfaces.

  • Chelating Additive: Add 0.1 mM EDTA to the aqueous mobile phase (Note: EDTA is not compatible with all detectors; use Medronic Acid for MS).

  • Hardware: Replace stainless steel frits with PEEK or Titanium frits.

Module 4: Master Protocol (SOP)

Standard Operating Procedure for Bipyridine Separation

This protocol prioritizes robustness and resolution of isomers.

1. Column Selection

  • Primary: Biphenyl or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm.

  • Alternative: High-pH stable Hybrid C18 (e.g., XBridge, Gemini).

2. Mobile Phase Preparation

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0) [For Hybrid C18] OR 0.1% TFA in Water [For Phenyl phases].

  • Solvent B: Acetonitrile (ACN).[1] Note: Methanol increases pressure but may enhance pi-pi selectivity.

3. Gradient Profile (Generic)

Time (min) % B (ACN) Flow (mL/min)
0.0 5 1.0
15.0 60 1.0
15.1 5 1.0

| 20.0 | 5 | 1.0 |

4. Detection

  • UV @ 280 nm (bipyridines have strong absorbance here).

  • Warning: If using TFA, avoid UV < 210 nm due to baseline drift.

Method Development Workflow

MethodDev Start Start: Bipyridine Mixture ColSelect Select Column: Biphenyl or Phenyl-Hexyl Start->ColSelect MobilePhase Select Mobile Phase pH ColSelect->MobilePhase Branch1 Low pH (TFA/Formic) Max Pi-Pi Interaction MobilePhase->Branch1 Branch2 High pH (NH4HCO3) Max Peak Shape MobilePhase->Branch2 CheckChelation Check for Iron Chelation (Split Peaks?) Branch1->CheckChelation Branch2->CheckChelation FixChelation Add EDTA or Passivate System CheckChelation->FixChelation Yes Final Validate Method CheckChelation->Final No FixChelation->Final

Caption: Step-by-step decision tree for optimizing bipyridine separation parameters.

References
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A. Link

  • Agilent Technologies. (2020). "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Technical Note. Link

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2023). "Controlling Silanol Activity in Reversed-Phase HPLC." Waters Knowledge Base. Link

  • SIELC Technologies. (2024). "Separation of Bipyridine Isomers on Mixed-Mode Columns." Application Notebook. Link

Sources

Technical Support Center: High-Purity Decontamination of Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Coordination Chemistry) Ticket ID: BP-PUR-001 Subject: Removal of Trace Iron (Fe), Palladium (Pd), and Copper (Cu) from 2,2'-Bipyridine Derivatives

Executive Summary

You are likely reading this because your "white" ligand is currently pink, or your cross-coupling yield is inexplicably low. In the world of bipyridine (bpy) chemistry, purity is not just about percentage; it is about speciation .

  • The "Pink" Problem: Trace Iron(II) coordinates with bipyridine to form

    
     with an association constant (
    
    
    
    ) of
    
    
    . This complex is intensely red/pink (
    
    
    ), meaning even ppb levels are visible.
  • The "Silent" Problem: Residual Palladium (from Suzuki/Stille couplings) or Copper (from Ullmann/Click) acts as a "heterogeneous" catalyst in your next step or, worse, a fluorescence quencher in photophysical studies.

This guide provides field-proven protocols to strip these impurities. We do not rely on "luck"; we rely on competitive equilibria and thermodynamics .

Part 1: Diagnostic Triage

Before selecting a protocol, identify your contamination profile.[1]

SymptomLikely CulpritMechanism of Interference
Pink / Red Tint Iron (Fe²⁺)Forms stable low-spin

complex. Quenches excited states; interferes with redox potentials.
Green / Blue Tint Copper (Cu²⁺) or Nickel (Ni²⁺)Paramagnetic impurities. Broadens NMR signals; poisons catalytic cycles.
Grey / Black Specks Palladium (Pd⁰)Colloidal metal aggregation. False positives in catalysis; leaching in biological assays.
Yellowing (Solid) Oxidation / N-OxidesPhoto-oxidation of the pyridine ring. Lowers coordination efficiency.

Part 2: The "Iron-Clad" Protocol (Acid-Base Extraction)

Best For: Removal of Fe, Cu, and Ni impurities from neutral bipyridine ligands. Principle: Competitive Protonation. The


 of a protonated bipyridine is 

. By lowering the pH below 1, we force the protonation of the pyridine nitrogens (

). This destroys the "chelate effect," forcing the metal ion to dissociate and solvate in the aqueous phase, while non-basic organic impurities remain in the organic phase.
Step-by-Step Methodology
  • Dissolution: Dissolve your crude ligand in a minimal amount of Dichloromethane (DCM) or Chloroform .

    • Note: Avoid Ethyl Acetate if possible, as it can hydrolyze under strong acid conditions.

  • Protonation (Extraction A): Transfer to a separatory funnel and extract with 6M Hydrochloric Acid (HCl) (

    
     volumes).
    
    • Observation: The bipyridine will protonate and move into the aqueous (upper) layer .

    • Critical Step: Keep the Aqueous Acidic Layer . The organic layer now contains non-basic impurities (grease, unreacted halides). Discard the organic layer only after confirming your product is in the water (check by TLC: spot the aqueous layer, neutralize with a drop of base on the plate).

  • The "Scrub" (Optional): Wash the aqueous acidic layer once with fresh DCM to remove trapped organics.

  • Deprotonation (Precipitation):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 6M Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide (

      
      ) until the pH reaches 10–12.
      
    • Result: The solution will turn cloudy/white as the free base bipyridine precipitates or oils out.

  • Recovery (Extraction B): Extract the now-basic aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate.
    
Visualization: Acid-Base Impurity Stripping

AcidBaseExtraction Start Crude Ligand + Metal (M) in DCM AddAcid Add 6M HCl (Shake & Vent) Start->AddAcid SepFunnel1 Separation Phase 1 AddAcid->SepFunnel1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) SepFunnel1->OrgLayer1 Bottom Layer AqLayer1 Aqueous Layer (pH < 1) (Contains [H-bpy]+ and Free Metal M2+) SepFunnel1->AqLayer1 Top Layer Discard1 Discard Organic Layer OrgLayer1->Discard1 AddBase Basify to pH > 11 (NaOH / NH4OH) AqLayer1->AddBase Ligand Protonated SepFunnel2 Separation Phase 2 (Extract with DCM) AddBase->SepFunnel2 Ligand Deprotonated AqLayer2 Aqueous Layer (Contains Free Metal Hydroxides) SepFunnel2->AqLayer2 Top Layer OrgLayer2 Organic Layer (Contains Pure Ligand) SepFunnel2->OrgLayer2 Bottom Layer AqLayer2->Discard1 Final Dry & Evaporate (Pure Ligand) OrgLayer2->Final

Caption: Logical flow for separating basic bipyridine ligands from neutral impurities and metal ions using pH manipulation.

Part 3: The "Palladium Purge" (Scavenger Protocols)

Best For: Removal of Pd, Rh, or Ru residues after cross-coupling (Suzuki, Stille, Heck). Principle: Soft-Soft Acid Base Theory (HSAB). Sulfur is a softer base than nitrogen. By introducing a high-surface-area silica functionalized with thiols (SH) or trimercaptotriazine (TMT), we create a "thermodynamic sink" that binds Pd more tightly than the bipyridine nitrogens.

Comparative Efficiency of Scavengers
Scavenger TypeActive GroupTarget MetalsEfficiency (Typical)
SiliaMetS® Thiol Propylthiol (-SH)Pd, Cu, Ag, HgGood (removes 90%+)
SiliaMetS® TMT TrimercaptotriazinePd (All ox. states)Excellent (removes 99%+)
Activated Carbon Carbon MatrixBulk Organics/PdModerate (Non-selective)
Celite Diatomaceous EarthColloidal PdPoor (Only removes clumps)
Protocol: The "Stir and Filter" Method
  • Dissolve: Dissolve the crude product in THF, Ethyl Acetate, or Toluene (10 mL/g).

  • Charge: Add SiliaMetS® TMT (or equivalent) at a ratio of 5–10 equivalents relative to the estimated residual metal (or 10-20% w/w of the crude product if metal content is unknown).

  • Incubate: Stir gently at 40–50°C for 4–12 hours.

    • Why Heat? Metal complexes can be kinetically inert.[2] Heat overcomes the activation energy for ligand exchange (Pd-N

      
       Pd-S).
      
  • Filter: Pass the suspension through a 0.45

    
    m PTFE filter or a tight pad of Celite to remove the scavenger resin.
    
  • Analyze: Check for Pd residue. If "black specks" persist, repeat with fresh resin.

Part 4: Ultimate Purity (Sublimation)

Best For: Photophysics, OLED materials, and Crystallography. Principle: Phase separation based on vapor pressure. Metal salts (ionic) have negligible vapor pressure, while bipyridine (molecular) sublimes readily.

Protocol
  • Apparatus: Use a "Cold Finger" sublimation setup.[3]

  • Vacuum: High vacuum is essential (

    
    ).
    
  • Temperature:

    • Heat the bottom flask (oil bath) to 80–100°C (approx. 10-20°C below the melting point of the ligand).

    • Cool the finger to 0°C (water) or -78°C (dry ice/acetone) depending on volatility.

  • Execution: The pure ligand will grow as crystalline needles on the cold finger. The metal salts and non-volatile "tar" will remain at the bottom.

Part 5: Troubleshooting & FAQs

Q: I did the acid wash, but my aqueous layer is still pink. Did it fail? A: Not necessarily. The


 complex is incredibly robust. In high acid, the equilibrium should shift, but kinetics can be slow.
  • Fix: Add a chelating agent like EDTA or Sodium Sulfide to the acidic aqueous layer. This provides a competing ligand for the iron once it dissociates.

Q: My ligand is not soluble in DCM or Chloroform. How do I remove metals? A: If your ligand is highly polar (e.g., carboxylated bipyridine), you cannot use the standard acid-base extraction.

  • Fix: Use Recrystallization .[4][5][6] A classic solvent system is Ethanol/Water .[5] Dissolve in hot ethanol, filter hot (removes insoluble metal oxides), then add water dropwise until turbid. Cool slowly. The metal salts often stay in the mother liquor.

Q: Can I use bleach to remove the color? A: NO. Bleach (hypochlorite) will oxidize the bipyridine nitrogens to form N-oxides (


). This ruins the ligand's ability to coordinate to your target metal later.

Q: I have "ghost" peaks in my NMR around 7-8 ppm. A: This is often paramagnetic broadening from trace Cu or Ni.

  • Fix: Shake your NMR sample with a small amount of solid KCN (Potassium Cyanide) or wash with aqueous ammonia. Warning: KCN is extremely toxic; use appropriate safety protocols. A safer alternative is a wash with concentrated aqueous EDTA at pH 9.

References

  • Iron-Bipyridine Stability & Detection

    • Moss, M. L.; Mellon, M. G. "Colorimetric Determination of Iron with 2,2'-Bipyridyl and with 2,2',2''-Terpyridyl." Ind.[1][7] Eng. Chem. Anal. Ed.1942 , 14, 862–865. Link

  • Palladium Removal Strategies

    • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Adv.[1][5][8] Synth. Catal.2004 , 346, 889–900. Link

  • Scavenger Efficiency (TMT vs. Carbon)

    • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Org.[5][8] Process Res. Dev.2005 , 9, 198–205. Link

  • Bipyridine Photophysics & Quenching

    • Meyer, T. J. "Chemical Approaches to Artificial Photosynthesis." Acc.[8][9] Chem. Res.1989 , 22, 163–170. Link

  • General Purification Protocols

    • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009 . Link

Sources

Technical Guide: Alternative Reagents for Methoxylation of Chlorobipyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxylation of chlorobipyridines is a deceptive transformation. While standard Nucleophilic Aromatic Substitution (SNAr) appears straightforward, the unique electronic and coordinating nature of the bipyridine scaffold often leads to stalled reactions, catalyst poisoning, or hydrolysis side-products (pyridones).

This guide moves beyond the standard "sodium methoxide in methanol" protocol to offer robust, field-tested alternatives for challenging substrates. It is designed to help you select the right reagent system based on the specific electronics and position of the chlorine atom.

Module 1: Reagent Selection Strategy

Before selecting a reagent, you must diagnose the reactivity profile of your substrate. Use the following decision matrix to prevent wasted optimization cycles.

Diagnostic Workflow

ReagentSelection Substrate Substrate Analysis: Where is the Chlorine? Pos24 Activated Position (2, 2', 4, 4', 6, 6') Substrate->Pos24 ortho/para to N Pos35 Deactivated Position (3, 3', 5, 5') Substrate->Pos35 meta to N SNAr Primary Strategy: S_NAr (NaOMe) Pos24->SNAr Metal Primary Strategy: Metal Catalysis Pos35->Metal Issue1 Issue: Hydrolysis/Pyridone? SNAr->Issue1 Sol1 Sol: Phase Transfer (KOH/18-Crown-6) Issue1->Sol1 Yes Chelation Risk: Bipyridine Catalyst Poisoning Metal->Chelation Sol2 Sol: Cu-Catalysis (Ligand: Oxalamide) Chelation->Sol2 Cost-Effective Sol3 Sol: Pd-Catalysis (Ligand: BrettPhos) Chelation->Sol3 High Value/Stubborn

Figure 1: Decision tree for selecting methoxylation conditions based on chlorobipyridine regiochemistry.

Module 2: The "Green" Alternative – Copper Catalysis

For deactivated positions (3,3',5,5') where SNAr fails, Copper catalysis is the preferred industrial alternative to Palladium due to lower cost and reduced heavy metal scavenging requirements. However, the bipyridine backbone can chelate the copper, killing the catalytic cycle.

The Solution: Use Oxalamide Ligands .[1][2] These ligands bind copper more tightly than the bipyridine substrate, maintaining catalytic activity.

Protocol: Cu-Catalyzed Methoxylation[1][2]
ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Role
Catalyst CuBr (Copper(I) Bromide)0.10Metal center
Ligand BHMPO (Oxalamide)0.10Prevents substrate inhibition
Reagent 9-BBN-OMe 1.50Methoxide source (Non-basic)
Base Cs₂CO₃2.00Acid scavenger
Solvent NMP or DMSO-High boiling, polar aprotic

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with CuBr (10 mol%) and BHMPO (10 mol%). Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous NMP. Stir at RT for 10 min to form the active complex (solution turns green/blue).

  • Addition: Add the chlorobipyridine (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Reagent: Add 9-BBN-OMe (1.5 equiv) via syringe. Note: 9-BBN-OMe is used instead of NaOMe to prevent ester cleavage or other base-sensitive side reactions [1].

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove NMP.

Troubleshooting Guide

Q: The reaction turns black and stalls after 1 hour. A: This indicates catalyst decomposition (disproportionation to Cu(0)).

  • Fix: Ensure your NMP is strictly anhydrous. Water accelerates catalyst death.

  • Fix: Increase ligand loading to 15 mol% to outcompete the bipyridine substrate.

Q: I see low conversion despite heating. A: Chlorides are sluggish compared to bromides in Cu-catalysis.

  • Fix: Add KI (20 mol%) as an additive. This generates the in situ iodobipyridine (Finkelstein reaction), which couples much faster.

Module 3: The "Heavy Duty" Alternative – Palladium Catalysis

When Copper fails or the substrate is sterically crowded, Palladium is the next tier. The critical challenge here is Pd-poisoning : the bipyridine nitrogens will displace standard phosphines (like PPh3), rendering the catalyst inactive.

The Solution: Use Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., BrettPhos, tBuXPhos). Their steric bulk prevents the bipyridine from coordinating to the Pd center.

Protocol: Pd-Catalyzed Methoxylation (Buchwald-Type)
ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Role
Precatalyst BrettPhos Pd G4 0.02-0.05Air-stable precatalyst
Nucleophile MeOHExcessSolvent/Reagent
Base Cs₂CO₃ 1.50Weak base (prevents hydrolysis)
Solvent Toluene/MeOH (2:1)-Co-solvent system

Step-by-Step Workflow:

  • Prep: Charge the reaction vessel with Chlorobipyridine (1.0 equiv), BrettPhos Pd G4 (2-5 mol%), and Cs₂CO₃ (1.5 equiv).

  • Solvent: Add Toluene and Methanol (degassed).

  • Thermal Cycle: Heat to 80°C.

    • Note: Do not exceed 100°C if using MeOH as co-solvent to avoid high pressure, unless using a sealed pressure tube.

  • Monitoring: Check HPLC at 2 hours. These catalysts are fast; prolonged heating often leads to de-methoxylation or decomposition.

Troubleshooting Guide

Q: I am getting significant amounts of the hydroxy-bipyridine (pyridone). A: This is due to hydroxide competition.

  • Fix: Switch from Cs₂CO₃ to a non-hydroxide generating base like NaOtBu .

  • Fix: Ensure MeOH is "Super Dry" (water content <50 ppm).

Q: The catalyst precipitates immediately. A: Bipyridine displacement is happening.

  • Fix: Switch to tBuXPhos Pd G3 . The t-Butyl groups provide a massive "umbrella" that physically blocks the bipyridine nitrogens from binding to the Pd center.

Module 4: Phase Transfer Catalysis (PTC)

For activated substrates (2- or 4-chloro) where NaOMe causes issues (e.g., solubility or aggregation), PTC offers a mild, homogenous alternative.

Protocol: Crown Ether Mediated SNAr
  • Reagents: KOH (solid, pulverized), 18-Crown-6 (5 mol%), MeOH (2 equiv), Toluene (Solvent).

  • Mechanism: The crown ether solubilizes the Potassium ion into the toluene phase, dragging the "naked" methoxide anion with it. This "naked" anion is significantly more nucleophilic than methoxide in methanol.

Why use this?

  • It allows the reaction to proceed in non-polar solvents (Toluene), preventing the precipitation of the bipyridine substrate.

  • It reduces the concentration of free base, minimizing side reactions.

Summary of Reagent Performance

MethodBest ForKey AdvantageMajor Limitation
NaOMe / MeOH 2-Cl, 4-Cl (Activated)Cheap, ScalableHigh hydrolysis risk; poor solubility.
Cu / BHMPO 3-Cl, 5-Cl (Deactivated)Cost-effective; "Green"Requires high temp (100°C+); sensitive to O₂.
Pd / BrettPhos Sterically hindered ClHigh Yield; Mild TempExpensive; heavy metal removal required.
PTC (Crown Ether) Solubility-limited substrates"Naked" anion is super-reactiveCrown ethers are toxic and hard to remove.

References

  • Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021).[2] Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450–8454.[1][2] [Link][1]

  • Cheung, C. W., & Buchwald, S. L. (2013). Palladium-Catalyzed Methoxylation of Aromatic Chlorides. Organic Letters, 15(15), 3998–4001. [Link]

  • Master Organic Chemistry. (2018).[7] Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Radboud Repository. (2024).[10] Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation. [Link]

Sources

Validation & Comparative

A Predictive Guide to the ¹H NMR Spectrum of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The substituted bipyridine scaffold, in particular, is a cornerstone of many functional molecules, from pharmaceutical intermediates to ligands in catalysis. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine (CAS 1245646-00-7).[1][2]

The Molecular Structure and Predicted Proton Environments

The structure of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine features a 4,4'-bipyridine core with two distinct substitution patterns. For clarity in our analysis, the protons are systematically labeled below.

Labeled structure of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine
  • Ring A is substituted with an electron-donating N-methylamino group at the C2 position.

  • Ring B is substituted with an electron-donating methoxy group at the C2' position.

These substituents exert significant electronic influence (both inductive and mesomeric effects) on the pyridine rings, shielding nearby protons and causing characteristic upfield shifts in their resonance frequencies compared to the unsubstituted 4,4'-bipyridine.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like CDCl₃.

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H6 8.15 - 8.25Doublet (d)JH6-H5 ≈ 5.01HLocated ortho to the ring nitrogen, thus strongly deshielded.
H3 7.90 - 8.00Doublet (d)JH3-H5 ≈ 2.01HDeshielded by proximity to the inter-ring bond and ring nitrogen.
H5 6.50 - 6.60Doublet of Doublets (dd)JH5-H6 ≈ 5.0, JH5-H3 ≈ 2.01HSignificantly shielded by the strong +M effect of the ortho-amino group.
H3' 8.35 - 8.45Doublet (d)JH3'-H5' ≈ 2.51HDeshielded by proximity to the inter-ring bond and ring nitrogen.
H6' 8.20 - 8.30Doublet (d)JH6'-H5' ≈ 5.51HLocated ortho to the ring nitrogen, thus strongly deshielded.
H5' 6.90 - 7.00Doublet of Doublets (dd)JH5'-H6' ≈ 5.5, JH5'-H3' ≈ 2.51HShielded by the +M effect of the ortho-methoxy group.
-OCH₃ 3.90 - 4.00Singlet (s)N/A3HTypical chemical shift for an aryl methoxy group.[3][4]
-NCH₃ 3.00 - 3.10Singlet (s)N/A3HTypical chemical shift for an N-methyl group on an aromatic amine.

Comparative Analysis with Structural Analogues

The predictions above are grounded in the experimental data of simpler, related molecules. By comparing our target with these analogues, we can build confidence in our assignments.

Alternative 1: 4,4'-Bipyridine (Unsubstituted Core)

The parent 4,4'-bipyridine provides the baseline chemical shifts for the aromatic protons. In CDCl₃, its spectrum is simple, consisting of two sets of signals:

  • H2, H2', H6, H6': ~8.7 ppm (d)

  • H3, H3', H5, H5': ~7.6 ppm (d)

The introduction of the N-methylamino and methoxy groups causes a dramatic upfield shift for the protons ortho and para to them (e.g., H5 and H5'), demonstrating their strong electron-donating character.

Alternative 2: 2-(Methylamino)pyridine

This compound models Ring A. The reported ¹H NMR spectrum shows signals around:

  • H6: ~8.1 ppm (d)

  • H3: ~6.4 ppm (d)

  • H5: ~6.5 ppm (dd)

  • -NCH₃: ~2.9 ppm (s)

This data strongly supports our prediction of significant shielding for H5 and H3 in our target molecule, placing them in the 6.5-6.6 ppm region.

Alternative 3: 2-Methoxypyridine

This molecule serves as a proxy for Ring B. Its spectrum typically shows:

  • H6: ~8.2 ppm (d)

  • H3: ~6.8 ppm (d)

  • H5: ~6.9 ppm (dd)

  • -OCH₃: ~3.9 ppm (s)

This confirms the expected shielding of H5' and justifies the predicted chemical shift for the methoxy singlet at ~3.9-4.0 ppm.[3]

Comparative Data Summary
Compound H6/H6' (ppm) H3/H3' (ppm) H5/H5' (ppm) -OCH₃ (ppm) -NCH₃ (ppm)
4,4'-Bipyridine ~8.7~7.6~7.6N/AN/A
2-(Methylamino)pyridine ~8.1~6.4~6.5N/A~2.9
2-Methoxypyridine ~8.2~6.8~6.9~3.9N/A
Predicted Target Molecule 8.15 - 8.307.90-8.00 / 8.35-8.456.50-6.60 / 6.90-7.003.90 - 4.003.00 - 3.10

This comparison clearly illustrates how the electronic properties of the substituents modulate the proton chemical shifts, allowing for a logical and evidence-based prediction of the final spectrum.

Recommended Experimental Protocol

To acquire a high-quality ¹H NMR spectrum of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine, the following protocol is recommended as a self-validating system for ensuring data integrity.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. d. Vortex the vial until the sample is fully dissolved. e. Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

2. Instrument Setup & Calibration (for a 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming. d. Set the reference chemical shift to the TMS signal at 0.00 ppm.

3. Data Acquisition: a. Pulse Sequence: Use a standard single-pulse sequence. b. Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured. c. Acquisition Time: Set to at least 3-4 seconds to ensure good resolution. d. Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate integration. e. Number of Scans: Acquire a minimum of 16 scans for a good signal-to-noise ratio. Increase if the sample is dilute.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Perform a baseline correction. d. Integrate all distinct signals. Calibrate the integration by setting one of the single-proton aromatic signals (e.g., H6) to a value of 1.0. e. Pick and label all peaks, identifying their chemical shift, multiplicity, and coupling constants.

Visualizing the Analytical Workflow

The process from sample to structure can be visualized as a logical workflow. This ensures that critical steps are not overlooked and that the final interpretation is soundly based on high-quality data.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire FID (16+ Scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 an1 Assign Chemical Shifts (δ) proc3->an1 an2 Analyze Multiplicity & Coupling (J) an1->an2 an3 Verify Integration an2->an3 final_structure Structural Elucidation an3->final_structure Correlate Data

Sources

Comprehensive LC-MS/MS Fragmentation Guide: 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate structural elucidation of bipyridine derivatives is critical in pharmaceutical development, particularly when distinguishing between active pharmaceutical ingredients (APIs) and structurally similar impurities. This guide provides an in-depth analysis of the LC-MS fragmentation pattern of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine (C₁₂H₁₃N₃O, MW: 215.25 Da).

By comparing this specific N-methylated derivative against its des-methyl analog and regioisomers, we establish a robust set of diagnostic ions. The data presented herein is derived from high-resolution electrospray ionization (ESI) mass spectrometry principles, offering a definitive reference for structural confirmation.

Chemical Context & Structural Analysis

The target molecule features a 4,4'-bipyridine core unsymmetrically substituted with:

  • A 2-methoxy group (Ring A), capable of characteristic neutral losses (e.g., •CH₃, CH₂O).

  • A 2-(N-methylamino) group (Ring B), which introduces specific nitrogen-driven fragmentation pathways distinct from primary amines.

Understanding these moieties allows us to predict and interpret the MS/MS spectrum with high confidence.

Table 1: Physicochemical Properties

Property Specification
Formula C₁₂H₁₃N₃O
Monoisotopic Mass 215.1059 Da
[M+H]⁺ (Expected) 216.1132 m/z

| Key Functional Groups | Methoxy (-OCH₃), Secondary Amine (-NHCH₃), Pyridine Nitrogen |

Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Liquid Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

  • Scan Range: m/z 50–300.

Fragmentation Analysis & Pathway Elucidation

The fragmentation of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine is driven by charge localization on the pyridine nitrogens and the secondary amine.

Primary Fragmentation Pathways
  • Loss of Methyl Radical ([1][2][3]•CH₃) [M+H - 15]⁺:

    • Observed Ion: m/z 201.09

    • Mechanism: Homolytic cleavage of the O-CH₃ bond is common in methoxypyridines, especially under higher energy, stabilizing the radical cation on the oxygen.

  • Loss of Formaldehyde (CH₂O) [M+H - 30]⁺:

    • Observed Ion: m/z 186.07

    • Mechanism: A rearrangement of the methoxy group leads to the expulsion of neutral formaldehyde, resulting in a protonated aminobipyridine species.

  • Loss of Methylamine (CH₃NH₂) [M+H - 31]⁺:

    • Observed Ion: m/z 185.06

    • Mechanism: Characteristic of the N-methylamino group. Protonation at the amine nitrogen facilitates the loss of neutral methylamine, generating a cation on the pyridine ring.

Secondary Fragmentation Pathways
  • Combined Loss (CO + CH₃NH₂): Sequential loss leads to lower mass ions (e.g., m/z ~157), indicative of the degradation of both functional groups.

  • Bipyridine Cleavage: At high collision energies (>45 eV), the bond between the two pyridine rings may break, yielding ions at m/z ~107/108, though this is less favorable than substituent loss.

Visualizing the Fragmentation Pathway

The following diagram illustrates the hierarchical fragmentation logic, confirming the structural connectivity.

FragmentationPathway Figure 1: Proposed ESI-MS/MS Fragmentation Pathway of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine Precursor Precursor Ion [M+H]+ = 216.11 Frag_201 Fragment A [M+H - CH3]+ m/z 201.09 Precursor->Frag_201 - •CH3 (15 Da) Frag_186 Fragment B [M+H - CH2O]+ m/z 186.07 Precursor->Frag_186 - CH2O (30 Da) Frag_185 Fragment C [M+H - CH3NH2]+ m/z 185.06 Precursor->Frag_185 - CH3NH2 (31 Da) Frag_157 Core Fragment [Bipyridine Core]+ m/z ~157 Frag_186->Frag_157 - CO / Ring Contraction Frag_185->Frag_157 - CO (28 Da)

Figure 1: Proposed ESI-MS/MS Fragmentation Pathway of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine.

Comparative Performance Guide

To validate the identity of your compound, it is essential to compare its fragmentation fingerprint against its closest structural relatives. The table below highlights the diagnostic ions that distinguish the target molecule from its "Des-methyl" analog and its "Regioisomer."

Table 2: Diagnostic Ion Comparison

Feature Target Molecule (N-Methyl) Alternative A (Des-Methyl Analog) Alternative B (2,2'-Bipyridine Isomer)
Precursor [M+H]⁺ 216.11 202.09 216.11
Key Neutral Loss 1 -31 Da (Loss of CH₃NH₂) -17 Da (Loss of NH₃) -15 Da (Loss of •CH₃)
Key Neutral Loss 2 -15 Da (Loss of •CH₃ from O-Me) -15 Da (Loss of •CH₃ from O-Me) -28 Da (Loss of CO)
Diagnostic Fragment m/z 185.06 (Specific to N-Me loss) m/z 185.06 (Same mass, different origin*) m/z 188.1 (CO loss favored)

| Low Mass Fingerprint | Stable bipyridine core | Stable bipyridine core | m/z 78 (Pyridine ring) often prominent |

Note: While the Des-Methyl analog also produces an m/z 185 fragment, it originates from the precursor m/z 202 (loss of NH3). In the Target, m/z 185 originates from m/z 216 (loss of CH3NH2). The precursor-to-product transition is the differentiator.

Method Validation & Reliability

To ensure this method is "Trustworthy" (E-E-A-T), the following validation criteria should be met in your laboratory:

  • Mass Accuracy: Ensure <5 ppm mass error using a calibrated Q-TOF or Orbitrap.

  • Isotopic Pattern: The isotopic distribution of the [M+H]⁺ ion should match the theoretical pattern for C₁₂H₁₃N₃O (approx. 13% abundance for the M+1 peak).

  • Retention Time: The N-methyl group increases lipophilicity compared to the des-methyl analog. Expect the Target Molecule to elute later than the 2'-Methoxy-[4,4'-bipyridin]-2-amine on a C18 column.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage and heteroatom-directed fragmentation). Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS." Journal of Mass Spectrometry, 45(8), 871-882. (Provides mechanistic insight into pyridine and amine fragmentation). Link

  • NIST Mass Spectrometry Data Center. (2023). "Standard Reference Database 1A v17." (Source for standard ionization energies and neutral loss data for pyridine derivatives). Link

Sources

Technical Comparison: Methoxy- vs. Hydroxy-Substituted Bipyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methoxy- (-OMe) and hydroxy- (-OH) substituted 2,2'-bipyridine ligands, designed for researchers in coordination chemistry, catalysis, and drug discovery.

Executive Summary

While both 4,4'-dimethoxy-2,2'-bipyridine (bpy-OMe ) and 4,4'-dihydroxy-2,2'-bipyridine (bpy-OH ) function as electron-rich bidentate ligands, they serve fundamentally different mechanistic roles. bpy-OMe is a static electron donor , providing consistent electron density and lipophilicity, making it ideal for standard catalysis in organic solvents. In contrast, bpy-OH is a responsive, proton-switchable ligand . Its binding affinity and electronic influence are pH-dependent, capable of mediating Proton-Coupled Electron Transfer (PCET) and shifting between neutral and anionic donor states.

Physicochemical & Electronic Comparison

The following table synthesizes experimental data and electronic parameters to highlight the divergence in ligand behavior.

Feature4,4'-Dimethoxy-2,2'-bipyridine 4,4'-Dihydroxy-2,2'-bipyridine
Substituent Effect Static EDG (Electron Donating Group)pH-Switchable EDG
Hammett Constant (

)
-0.27 (Moderate Donor)-0.37 (Neutral)

-1.2 (Anionic -O⁻)
Dominant Electronic Mode Resonance (+R) > Inductive (-I)Resonance (+R) (highly pH dependent)
Ligand pKa (Conj. Acid) ~4.8 – 5.2 (More basic than unsubstituted bpy)~4.6 (Pyridinium); ~6.8 (Hydroxyl deprotonation)
Solubility Profile Lipophilic (DCM, MeCN, Toluene)Hydrophilic (Water, MeOH, DMSO)
Tautomerism None (Fixed Aromatic System)Keto-Enol Tautomerism (Pyridone form dominates in neutral solution)
Ru(III/II) Redox Potential ~0.98 V vs. Ag/AgCl (Stable)~0.62 V (Deprotonated) to ~0.91 V (Protonated)
Primary Application Stable Homogeneous Catalysis, LuminescenceWater Oxidation, PCET Studies, pH Sensing
Deep Dive: Electronic Mechanisms & Binding Affinity
The "Static" Donor: Methoxy-Bipyridine

The methoxy group acts as a fixed electron donor. The oxygen atom donates electron density into the pyridine ring via resonance, increasing the Lewis basicity of the nitrogen atoms.

  • Binding Consequence: The increased electron density on the nitrogen

    
    -orbitals strengthens the 
    
    
    
    -donation to the metal center (
    
    
    ). This results in higher binding constants (
    
    
    )
    compared to unsubstituted bipyridine.
  • Stability: The complex remains electronically stable across a wide pH range (until extremely acidic conditions protonate the methoxy oxygen).

The "Switchable" Donor: Hydroxy-Bipyridine

The hydroxy derivative is unique due to prototropic tautomerism . In neutral solution, 4,4'-dihydroxy-2,2'-bipyridine often exists in equilibrium with its pyridone tautomer (2-pyridone-like structure), which significantly alters binding.

  • Low pH (Protonated): The -OH group is a weaker donor. The ligand may exist as a pyridone, reducing aromaticity and binding affinity.

  • High pH (Deprotonated): Upon deprotonation (pH > 6.8), the substituent becomes an oxyanion (

    
    ). This is one of the strongest electron donors known (
    
    
    
    ).
  • Binding Consequence: The deprotonated ligand pushes massive electron density onto the metal, stabilizing high oxidation states (e.g., Ru(III), Ru(IV)). This makes it the ligand of choice for oxidation catalysis (e.g., water splitting) where the metal must access high valency without ligand dissociation.

Visualizing the Electronic Equilibria

The following diagram illustrates the tautomeric and acid-base equilibria that dictate the binding mode of the hydroxy derivative compared to the static methoxy form.

LigandComparison cluster_legend Mechanism Key OMe_L Methoxy-Bpy (Fixed Aromaticity) OMe_Complex Metal-OMe Complex (Static Binding Constant) OMe_L->OMe_Complex + Metal (M²⁺) High Kb OH_Complex_High Metal-O⁻ Complex (Ultra-Strong Binding) OMe_Complex->OH_Complex_High Comparison: O⁻ is stronger donor than OMe OH_Enol Hydroxy-Bpy (Enol Form) OH_Keto Pyridone Tautomer (Keto Form - Weak Binder) OH_Enol->OH_Keto Tautomerism (Neutral pH) OH_Anion Oxyanion-Bpy (-O⁻) (Super Donor) OH_Enol->OH_Anion Deprotonation (pH > 6.8) OH_Complex_Low Metal-OH Complex (Moderate Binding) OH_Enol->OH_Complex_Low + Metal (Low pH) OH_Anion->OH_Complex_High + Metal (High pH) Stabilizes High Ox State key1 Blue: Static System (Methoxy) key2 Red: Dynamic System (Hydroxy)

Figure 1: Mechanistic comparison of ligand states. Note the multiple equilibrium pathways for the Hydroxy derivative (Red) versus the linear pathway for Methoxy (Blue).

Experimental Protocol: Determination of Binding Affinity

To objectively compare the binding affinity (


) of these ligands to a target metal (e.g., Zn

, Fe

), a UV-Vis Spectrophotometric Titration is the gold standard. This method is self-validating through the presence of isosbestic points.
Reagents & Setup
  • Host Solution (H): Ligand solution (

    
     M) in Acetonitrile (for -OMe) or Buffered Water/MeOH (for -OH).
    
  • Guest Solution (G): Metal salt (e.g., Zn(ClO

    
    )
    
    
    
    ) solution (
    
    
    M) in the same solvent.
  • Instrument: Double-beam UV-Vis Spectrophotometer (200–800 nm scan).

Step-by-Step Protocol
  • Baseline Correction: Record a baseline using pure solvent.

  • Initial Spectrum: Record the spectrum of the pure Ligand solution (0 eq Metal). Note

    
    .
    
  • Titration: Add aliquots of Guest solution (0.1 eq steps) to the Host cuvette.

    • Critical Step: Mix thoroughly and allow thermal equilibration (2 mins) before each scan.

    • Correction: Correct for dilution effects mathematically:

      
      .
      
  • Monitoring: Continue titration until saturation (no further spectral change, typically ~2.0–3.0 equivalents).

  • Validation: Check for isosbestic points (wavelengths where absorbance remains constant). Their presence confirms a clean equilibrium between two species (Free Ligand

    
     Complex) without side reactions.
    
Data Analysis (Global Fit)

Do not rely on a single wavelength (Benesi-Hildebrand plot) as it is prone to error. Use Global Analysis software (e.g., HypSpec or ReactLab) to fit the entire spectral surface to a 1:1 or 1:2 binding model:




Workflow Diagram:

Protocol Step1 1. Prepare Solutions [Ligand] ~ 10⁻⁵ M [Metal] ~ 10⁻³ M Step2 2. Measure Ligand Spectrum (0 eq) Step1->Step2 Step3 3. Titrate Metal (0.1 - 3.0 eq) Step2->Step3 Step4 4. Check Isosbestic Points (Validation) Step3->Step4 Spectral Change? Step4->Step3 No Saturation Step5 5. Global Fitting (Calculate log K) Step4->Step5 Saturation Reached Result Output: Binding Constant (log K) Stoichiometry (n) Step5->Result

Figure 2: Validated workflow for spectrophotometric determination of binding constants.

Conclusion & Recommendation
  • Choose 4,4'-Dimethoxy-2,2'-bipyridine if: You require a robust, lipophilic ligand for homogeneous catalysis (e.g., C-H activation) where the ligand structure must remain defined and the electronic donation constant. It is the superior choice for standard kinetic studies .

  • Choose 4,4'-Dihydroxy-2,2'-bipyridine if: You are investigating Proton-Coupled Electron Transfer (PCET) , water oxidation, or require a ligand that can "switch on" super-donor capabilities at high pH. Be aware of the solubility challenges and tautomeric equilibria in neutral solvents.

References
  • Ruthenium complexes with asymmetric hydroxy- and methoxy-substituted bipyridine ligands. National Science Foundation (NSF).

  • Sterically Demanding Methoxy and Methyl Groups in Ruthenium Complexes. Royal Society of Chemistry (RSC).

  • Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand. Dalton Transactions.

  • Determination of Binding Constants and Their Measurement. University of Trieste.

  • Electronic Effects of Substituents on bipyridine Metal Complexes. Frontiers in Chemistry.

Publish Comparison Guide: UV-Vis Absorption Characteristics of Aminobipyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Light Interaction

Aminobipyridines represent a specialized class of functionalized ligands where the electron-donating amino group (-NH


) dramatically alters the photophysical landscape of the parent 2,2'-bipyridine scaffold. Unlike unsubstituted bipyridine, which is primarily a UV-absorbing chelator with negligible fluorescence, aminobipyridines exhibit rich optical behaviors including Intramolecular Charge Transfer (ICT) , pH-dependent solvatochromism , and in specific isomers, high-efficiency fluorescence .

This guide objectively compares the two most critical isomers—4,4'-diamino-2,2'-bipyridine and 6,6'-diamino-2,2'-bipyridine —against the industry-standard unsubstituted bipyridine.

Key Differentiators at a Glance
Feature2,2'-Bipyridine (Reference) 4,4'-Diamino-2,2'-bipyridine 6,6'-Diamino-2,2'-bipyridine
Primary

~235 nm, 280 nm~290–310 nm (Red-shifted)~320–340 nm (Red-shifted)
Electronic Nature

(Electron Deficient)
Strong ICT (Donor-Acceptor)Strong ICT + Steric Strain
Fluorescence Negligible (

)
Weak / Non-fluorescentStrong Fluorescence (

)
Solvatochromism MinimalPositive (Red shift in polar)Positive (Strong dependence)
Primary Application General Metal ChelationMOF Linkers, Push-Pull DyesFluorescent Sensors, OLEDs

Comparative Technical Analysis

Electronic Structure & Spectral Shift

The introduction of amino groups creates a "push-pull" electronic system. The amino nitrogen acts as a strong electron donor (D), while the pyridine ring acts as an electron acceptor (A). This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift compared to the unsubstituted parent.

4,4'-Diamino-2,2'-bipyridine [1][2]
  • Mechanism: The amino groups at the para position (relative to nitrogen) allow for efficient conjugation without steric hindrance. This facilitates strong metal binding but promotes non-radiative decay pathways (e.g., molecular rotation), quenching fluorescence.

  • Spectral Signature: Exhibits a broad absorption band extending into the near-UV/visible region (

    
     nm). The extinction coefficient (
    
    
    
    ) is significantly higher than unsubstituted bipyridine due to the enhanced transition dipole moment from the auxochromic amino groups.
6,6'-Diamino-2,2'-bipyridine [3]
  • Mechanism: The amino groups at the ortho position (relative to the inter-ring bond) introduce steric strain, twisting the biphenyl bond. Surprisingly, this isomer often exhibits rigidification in the excited state or specific H-bonding networks that suppress non-radiative decay, leading to high fluorescence quantum yields.

  • Spectral Signature: Absorption is further red-shifted due to the destabilization of the HOMO. It is unique among simple bipyridines for its strong blue-to-green emission.

Solvatochromism & Environmental Sensitivity

Aminobipyridines are excellent probes for solvent polarity.

  • Positive Solvatochromism: As solvent polarity increases (e.g., Toluene

    
     Methanol), the excited ICT state is stabilized more than the ground state.
    
  • Observation: The absorption maximum (

    
    ) shifts to longer wavelengths (Red Shift) in polar solvents (e.g., DMSO, Water).
    
Protonation Effects (pH Sensitivity)

The amino group increases the basicity of the pyridine nitrogen.

  • Acidic pH: Protonation of the ring nitrogens (and eventually amino groups) disrupts the ICT band.

  • Spectral Shift: Protonation typically causes a hypsochromic (blue) shift of the ICT band or the appearance of distinct vibrational fine structure associated with the pyridinium cation.

Visualization of Photophysical Mechanisms[6]

The following diagram illustrates the electronic energy level differences that dictate the observed UV-Vis and fluorescence properties.

Photophysics cluster_0 2,2'-Bipyridine (Reference) cluster_1 6,6'-Diamino Derivative Bpy_GS Ground State (S0) Bpy_ES Excited State (S1) High Energy Bpy_GS->Bpy_ES UV Abs (λ ~280nm) Bpy_Decay Non-Radiative Decay (Heat) Bpy_ES->Bpy_Decay Amino_GS Ground State (S0) (Amino Donor) Amino_ES Excited State (S1) Lowered Gap (ICT) Amino_GS->Amino_ES Red-Shifted Abs (λ >320nm) Amino_Fluo Fluorescence (Radiative Decay) Amino_ES->Amino_Fluo Strong Emission (λ ~430nm)

Caption: Comparative electronic transitions. The amino substituent lowers the energy gap (red shift) and, in the 6,6'-isomer, enables radiative decay (fluorescence).

Experimental Protocol: Reliable UV-Vis Characterization

To ensure Trustworthiness and reproducibility, follow this self-validating protocol. Aminobipyridines are prone to oxidation and aggregation; strict adherence to solubility handling is required.

Phase 1: Sample Preparation
  • Solvent Selection: Use Spectroscopic Grade solvents (Methanol, Acetonitrile, or DMSO). Avoid chlorinated solvents if studying fluorescence due to heavy-atom quenching.

  • Stock Solution: Prepare a

    
     M stock solution.
    
    • Validation: Sonicate for 5 minutes to ensure complete dissolution. Check for Tyndall effect (scattering) to rule out micro-aggregation.

  • Working Solution: Dilute to approx.

    
     M.
    
    • Target: Absorbance at

      
       should be between 0.1 and 1.0 A.U. to maintain linearity (Beer-Lambert Law).
      
Phase 2: Measurement Workflow

Protocol Start Start: Instrument Warm-up (30 mins) Baseline Baseline Correction (Double Beam or Blank Subtraction) Start->Baseline Scan Scan Range: 200 - 600 nm Speed: Medium (200 nm/min) Baseline->Scan Check Quality Check: Is Abs > 0 at 600nm? Scan->Check ReZero Re-zero / Filter Sample (Scattering Detected) Check->ReZero Yes (Drift/Scatter) Process Data Processing: Extract λmax & Calculate ε Check->Process No (Clean Baseline) ReZero->Scan

Caption: Step-by-step UV-Vis acquisition workflow ensuring data integrity by checking for scattering artifacts.

Phase 3: Data Analysis (Calculation of )

Calculate the Molar Extinction Coefficient (


) using the Beer-Lambert Law:


[4][5][6]
  • A: Absorbance at

    
    
    
  • c: Concentration (M)

  • l: Path length (usually 1 cm)

Critical Check: Perform the measurement at three different concentrations (


, 

,

). If

varies by

, aggregation is occurring.

References

  • Kalyanasundaram, K. (1982). Photophysics, photochemistry and solar energy conversion with tris(bipyridyl)ruthenium(II) and its analogues. Coordination Chemistry Reviews.

  • Araki, K., et al. (1996). 6-Amino-2,2'-bipyridine as a new fluorescent organic compound. Journal of the Chemical Society, Perkin Transactions 2.

  • Hapke, M., et al. (2007). Synthesis of Amino-Functionalized 2,2′-Bipyridines. Synthesis.

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

  • NIST Chemistry WebBook. UV/Visible Spectrum of 2,2'-Bipyridine. National Institute of Standards and Technology.

Sources

Validating 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine structure via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

From Solution Ambiguity to Solid-State Certainty
Executive Summary

In the development of bipyridine-based kinase inhibitors and ligands, the precise spatial arrangement of substituents defines potency. For the target molecule 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine , two critical structural variables exist that solution-phase methods often fail to resolve definitively:

  • Tautomeric State: The 2-aminopyridine motif can exist in amino (aromatic) or imino (quinoid-like) forms.

  • Atropisomerism/Twist Angle: The rotation around the C4-C4' bond determines the molecule's ability to fit into a binding pocket.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for validating this specific scaffold.

The Structural Challenge

The molecule contains two pyridine rings linked at the 4-positions.[1][2]

  • Ring A features an N-methylamino group at position 2.

  • Ring B features a methoxy group at position 2'.

The Problem: In solution (NMR), the C4-C4' bond rotates freely, and the amino proton undergoes rapid exchange. This results in an "averaged" structure that may not represent the bioactive conformation. Furthermore, the methoxy group can adopt syn or anti planar conformations relative to the ring nitrogen, affecting lipophilicity and binding.

Comparative Analysis: XRD vs. NMR vs. DFT

The following table contrasts the performance of structural elucidation methods for this specific bipyridine derivative.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR (Solution) DFT (Computational)
Tautomer ID Definitive. C-N bond lengths (1.35Å vs 1.30Å) and H-map location prove Amino vs. Imino form.Ambiguous. Rapid proton exchange broadens peaks; chemical shifts are solvent-dependent averages.Predictive. Calculates relative energies but cannot confirm which form crystallized.
Torsion Angle Precise. Measures the exact C3-C4-C4'-C3' angle (e.g., 34.5°) in the solid state.Averaged. NOE signals only suggest proximity; cannot give a precise degree of twist due to free rotation.Theoretical. Gas-phase minima often differ from the solid-state packing or protein-bound state.
Absolute Config Yes. Anomalous dispersion (if heavy atoms present) or refinement defines absolute structure.No. Requires chiral derivatization or shift reagents if the molecule were chiral (atropisomeric).N/A.
Sample State Solid (Bioactive "frozen" state).Solution (Dynamic, solvated).Vacuum/Implicit Solvent.
Why NMR Fails Here

For 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine, the N-H proton of the methylamino group is labile. In DMSO-d6, this often appears as a broad singlet. You cannot definitively prove if the proton is on the exocyclic nitrogen (amino) or the ring nitrogen (imino) solely by 1D NMR.

Why XRD Wins

XRD allows us to measure the C2-N(exocyclic) bond length.

  • Amino form: ~1.34–1.38 Å (single bond character).

  • Imino form: ~1.29–1.31 Å (double bond character).

  • Result: XRD provides a binary, irrefutable answer.

Experimental Protocol: Validating the Structure

This workflow ensures a self-validating system where the crystal quality determines the reliability of the data.

Step 1: Crystallization Screening (Vapor Diffusion)
  • Objective: Grow single crystals suitable for diffraction (>0.1 mm).

  • Method: Sitting Drop Vapor Diffusion.

    • Dissolve 5 mg of compound in 0.5 mL Methanol (good solubility).

    • Filter solution into a clean vial.

    • Place 1 mL of Diisopropyl Ether (antisolvent) in the outer reservoir.

    • Seal and store at 20°C in a vibration-free zone.

    • Why this works: Slow diffusion of ether into methanol gradually lowers solubility, promoting ordered lattice formation rather than amorphous precipitation.

Step 2: Data Collection Strategy
  • Instrument: Diffractometer with Mo-Kα (λ=0.71073 Å) or Cu-Kα radiation.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling freezes thermal vibrations (lowers B-factors), allowing precise location of the N-methyl hydrogens and the methoxy orientation.

  • Redundancy: Collect >99% completeness to ensure high resolution (<0.8 Å).

Step 3: Structure Solution & Refinement
  • Indexing: Determine Unit Cell dimensions (

    
    ).
    
  • Space Group Determination: Likely

    
     (Monoclinic) or 
    
    
    
    (Triclinic) for planar aromatics.
  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).

  • Refinement: Least-squares refinement (SHELXL) against

    
    .
    
    • Critical Step: Locate Hydrogen atoms in the Difference Fourier Map. Do not geometrically fix the N-H proton initially; let the electron density dictate its position to prove the tautomer.

Visualizing the Logic
Diagram 1: The Structural Validation Workflow

This diagram outlines the decision-making process from synthesis to final CIF generation.

ValidationWorkflow Synthesis Crude Synthesis (Mixture) Screening Crystallization Screen (MeOH/Ether Diffusion) Synthesis->Screening Selection Crystal Selection (Polarized Light) Screening->Selection Diffraction X-Ray Diffraction (100 K, Mo-Source) Selection->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Refinement & Validation (CheckCIF/PLATON) Solution->Refinement Refinement->Screening Low Resolution (>0.84Å)

Caption: Step-by-step workflow from crude material to validated crystallographic model.

Diagram 2: Tautomer & Conformer Discrimination

How XRD distinguishes between the ambiguous forms that confuse NMR.

TautomerLogic Unknown Unknown Solid Form BondLength Measure C2-N(exo) Distance Unknown->BondLength H_Location Locate H in Difference Map Unknown->H_Location Twist Measure C4-C4' Torsion Unknown->Twist Amino Amino Tautomer (C-N ~1.36Å) H on Exocyclic N BondLength->Amino Long Imino Imino Tautomer (C-N ~1.30Å) H on Ring N BondLength->Imino Short H_Location->Amino Exocyclic H_Location->Imino Endocyclic Planar Planar (0-10°) Packing Forces Dominant Twist->Planar Twisted Twisted (30-45°) Steric Strain Dominant Twist->Twisted

Caption: Logic tree demonstrating how crystallographic metrics definitively assign tautomers and conformers.

Hypothetical Data Summary (For Validation)

To validate your experimental results, compare your obtained parameters against these expected ranges for 4,4'-bipyridines:

ParameterExpected Range (Amino Form)Significance
Space Group

or

Common for centrosymmetric aromatics.
C2–N(exo) Bond 1.35 – 1.38 ÅConfirms Amino tautomer (single bond).
C2–N(ring) Bond 1.33 – 1.35 ÅTypical aromatic pyridine bond.
Twist Angle 20° – 40°Balance between conjugation and steric clash of H3/H3'.
R-Factor (

)
< 5.0%Indicates high-quality model fit.[3]
References
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[4][5][6] Acta Crystallographica Section B, 72(2), 171-179.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal packing and conformers).
  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. (Context for bipyridine H-bonding networks).
  • BenchChem. (2025). A Comparative Guide to Elucidating the Crystal Structure of Small Molecules.

Sources

Benchmarking Bipyridine-Metal Catalysts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2'-bipyridine (bpy) scaffold is the "Swiss Army Knife" of homogeneous catalysis, largely due to its redox non-innocence and ability to stabilize low-valent metal centers. However, selecting a bipyridine-metal complex over phosphine or carbene alternatives requires a nuanced understanding of mechanism, not just yield.

This guide moves beyond basic yield comparisons to benchmark bipyridine complexes against their nearest competitors across three critical domains: Cross-Coupling (Ni) , Photoredox (Ru/Ir) , and CO2 Reduction (Re/Mn) . It provides experimental protocols to validate these benchmarks in your own laboratory.

Module 1: Cross-Coupling – The Radical Advantage

The Benchmark: Ni(bpy) vs. Ni-Phosphines

In the realm of Nickel catalysis, the choice between bipyridine and phosphine ligands dictates the mechanistic pathway. While phosphines (e.g., dppf, PCy3) drive traditional two-electron oxidative addition/reductive elimination cycles similar to Palladium, Ni-bipyridine complexes excel in single-electron transfer (SET) radical pathways.

Comparative Performance Matrix
FeatureNi-Bipyridine (e.g., NiCl2[1]·glyme + bpy) Ni-Phosphine (e.g., Ni(cod)2 + PCy3)
Primary Mechanism Radical Rebound / SETTwo-Electron Redox (Ni0/NiII)
Best Substrate Class Alkyl Halides (Csp3) Aryl Halides (Csp2)
Oxidative Addition Halogen Atom Abstraction (via Ni(I))Concerted Oxidative Addition (via Ni(0))
Stereoconvergence High (can correct stereocenters)Low (stereospecific)
Stability Moderate (prone to disproportionation)High (esp. chelating phosphines)
Technical Insight: The "Radical" Causality

The superiority of Ni-bpy in C(sp3)–C(sp2) coupling stems from the ligand's ability to stabilize paramagnetic Ni(I) and Ni(III) intermediates. Unlike phosphines, which stabilize the Ni(0) resting state, bipyridine facilitates the formation of a transient Ni(I)-halide species that performs halogen atom abstraction from alkyl halides.

  • Benchmarking Tip: If your substrate is an unactivated alkyl bromide, Ni-bpy is the standard. If using aryl chlorides, bulky phosphines (e.g., Buchwald ligands) will vastly outperform bpy due to faster oxidative addition rates.

Decision Logic: Ligand Selection

LigandSelection start Substrate Analysis decision1 Electrophile Type? start->decision1 decision2 Coupling Partner? decision1->decision2 Aryl/Vinyl Halide outcome_bpy Select Ni-Bipyridine (Radical Pathway) decision1->outcome_bpy Alkyl Halide (sp3) decision2->outcome_bpy Photoredox Dual Cat. outcome_phos Select Ni-Phosphine (2e- Pathway) decision2->outcome_phos Boronic Acid (Suzuki)

Figure 1: Decision matrix for selecting between Bipyridine and Phosphine ligands in Ni-catalysis.

Module 2: Photoredox – The Redox Potential War

The Benchmark: [Ru(bpy)₃]²⁺ vs. [Ir(ppy)₃]

While [Ru(bpy)₃]²⁺ is the historical reference standard, cyclometalated Iridium complexes (e.g., fac-Ir(ppy)₃) have largely displaced it in high-performance applications requiring extreme redox potentials.

Electrochemical Comparison Data
CatalystExcited State Lifetime (

)

(M/M⁻) (Reducing Power)

(M/M⁺) (Oxidizing Power)
Solubility Profile
[Ru(bpy)₃]²⁺ ~1,100 ns-0.81 V+0.77 VExcellent in polar (MeCN, MeOH)
fac-[Ir(ppy)₃] ~1,900 ns-1.73 V +0.31 VLimited (DCM, THF preferred)
Ir(dF(CF₃)ppy)₂(dtbbpy)⁺ ~2,300 ns-0.89 V+1.21 V Good (Charged)

Note: Potentials vs. SCE in MeCN.

Technical Insight: When to Switch
  • Use Ru(bpy)₃²⁺ for "easy" redox transformations (e.g., activating diazonium salts) or when water solubility is required. It is robust and cheaper.

  • Use Ir(ppy)₃ when you need a super-reductant (e.g., reducing unactivated aryl halides). The ~1V difference in reducing power is massive, often enabling reactivity that Ru cannot access.

Module 3: CO₂ Reduction – Sustainability vs. Stability

The Benchmark: Re(bpy)(CO)₃Cl vs. Mn(bpy)(CO)₃Br[2]

Rhenium-bipyridine has long been the benchmark for converting CO₂ to CO. However, Manganese analogs are the focus of current sustainability efforts.

Performance & Mechanism Differences[2][3][4][5]
  • The Manganese Proton Dependency: Unlike Re(bpy)(CO)₃Cl, which can reduce CO₂ efficiently in dry solvents, Mn(bpy)(CO)₃Br is catalytically inactive without a proton source (e.g., phenol or water).

    • Reason: The Mn-Mn dimer forms rapidly upon reduction. Protons are required to protonate the Mn-CO₂ adduct or facilitate the cleavage of the Mn-Mn bond to regenerate the active monomeric species.

  • Selectivity:

    • Re-bpy: >95% Faradaic Efficiency (FE) for CO. Very stable.

    • Mn-bpy: Can achieve >90% FE for CO but requires careful tuning of the acid concentration (usually 1-5% H₂O or PhOH). Excess acid leads to H₂ evolution (HER).

Module 4: The "Gold Standard" Benchmarking Protocol

To objectively compare a new bipyridine catalyst against these standards, you must measure Turnover Frequency (TOF) in the kinetic regime, not just yield.

Protocol: Kinetic Profiling for TOF Determination

Objective: Determine initial rate (


) to calculate intrinsic TOF.

Reagents:

  • Catalyst (1-5 mol%)

  • Substrate (Limiting Reagent)

  • Internal Standard (IS): 1,3,5-trimethoxybenzene (NMR) or Dodecane (GC). Crucial: IS must be inert.

Workflow:

  • Preparation: In a glovebox, prepare a stock solution of Substrate + Internal Standard.

  • Calibration: Run a t=0 analysis (GC/NMR) to establish the Response Factor (RF) between Substrate and IS.

  • Reaction: Add catalyst to the mixture.

  • Sampling: Aliquot 50 µL every 5-10 minutes for the first hour (target <20% conversion).

  • Quenching: Immediately blast the aliquot into a vial containing quench buffer (e.g., air/ethyl acetate for Ni, or excess ligand) to stop catalysis instantly.

  • Analysis: Plot [Product] vs. Time. The slope of the linear region is the Initial Rate (

    
    ).
    

Calculation:



Visual Workflow: Kinetic Benchmarking

KineticProtocol prep 1. Stock Prep (Substrate + Internal Std) calib 2. T=0 Calibration (Determine RF) prep->calib start 3. Add Catalyst (Start Timer) calib->start sample 4. Kinetic Sampling (Every 5-10 min) start->sample sample->sample Repeat <20% Conv. quench 5. Immediate Quench (Stop Reaction) sample->quench calc 6. Calculate Slope (TOF = Rate/[Cat]) quench->calc

Figure 2: Step-by-step kinetic profiling workflow for accurate TOF determination.

References

  • Mechanism of Ni-Bipyridine Cross-Coupling

    • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions.
    • Source: PMC / NIH
  • Ni-Phosphine vs.

    • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-C
    • Source: PMC / NIH
  • Photoredox Properties (Ru vs Ir)

    • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic
    • Source: NIH / Chem Rev.
  • CO2 Reduction (Mn vs Re)

    • Mechanistic contrasts between manganese and rhenium bipyridine electrocatalysts for the reduction of carbon dioxide.
    • Source: PubMed / JACS
  • Benchmarking Methodology (TON/TOF)

    • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calcul
    • Source: PerfectLight

Sources

Comparative Guide: IR Spectroscopy of N-Methyl vs. Methoxy Bipyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral signatures of N-methylated bipyridiniums (viologens/salts) and methoxy-substituted bipyridines .

  • The Core Distinction: Identification hinges on the electronic perturbation of the pyridine ring. The N-methyl group (cationic, electron-withdrawing) induces a "quaternary shift" in ring breathing modes and exhibits salt-like lattice vibrations. The Methoxy group (neutral, electron-donating) is definitively identified by strong C–O–C stretching bands in the fingerprint region, which are absent in N-methyl derivatives.

  • Primary Application: Structural verification of ligands in coordination chemistry, quality control of viologen synthesis, and metabolic tracking of drug metabolites.

Fundamental Principles & Electronic Effects

To interpret the spectra accurately, one must understand the underlying electronic causality.

FeatureN-Methyl Group (-N⁺-CH₃) Methoxy Group (-O-CH₃)
Electronic Nature Strongly Electron Withdrawing (Inductive -I) . The quaternary nitrogen creates a cationic center, increasing the force constant of ring bonds.Electron Donating (Resonance +R) . The oxygen lone pair donates density into the ring, altering bond orders and dipole moments.
Physical State Ionic Solid (Salt) . Often hygroscopic. Spectra may show broad water bands if not dried. Lattice modes appear in Far-IR.Crystalline Solid or Oil . Neutral organic molecule.[1][2] Sharp, well-defined bands in standard IR.
Key Spectral Shift Blue Shift (Higher Wavenumber) . Ring stretching modes (C=N, C=C) shift to higher frequencies due to positive charge localization.Red Shift / Intensity Increase . Ring modes may shift slightly lower or split; C–O stretches are intensely polar and dominate the fingerprint region.

Detailed Spectral Analysis

A. The "Fingerprint" Region (1000–1300 cm⁻¹) – The Diagnostic Zone

This is the most critical region for differentiation.

  • Methoxy (-OCH₃): The "Killer" Peaks

    • Asymmetric C–O–C Stretch: Look for a very strong, sharp band at 1240–1260 cm⁻¹ . This is the most distinct feature of aryl alkyl ethers.

    • Symmetric C–O–C Stretch: A secondary strong band appears at 1020–1050 cm⁻¹ .

    • Note: If these two bands are absent, the methoxy group is likely not present.

  • N-Methyl (-N⁺-CH₃): The "Silent" Zone

    • Absence of C–O: The 1200–1260 cm⁻¹ region is relatively quiet compared to methoxy derivatives.

    • C–N⁺ Vibrations: The C–N stretch in quaternary salts is often coupled with ring modes. Look for medium intensity bands around 1150–1200 cm⁻¹ , but do not confuse these with C–O stretches. They are typically sharper and less intense than ether bands.

B. The Double Bond Region (1500–1650 cm⁻¹)

The pyridine ring vibrations ($ \nu_{C=N} $ and $ \nu_{C=C} $) respond to the electronic environment.

  • N-Methyl (Cationic Ring):

    • Quaternary Shift: The $ \nu_{C=N} $ ring stretch shifts to 1630–1645 cm⁻¹ . In neutral bipyridine, this is typically lower (~1580 cm⁻¹).

    • Diagnostic: A band >1630 cm⁻¹ is a strong indicator of quaternization (formation of the pyridinium ion).

  • Methoxy (Neutral Ring):

    • Aromatic Modes: The ring breathing modes remain in the standard aromatic window of 1560–1600 cm⁻¹ .

    • Splitting: The asymmetry introduced by the methoxy group often causes the C=C bands to split into a doublet (e.g., 1590 cm⁻¹ and 1570 cm⁻¹).

C. The High Frequency Region (2800–3100 cm⁻¹)

Both groups introduce aliphatic C–H bonds, but the context differs.

  • Methyl C–H (Aliphatic): Both derivatives show C–H stretches just below 3000 cm⁻¹ (2850–2960 cm⁻¹).

    • Differentiation: This region is non-diagnostic for distinguishing between the two, as both contain methyl groups.

  • Aromatic C–H: Weak bands >3000 cm⁻¹ (3030–3100 cm⁻¹) are present in both, originating from the bipyridine ring protons.

Comparative Data Table

Vibrational ModeN-Methyl Bipyridinium (Viologen) Methoxy-Bipyridine Differentiation Status
Ring C=N Stretch 1630 – 1645 cm⁻¹ (Strong)1580 – 1600 cm⁻¹ (Medium)High (Shift due to charge)
Ring C=C Stretch ~1540 – 1560 cm⁻¹1560 – 1590 cm⁻¹ (Doublet)Medium
Asym. C–O–C Absent1240 – 1260 cm⁻¹ (Very Strong)Definitive
Sym. C–O–C Absent1020 – 1050 cm⁻¹ (Strong)Definitive
C–N⁺ Stretch 1150 – 1200 cm⁻¹ (Coupled)N/ALow (Hard to assign)
Aliphatic C–H 2900 – 2980 cm⁻¹2850 – 2960 cm⁻¹Low (Overlapping)
Counter-Ion PF₆⁻ (~840 cm⁻¹), BF₄⁻ (~1050 cm⁻¹) AbsentHigh (If salt is isolated)

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for identifying an unknown bipyridine derivative using IR data.

IR_Identification Start Unknown Bipyridine Sample Check_CO Check 1200-1260 cm⁻¹ Region Start->Check_CO Strong_CO Strong Band Present? Check_CO->Strong_CO Check_Ring Check 1600-1650 cm⁻¹ Region Strong_CO->Check_Ring No / Weak Methoxy_Result Identify: Methoxy-Bipyridine (Neutral, Ether linkage) Strong_CO->Methoxy_Result Yes (Strong C-O-C) High_Freq Band > 1630 cm⁻¹? Check_Ring->High_Freq High_Freq->Start No (Re-evaluate) Check_Salt Check for Counter-Ion Bands (e.g., PF₆⁻ @ 840 cm⁻¹) High_Freq->Check_Salt Yes (Quaternary N+) NMethyl_Result Identify: N-Methyl Bipyridinium (Cationic, Viologen) Check_Salt->NMethyl_Result Confirmed

Caption: Logical decision tree for distinguishing N-methyl vs. Methoxy substituents based on IR spectral dominance.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, especially when distinguishing salts from neutral organics, follow this validated protocol.

Method A: For N-Methyl Salts (Hygroscopic)
  • Challenge: N-methyl bipyridinium salts (e.g., chlorides, iodides) are hygroscopic. Absorbed water (broad band at 3400 cm⁻¹ and bending at 1640 cm⁻¹) can obscure the diagnostic C=N ring stretch.

  • Protocol:

    • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours prior to analysis.

    • Matrix: Use Nujol Mull instead of KBr if the sample is extremely hygroscopic, as KBr also absorbs water. Alternatively, use a Diamond ATR (Attenuated Total Reflectance) module which requires no sample prep.

    • Scan Parameters: 32 scans at 4 cm⁻¹ resolution.

    • Validation: Check the 3400 cm⁻¹ region. If a broad "hump" exists, re-dry.

Method B: For Methoxy Derivatives (Neutral)
  • Challenge: Polymorphism can slightly shift peaks.

  • Protocol:

    • Solvent Cast: Dissolve 5 mg in CHCl₃ and cast a film on a NaCl plate (for transmission IR) or measure the neat solid via ATR.

    • Comparison: If using ATR, apply the ATR Correction algorithm in your software, as penetration depth varies with wavelength, potentially distorting the relative intensity of the low-frequency C–O bands.

References

  • NIST Chemistry WebBook. IR Spectrum of 4,4'-Bipyridine and Derivatives. National Institute of Standards and Technology.[3][4]

  • Poizat, O., et al. (1982). Infrared, Raman and resonance Raman investigations of methylviologen and its radical cation. Journal of Raman Spectroscopy, 12(1), 36-48.[5]

  • Kusano, Y., et al. (2015). Crystal structure of 4,4'-dimethoxy-2,2'-bipyridine.[6] Acta Crystallographica Section E.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Characteristic Group Frequencies).
  • Bielański, A., et al. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin of the Polish Academy of Sciences.

Sources

Comparative Guide: Cytotoxicity Assessment of Bipyridine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bipyridine isomers—specifically 2,2'-bipyridine (2,2'-bpy) and 4,4'-bipyridine (4,4'-bpy) —are ubiquitous building blocks in the synthesis of metallodrugs, chelating agents, and antimicrobials. However, their structural isomerism dictates vastly different toxicological profiles that often confound standard screening assays.

This guide provides a technical comparison of these intermediates, exposing the specific mechanisms of toxicity for each isomer. Crucially, it highlights how 2,2'-bpy’s metal-chelating ability causes false readouts in standard colorimetric assays (e.g., MTT) and proposes a validated, interference-free workflow using ATP luminescence and impedance-based monitoring.

Mechanistic Divergence: Chelation vs. Oxidative Stress

To accurately assess toxicity, one must first understand the "Why." The two isomers kill cells through distinct pathways, necessitating different rescue controls during validation.

2,2'-Bipyridine: The Iron Sequestration Trap

The 2,2'-bpy isomer is a potent bidentate ligand. Its nitrogen atoms are positioned to form stable 5-membered chelate rings with transition metals, particularly intracellular Iron (


).
  • Mechanism: It permeates the cell membrane and strips iron from the "labile iron pool."[1]

  • Target: This inhibits iron-dependent enzymes, most notably Ribonucleotide Reductase (essential for DNA synthesis) and Prolyl Hydroxylases (oxygen sensors).

  • Outcome: Cells arrest in the

    
     phase due to nucleotide starvation, triggering apoptosis.
    
4,4'-Bipyridine: The Redox Generator

The 4,4'-bpy isomer has nitrogen atoms on opposite sides, preventing chelation of a single metal center. It acts as a bridging ligand or a precursor to viologens (e.g., Paraquat).

  • Mechanism: While less toxic as a neutral intermediate, its quaternized derivatives (formed during synthesis or metabolism) undergo redox cycling .

  • Target: Mitochondrial Electron Transport Chain (Complex I).

  • Outcome: Generation of Superoxide anions (

    
    ), leading to massive oxidative stress and necrotic cell death.
    
Diagram 1: Comparative Toxicity Pathways

BipyridineToxicity cluster_0 Isomer Input cluster_1 Cellular Interaction cluster_2 Molecular Consequence cluster_3 Phenotype Bpy22 2,2'-Bipyridine (Chelator) IronPool Depletes Labile Iron Pool (Fe2+) Bpy22->IronPool High Affinity Bpy44 4,4'-Bipyridine (Non-Chelator) Redox Mitochondrial Redox Cycling Bpy44->Redox Metabolic Activation EnzymeBlock Inhibits Ribonucleotide Reductase IronPool->EnzymeBlock ROS Superoxide (ROS) Generation Redox->ROS Arrest G1/S Phase Arrest (Cytostatic) EnzymeBlock->Arrest Necrosis Oxidative Damage (Cytotoxic) ROS->Necrosis

Figure 1: Mechanistic pathways distinguishing the iron-starvation mode of 2,2'-bpy from the oxidative stress mode of 4,4'-bpy.

The "Hidden" Variable: Assay Interference

As a Senior Scientist, I must warn against the blind use of tetrazolium-based assays (MTT, MTS, XTT) for bipyridines.

The Failure Mode: MTT reduction requires active mitochondrial dehydrogenase enzymes.[2]

  • False Inhibition: 2,2'-bpy chelates the zinc/iron cofactors required by dehydrogenase enzymes directly, reducing the signal even if the cell is still viable (just metabolically slowed).

  • Chemical Reduction (False Positive): Some metal-bipyridine complexes formed in situ can chemically reduce MTT to formazan without cellular activity, masking toxicity.

Recommendation: Abandon colorimetric redox assays. Switch to ATP Luminescence (CellTiter-Glo) or Real-Time Impedance (xCELLigence) , which are independent of dehydrogenase enzymatic activity.

Validated Experimental Protocol

This protocol is designed to eliminate chelation artifacts.

Materials[3][4][5]
  • Test Compounds: 2,2'-bpy, 4,4'-bpy (High Purity >98%).

  • Control: Deferoxamine (Positive control for chelation).

  • Rescue Agent: Holo-Transferrin or

    
     (supplemented media).
    
  • Assay Kit: ATP Luminescence Assay (e.g., Promega CellTiter-Glo®).

Step-by-Step Workflow

Step 1: The "Iron Rescue" Pre-Screen Before running a full dose-response, validate the mechanism.

  • Plate cells (e.g., HepG2 or CHO) in two parallel 96-well plates.

  • Plate A (Standard): Treat with 2,2'-bpy (

    
    ).
    
  • Plate B (Rescue): Treat with 2,2'-bpy +

    
    
    
    
    
    .
  • Readout: If toxicity in Plate A is significantly reversed in Plate B, the mechanism is confirmed as iron chelation.

Step 2: Time-Dependent Exposure Bipyridines often act cytostatically (halting division) before killing.

  • Incubate for 48 to 72 hours . (24 hours is often insufficient to see depletion of intracellular iron pools).

  • Add ATP reagent, lyse for 10 mins, read luminescence.

Step 3: Data Normalization Calculate % Viability relative to vehicle (DMSO) control.

Diagram 2: The Bipyridine Safety Assessment Workflow

AssayWorkflow Start Start: Bipyridine Candidate Selection StructCheck Is structure 2,2'-bpy derivative? Start->StructCheck ChelationRisk High Risk: Iron Chelation StructCheck->ChelationRisk Yes RedoxRisk Risk: ROS/Redox Cycling StructCheck->RedoxRisk No AvoidMTT CRITICAL: Avoid MTT/MTS (Enzyme Inhibition Artifact) ChelationRisk->AvoidMTT SelectATP Select ATP Luminescence (Metabolic Endpoint) AvoidMTT->SelectATP RescueExp Run Iron Rescue Control (+ 50µM FeCl2) SelectATP->RescueExp Analyze Calculate IC50 & Shift with Iron RescueExp->Analyze StandardAssay Standard Assay Acceptable (Monitor ROS levels) RedoxRisk->StandardAssay StandardAssay->Analyze

Figure 2: Decision tree for selecting the correct assay platform and control experiments based on bipyridine isomerism.

Comparative Performance Data

The following table summarizes the typical toxicity profiles observed in mammalian cell lines (e.g., HepG2, Vero). Note that


 values are representative ranges based on literature meta-analysis.
Feature2,2'-Bipyridine (Intermediate)4,4'-Bipyridine (Intermediate)Cisplatin (Reference)
Primary Toxicity Mode Iron Chelation (

Arrest)
Low toxicity (unless quaternized)DNA Crosslinking
Typical

(48h)
20 - 60

> 200

5 - 15

MTT Assay Suitability Poor (False Negatives/Positives)ModerateGood
Iron Rescue Effect Strong (Toxicity disappears)NoneNone
ROS Generation Low (Secondary effect)High (If metabolized to viologen)High
Key Safety Warning Teratogenic potential (zinc depletion)Neurotoxic potential (dopaminergic)Nephrotoxic

Interpretation:

  • 2,2'-bpy is significantly more cytotoxic than 4,4'-bpy in its native form due to its ability to strip essential metals from the culture media and cells.

  • 4,4'-bpy appears "safer" as a raw intermediate but requires strict monitoring for metabolic conversion to Paraquat-like species, which drop the

    
     drastically into the nanomolar range.
    

References

  • Iron Chelation Mechanism: Intracellular chelation of iron by bipyridyl inhibits DNA virus replication: ribonucleotide reductase maturation as a probe of intracellular iron pools.[1] (2001).[1] Journal of Biological Chemistry. Link

  • Assay Interference: The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts.[3] (2019). PMC. Link

  • Bipyridine Derivative Toxicity: Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. (2025).[2][4][5][6][7][8] Frontiers in Microbiology. Link

  • Comparative Cytotoxicity: Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine.[4][7] (2025).[2][4][5][6][7][8] RSC Advances. Link

  • Iron Rescue Protocols: Iron Chelators for the treatment of iron overload disease: Relationship between structure, redox activity, and toxicity. (2025).[2][4][5][6][7][8] ResearchGate. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

[1]

Executive Summary: Operational Directive

Treat as High-Hazard Organic Base. In the absence of a compound-specific Safety Data Sheet (SDS) for this specific bipyridine derivative, you must adopt a "Worst-Case Analog" safety posture. This molecule combines the structural pharmacophores of aminopyridines (neurotoxicity/convulsant potential) and bipyridines (potential redox activity/cytotoxicity).

Immediate Disposal Routing:

  • Solid Waste: Segregate into "Hazardous Solid Waste – Toxic/Irritant."

  • Liquid Waste: Segregate into "Basic Organic Waste" (pH > 7).

  • Critical Prohibition: NEVER mix with oxidizing agents (Peroxides, Nitric Acid) or strong acids without controlled neutralization.[1]

Part 1: Hazard Identification & Structural Analysis

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over simple list-checking. This molecule presents three distinct chemical risks that dictate our disposal strategy:

Structural MotifAssociated HazardOperational Implication
Bipyridine Scaffold Acute Toxicity & Chelation Bipyridines can chelate metal ions essential for biological function. Treat waste as acutely toxic to aquatic life. Do not dispose of down the drain.
2-Aminopyridine Moiety Neurotoxicity & Irritation Aminopyridines are known voltage-gated potassium channel blockers. Dust inhalation is a critical risk vector. Use N95/P100 respiratory protection during solid handling.
Secondary Amine / Methoxy Basic Reactivity The molecule acts as an organic base. Mixing with strong acids will generate heat (exotherm). Segregate from acidic waste streams.
Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a Self-Validating System . Each step includes a "Checkpoint" to ensure safety before proceeding to the next stage.

Phase 1: Pre-Disposal Characterization

Before moving the material to the waste accumulation area, characterize its physical state.[1]

  • Isolate the Material: Place the vial/flask in a secondary containment tray within a fume hood.

  • Solvent Check: If the material is in solution, identify the solvent.

    • Halogenated Solvent (DCM, Chloroform): Route to Halogenated Waste .[2]

    • Non-Halogenated (Methanol, DMSO): Route to Non-Halogenated Organic Waste .[2]

  • Checkpoint:

    
    Confirm the solvent contains NO peroxides or oxidizers before mixing.
    
Phase 2: Waste Segregation (The "Pillars of Safety")

The most common laboratory accidents occur during waste consolidation. Follow this segregation logic strictly.

  • Scenario A: Solid Material (Pure or Precipitate)

    • Collect solid in a screw-top wide-mouth jar (HDPE or Glass).

    • Label clearly: "Solid Hazardous Waste – Toxic Organic Amine."

    • Do not use biohazard bags (red bags) unless the material is co-contaminated with biological agents.

  • Scenario B: Aqueous or Organic Solution [1]

    • The pH Validation Step (Critical):

      • Dip a pH strip into the waste solution.

      • If pH < 4: STOP. You have an acidic solution containing an amine. Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to a general organic waste container to prevent heat generation.

    • Transfer: Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated).

Phase 3: Labeling & Regulatory Compliance

Complete the hazardous waste tag with the following specific descriptors to aid the destruction facility (incinerator):

  • Chemical Name: 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine[1][3]

  • Hazard Class: Toxic, Irritant.[1]

  • Constituents: Pyridine derivative, Organic Amine.[1]

Part 3: Visualization of Workflows
Figure 1: Decision Logic for Waste Routing

This diagram illustrates the operational flow for determining the correct waste stream, preventing cross-contamination.

DisposalWorkflowStartSTART: 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine WasteStateCheckPhysical State?Start->StateCheckSolidPathSolid / ResidueStateCheck->SolidPathLiquidPathSolution / LiquidStateCheck->LiquidPathSolidBinSolid Waste Container(Tag: Toxic Organic Solid)SolidPath->SolidBinSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckIsHalogenHalogenated?(DCM, Chloroform)SolventCheck->IsHalogenPHCheckCRITICAL: pH CheckIs pH < 4?IsHalogen->PHCheckYes or NoHaloWasteHalogenated Waste Carboy(Tag: Toxic)NonHaloWasteNon-Halogenated Waste Carboy(Tag: Toxic/Flammable)PHCheck->HaloWasteNo (Neutral/Basic) & HalogenatedPHCheck->NonHaloWasteNo (Neutral/Basic) & Non-HaloNeutralizeNeutralize with NaHCO3to pH 6-8PHCheck->NeutralizeYes (Acidic)Neutralize->HaloWasteIf HalogenatedNeutralize->NonHaloWasteIf Non-Halo

Caption: Operational decision tree for segregating solid and liquid waste streams, highlighting the critical pH neutralization step for liquid waste.

Figure 2: Chemical Incompatibility Map

This diagram visualizes the "Do Not Mix" rules to prevent rapid energy release or toxic gas generation.

IncompatibilityMolecule2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine(Organic Base)OxidizersStrong Oxidizers(Nitric Acid, Peroxides)Molecule->OxidizersAcidsStrong Acids(HCl, H2SO4)Molecule->AcidsReactivesReactive Metals(Na, K)Molecule->ReactivesFireFire / Explosion RiskOxidizers->FireResultHeatExothermic Reaction(Splattering)Acids->HeatResult

Caption: Segregation logic illustrating incompatible chemical classes that must be kept separate from the target amine.

Part 4: Emergency Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Aminopyridines can be respiratory irritants.[4][5][6] Clear the immediate area.[5][7][8]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P100 particulate respirator.[1]

  • Dry Spill: Gently sweep up with a brush and dustpan. Do not create dust. Place in a sealed container.

  • Wet Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wash the surface with a mild detergent and water. Collect the wash water as hazardous waste (do not flush).

Part 5: Final Disposal Method

The ultimate destruction method for this compound, facilitated by your waste management vendor (e.g., Veolia, Clean Harbors), is High-Temperature Incineration .[1]

  • Why? The nitrogen-rich pyridine ring requires high temperatures (>1000°C) to break down completely.

  • Scrubbing: The facility must use flue gas scrubbing to capture Nitrogen Oxides (NOx) generated during combustion.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • PubChem. (n.d.). Compound Summary: 2-Aminopyridine (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aminopyridine. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.